5-BrUTP sodium salt
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C9H15BrN2Na2O18P4 |
|---|---|
Peso molecular |
689.00 g/mol |
Nombre IUPAC |
disodium;[[[[(2R,3S,4R,5R)-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H17BrN2O18P4.2Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(27-8)2-26-32(20,21)29-34(24,25)30-33(22,23)28-31(17,18)19;;/h3-6,8,13-14H,1-2H2,(H,20,21)(H,22,23)(H,24,25)(H,11,15,16)(H2,17,18,19);;/q;2*+1/p-2/t3?,4-,5-,6-,8-;;/m1../s1 |
Clave InChI |
BGKHMYSFVKDUDJ-WGAOWGMUSA-L |
Origen del producto |
United States |
Foundational & Exploratory
5-Bromouridine 5'-Triphosphate (5-BrUTP) Sodium Salt: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 5-Bromouridine 5'-triphosphate (5-BrUTP) sodium salt. This valuable research tool is instrumental in the study of RNA synthesis and metabolism, offering insights into gene expression and cellular functions.
Core Chemical Properties and Structure
5-BrUTP sodium salt is a halogenated analog of uridine (B1682114) triphosphate (UTP). The bromine atom at the 5-position of the uracil (B121893) base allows for its effective incorporation into nascent RNA transcripts by RNA polymerases. This modification enables the subsequent detection of newly synthesized RNA using specific antibodies, making it a cornerstone of various molecular biology techniques.
Chemical Structure
The chemical structure of this compound is depicted below, alongside its standard representations.
SMILES: O[C@@H]1--INVALID-LINK----INVALID-LINK--O[C@H]1N2C=C(Br)C(NC2=O)=O.[Na+].[Na+].[Na+][1]
InChI: InChI=1S/C9H14BrN2O15P3.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(25-8)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,22,23)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1[1]
Physicochemical and Handling Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Synonyms | 5-BrUTP, 5-Bromouridine 5'-(tetrahydrogen triphosphate), trisodium (B8492382) salt | [1] |
| Molecular Formula | C₉H₁₁BrN₂O₁₅P₃ • 3Na | [1] |
| Formula Weight | 629.0 g/mol | [1] |
| Purity | ≥93% - ≥98% | [2][3] |
| Appearance | White to off-white crystalline solid or powder | [1][2][4] |
| Solubility | 10 mg/mL in PBS (pH 7.2), 33.33 mg/mL in H₂O (may require sonication), 50 mg/mL in water | [1][2][4][5] |
| UV Absorbance (λmax) | 210 nm, 278-280 nm | [1][6] |
| Storage Conditions | -20°C, sealed, away from moisture | [1][4] |
| Stability | ≥ 4 years at -20°C | [1] |
| CAS Number | 161848-60-8 | [4][6][7] |
Experimental Applications and Protocols
This compound is a versatile tool for labeling newly synthesized RNA, enabling researchers to study transcription dynamics. Its incorporation into RNA allows for visualization and quantification of transcriptional activity in various experimental settings.
In Situ Labeling of Nascent RNA and Immunodetection
This method allows for the visualization of transcription sites within cells.
Experimental Workflow:
Caption: Workflow for In Situ RNA Labeling.
Detailed Protocol:
-
Cell Preparation: Culture cells on coverslips to 50-70% confluency.[1][7]
-
Permeabilization: Wash cells with PBS and permeabilize with a detergent like digitonin (B1670571) or Triton X-100 to allow entry of 5-BrUTP. The optimal detergent concentration should be determined empirically for each cell type.[1]
-
Labeling: Incubate the permeabilized cells with a transcription buffer containing 5-BrUTP (typically 0.2-1 mM) for a defined period (e.g., 5-60 minutes) at 37°C.[7]
-
Fixation: Stop the reaction by washing with PBS and fixing the cells with a suitable fixative, such as 2% paraformaldehyde, for 15 minutes at room temperature.[1][7]
-
Immunostaining:
-
Permeabilize the nuclear membrane with Triton X-100 if not done previously.
-
Incubate with a primary monoclonal antibody against bromodeoxyuridine (anti-BrdU), which also recognizes BrUTP-labeled RNA.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy: Mount the coverslips and visualize the sites of RNA synthesis using fluorescence microscopy.
Transcription Run-On (TRO) Assay
The TRO assay measures the transcriptional activity of genes in isolated nuclei.
Experimental Workflow:
Caption: Workflow for TRO Assay.
Detailed Protocol:
-
Nuclei Isolation: Harvest cells and isolate nuclei using a suitable lysis buffer.
-
Run-On Reaction: Resuspend the isolated nuclei in a transcription run-on buffer containing ATP, CTP, GTP, and 5-BrUTP. Incubate for 5-15 minutes at 30-37°C to allow elongation of initiated transcripts.[2][8]
-
RNA Purification: Extract the total RNA from the nuclei using a method like Trizol extraction, followed by DNase treatment to remove genomic DNA.[8]
-
Immunoprecipitation: Affinity purify the BrUTP-labeled RNA using anti-BrdU antibody-conjugated beads.[2]
-
Analysis: The purified nascent RNA can then be analyzed by reverse transcription followed by quantitative PCR (RT-qPCR) to measure the transcription of specific genes or by next-generation sequencing (e.g., Bru-Seq) for a genome-wide analysis of transcriptional activity.[9]
Labeling of Nascent Viral RNA
This technique is used to study the replication and transcription of viruses within host cells.
Logical Relationship Diagram:
Caption: Differentiating Viral and Host RNA Synthesis.
Detailed Protocol:
-
Infection and Treatment: Infect host cells with the virus of interest. To specifically label viral RNA, host cell transcription can be inhibited using Actinomycin D, which intercalates into DNA and blocks DNA-dependent RNA polymerases but not RNA-dependent RNA polymerases used by many viruses.[4]
-
BrUTP Labeling: Introduce 5-BrUTP into the cells, often via transfection or by using a hypotonic shift method to facilitate uptake. Incubate for a desired period to allow incorporation into nascent viral RNA.[4][10]
-
Fixation and Detection: Fix the cells and perform immunofluorescence staining with an anti-BrdU antibody to visualize the sites of viral RNA synthesis.[4] This can be combined with staining for viral proteins or cellular markers to study the localization of viral replication complexes.
Conclusion
This compound is an indispensable tool for the molecular biologist, providing a robust and reliable method for labeling and analyzing newly synthesized RNA. The experimental protocols outlined in this guide, from in situ visualization to genome-wide transcriptional profiling, highlight the versatility of this compound in advancing our understanding of gene regulation and cellular processes. Proper handling and storage, as detailed in the physicochemical properties table, will ensure the longevity and performance of this critical reagent.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. Nuclear Run On Transcription Assay [protocols.io]
- 9. Bru-Seq [illumina.com]
- 10. researchgate.net [researchgate.net]
5-Bromouridine 5'-Triphosphate (5-BrUTP): A Technical Guide to its Application in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromouridine 5'-triphosphate (5-BrUTP) is a halogenated analog of uridine (B1682114) triphosphate that serves as an indispensable tool in molecular biology for the specific labeling and subsequent analysis of newly synthesized RNA. Its incorporation into nascent RNA transcripts by RNA polymerases allows for the precise investigation of transcriptional dynamics, including the localization of transcription sites, determination of transcription rates, and the analysis of RNA processing and turnover. This guide provides an in-depth overview of the core applications of 5-BrUTP, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Core Applications of 5-BrUTP
The primary utility of 5-BrUTP lies in its function as a substrate for RNA polymerases, which readily incorporate it into elongating RNA chains in place of the natural uridine triphosphate (UTP). The bromine atom provides a unique tag that can be specifically recognized by monoclonal antibodies, enabling the selective detection and isolation of newly transcribed RNA.
Key applications include:
-
Visualization of Transcription Sites: In situ labeling with 5-BrUTP followed by immunofluorescence microscopy allows for the visualization of active transcription sites within the nucleus.[1][2][3] This technique provides spatial information about the organization of transcription in different cellular compartments.
-
Analysis of Transcription Rates: By pulse-labeling cells with 5-BrUTP for varying durations, the rate of RNA synthesis can be quantified. This is particularly useful for studying the effects of stimuli, inhibitors, or disease states on global or gene-specific transcription.[4][5][6]
-
Nascent RNA Capture and Analysis: Techniques such as Bromouridine sequencing (Bru-Seq) and transcription run-on assays (e.g., GRO-seq, TRO) utilize 5-BrUTP to label and subsequently isolate nascent RNA.[7][8][9][10][11] The captured RNA can then be analyzed by next-generation sequencing to provide a genome-wide snapshot of transcriptional activity.
-
RNA-Protein Interaction Studies: Labeled nascent RNA can be used as bait in pull-down assays to identify proteins that interact with newly synthesized transcripts. This is crucial for understanding the assembly of ribonucleoprotein complexes and the regulation of RNA processing.[12][13][14]
-
Viral Transcription Studies: 5-BrUTP labeling can be employed to study the replication of RNA viruses.[15] By inhibiting host cell transcription with drugs like actinomycin (B1170597) D, the incorporation of 5-BrUTP can be specifically directed to viral RNA synthesis.[15]
Quantitative Data Summary
The efficiency and parameters for 5-BrUTP labeling can vary depending on the cell type, experimental conditions, and the specific application. The following tables summarize key quantitative data gathered from various protocols.
| Parameter | Concentration Range | Typical Value | Notes |
| 5-BrUTP Concentration (in situ labeling) | 0.2 mM - 1 mM | 0.5 mM | Higher concentrations may be needed for shorter labeling times or less active cells.[1] |
| 5-BrUTP Concentration (microinjection) | 100 mM | 100 mM | Delivered directly into the cytoplasm.[2][3] |
| Labeling Time (in situ) | 5 min - 60 min | 15 - 30 min | Shorter times are crucial for capturing nascent transcripts and minimizing labeling of processed RNA.[1][2] |
| Labeling Time (Bru-Seq/Run-on) | 5 min - 30 min | 5 min | Short pulses are used to capture actively transcribing polymerases.[8] |
| Anti-BrdU Antibody Dilution (Immunofluorescence) | 1:50 - 1:200 | Varies by manufacturer | Sensitivity of antibodies can differ significantly.[1] |
| Technique | Key Advantage | Throughput | Resolution |
| In Situ Immunofluorescence | Spatial localization of transcription | Low | Cellular/Sub-nuclear |
| Transcription Run-On (TRO/NRO) | Measures transcription of selected genes | Low to Medium | Gene-specific |
| Global Run-On Sequencing (GRO-Seq) | Genome-wide nascent transcription | High | Genome-wide |
| Bromouridine Sequencing (Bru-Seq) | Genome-wide nascent RNA mapping | High | Genome-wide |
| 5'-PO4 Bru-Seq | Maps 5'-monophosphorylated ends of nascent RNA | High | Single-nucleotide |
Experimental Protocols
In Situ Labeling of Nascent RNA for Immunofluorescence Microscopy
This protocol is adapted from established methods for visualizing transcription sites in cultured cells.[1]
Materials:
-
Cells grown on coverslips
-
Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 0.05% Triton X-100 (or 20 µg/ml digitonin), 1 mM PMSF, RNase inhibitor.
-
Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, 0.5 mM 5-BrUTP, 1 mM PMSF, RNase inhibitor.
-
Fixative: 2% paraformaldehyde in PBS.
-
Primary Antibody: Monoclonal mouse anti-BrdU antibody.
-
Secondary Antibody: Fluorescently labeled anti-mouse IgG.
-
DAPI for nuclear counterstaining.
Procedure:
-
Wash cells twice with ice-cold PBS.
-
Permeabilize cells by incubating with Permeabilization Buffer for 3 minutes at room temperature.
-
Wash cells once with ice-cold PBS.
-
Incubate cells with pre-warmed Transcription Buffer for 5-15 minutes at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Fix cells with 2% paraformaldehyde for 15 minutes at room temperature.
-
Proceed with standard immunofluorescence staining protocol using the anti-BrdU antibody to detect incorporated 5-BrUTP.
Bromouridine Immunoprecipitation for Nascent RNA Analysis (Bru-IP)
This protocol describes the labeling and immunoprecipitation of nascent RNA for subsequent analysis by RT-qPCR or sequencing.[4][6]
Materials:
-
Cultured cells
-
5-Bromouridine (BrU)
-
RNA extraction kit
-
Anti-BrdU antibody
-
Protein G magnetic beads
-
BrU-IP Buffer: (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40)
-
Elution Buffer: (e.g., 1% SDS)
Procedure:
-
Incubate cells with 2 mM BrU in the growth medium for 1 hour.
-
Harvest cells and extract total RNA using a standard protocol.
-
Fragment the RNA to an appropriate size (e.g., 200-500 nt) by sonication or enzymatic digestion.
-
Incubate the anti-BrdU antibody with protein G magnetic beads to prepare antibody-conjugated beads.
-
Incubate the fragmented RNA with the antibody-conjugated beads for 1-2 hours at 4°C with rotation.
-
Wash the beads several times with BrU-IP buffer to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads using Elution Buffer.
-
Purify the eluted RNA for downstream applications like RT-qPCR or library preparation for sequencing.
Visualizations
Signaling Pathway Leading to Transcription and 5-BrUTP Labeling
Caption: Signal transduction pathway activating transcription, which is captured by 5-BrUTP incorporation.
Bru-Seq Experimental Workflow
Caption: Workflow for genome-wide mapping of nascent RNA using Bru-Seq.
Conclusion
5-BrUTP is a powerful and versatile tool for the study of RNA synthesis and metabolism. Its ability to be incorporated into nascent transcripts provides a means to specifically label and isolate this dynamic fraction of the transcriptome. The applications of 5-BrUTP, from the microscopic visualization of transcription to genome-wide sequencing approaches, continue to provide valuable insights into the regulation of gene expression in both normal and pathological states. The protocols and data presented in this guide offer a solid foundation for researchers to effectively integrate 5-BrUTP into their experimental workflows.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Global Run-On sequencing to measure nascent transcription in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bru-Seq [emea.illumina.com]
- 10. Bru-Seq - Enseqlopedia [enseqlopedia.com]
- 11. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [emea.illumina.com]
- 12. Methods to study RNA-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studying RNA-Protein Interaction Using Riboproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Approaches in Studying RNA-Binding Protein Interaction Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
5-Bromouridine 5'-Triphosphate (5-BrUTP) RNA Labeling: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Central Principle: 5-Bromouridine 5'-triphosphate (5-BrUTP) serves as a powerful tool for labeling newly synthesized RNA within cells. As an analog of uridine (B1682114) triphosphate (UTP), 5-BrUTP is incorporated into nascent RNA transcripts by cellular RNA polymerases during transcription. The bromine atom provides a unique tag that allows for the specific detection and isolation of these newly transcribed RNA molecules using antibodies targeting the brominated uridine. This methodology offers a precise window into the dynamic processes of RNA synthesis, processing, and turnover.
The core principle of 5-BrUTP RNA labeling hinges on the enzymatic substitution of the natural nucleotide UTP with its brominated counterpart, 5-BrUTP, during the elongation phase of transcription. Once incorporated, the BrU-labeled RNA can be visualized in situ to study the spatial organization of transcription or isolated for downstream quantitative analysis, such as high-throughput sequencing.
A key consideration in 5-BrUTP labeling is its cellular delivery. Due to the charged nature of the triphosphate group, 5-BrUTP is impermeable to the cell membrane. Therefore, its introduction into living cells requires methods that transiently permeabilize the cell membrane, such as microinjection or transfection with cationic lipids.[1] An alternative approach involves using the nucleoside form, 5-Bromouridine (BrU), which is cell-permeable and subsequently converted to 5-BrUTP intracellularly through the ribonucleoside salvage pathway.[1]
Core Applications and Methodologies
The versatility of 5-BrUTP labeling has led to its application in several key areas of molecular biology, including the study of viral replication, the analysis of RNA stability, and the investigation of transcriptional responses to various stimuli.
In Situ Visualization of Nascent RNA
One of the primary applications of 5-BrUTP labeling is the microscopic visualization of active transcription sites within the cell. This technique is invaluable for understanding the spatiotemporal dynamics of gene expression. For instance, in the context of virology, 5-BrUTP labeling can be used to track the synthesis of viral RNA and its localization relative to cellular structures like stress granules.[2] To distinguish between viral and host cell transcription, an inhibitor of DNA-dependent RNA polymerases, such as Actinomycin D, can be employed. Since many viral RNA polymerases are RNA-dependent, they remain unaffected by Actinomycin D, allowing for the specific labeling of newly synthesized viral RNA.[2]
Bromouridine Immunoprecipitation Chase-Deep Sequencing (BRIC-seq)
To investigate the stability of RNA transcripts on a genome-wide scale, 5-BrUTP labeling can be coupled with immunoprecipitation and high-throughput sequencing in a method known as BRIC-seq.[3][4][5] This technique involves pulse-labeling cellular RNA with BrU, followed by a "chase" with a high concentration of unlabeled uridine. The BrU-labeled RNA population is then isolated at different time points during the chase using an anti-BrdU antibody. By quantifying the amount of each transcript remaining at each time point, researchers can calculate the degradation rate and, consequently, the half-life of thousands of RNAs simultaneously.[3][5]
Quantitative Data Summary
The efficiency and success of 5-BrUTP labeling experiments are dependent on several key parameters, including the concentration of the labeling reagent, the duration of the labeling pulse, and the specific cell type being investigated. The following tables summarize quantitative data extracted from various protocols.
| Parameter | Value | Cell Type/Application | Delivery Method | Reference |
| BrU Concentration | 2 mM | HEK293T cells for RNA synthesis measurement | Direct addition to media | [6] |
| BrUTP Concentration | 10 mM | MEFs for nascent viral RNA labeling | Lipofectamine 2000 transfection | [2] |
| BrUTP Concentration | 0.5 mM - 1 mM | General in situ labeling | Permeabilization | [7][8] |
| Labeling Time | 1 hour | HEK293T cells for RNA synthesis measurement | Direct addition to media | [6] |
| Labeling Time | 1 hour | MEFs for nascent viral RNA labeling | Lipofectamine 2000 transfection | [2] |
| Labeling Time | 5 - 60 minutes | General in situ labeling (optimization recommended) | Permeabilization/Microinjection | [8] |
| Actinomycin D Concentration | 1 µg/mL | To inhibit host cell transcription | Direct addition to media | [2] |
Experimental Protocols
Detailed Methodology for In Situ Nascent RNA Detection
This protocol is adapted for the visualization of newly synthesized RNA in cultured cells using transfection-based delivery of 5-BrUTP.
-
Cell Preparation: Grow cells on coverslips in a 12-well plate to 70-90% confluency.[2]
-
Optional Inhibition of Host Transcription: To specifically label viral RNA, pre-incubate cells with complete medium containing 1 µg/mL Actinomycin D for 30 minutes.[2]
-
Transfection Mixture Preparation: Prepare a mixture containing 45 µL of OptiMEM, 10 mM 5-BrUTP, and 5 µL of Lipofectamine 2000 reagent. Incubate at room temperature for 15 minutes.[2]
-
Labeling: Remove the culture medium and replace it with 450 µL of OptiMEM. Gently add the transfection mixture to the cells. Incubate for the desired labeling time (e.g., 1 hour) at 37°C.[2]
-
Fixation and Permeabilization: Wash the cells three times with ice-cold PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Permeabilize the cells as required for antibody staining (e.g., with methanol/Triton X-100).[2]
-
Immunostaining: Stain the cells with a specific anti-BrdU antibody to detect the incorporated 5-BrUTP.[2]
Detailed Methodology for BRIC-seq
This protocol provides a general workflow for performing a BRIC-seq experiment to determine RNA half-lives.
-
Pulse Labeling: Incubate cultured cells with medium containing 5-Bromouridine (BrU) for a defined period (e.g., 24 hours) to ensure thorough labeling of the transcriptome.[9]
-
Chase: Replace the BrU-containing medium with fresh medium containing a high concentration of unlabeled uridine to initiate the chase.
-
Time-Course Collection: Collect cell samples at various time points after the start of the chase (e.g., 0, 1, 3, 6 hours).[9]
-
RNA Extraction: Extract total RNA from the collected cell pellets using a standard RNA isolation kit.[6][9]
-
Immunoprecipitation: Immunoprecipitate the BrU-labeled RNA using an anti-BrdU antibody conjugated to magnetic beads.[6][9]
-
RNA Elution and Library Preparation: Elute the bound RNA from the beads. Prepare sequencing libraries from the immunoprecipitated RNA for each time point.
-
Deep Sequencing and Data Analysis: Sequence the libraries and align the reads to a reference genome. The decay rate for each transcript is calculated by fitting the normalized read counts at each time point to an exponential decay model.
Visualizations
Caption: Core Principle of 5-BrUTP RNA Labeling.
Caption: Experimental Workflow for BRIC-seq.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 3. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 4. 5'-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. tandfonline.com [tandfonline.com]
Navigating Nascent RNA: A Technical Guide to 5-BrUTP and BrU Labeling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of transcriptomics, the ability to distinguish newly synthesized RNA from the pre-existing pool is paramount to understanding the intricacies of gene regulation. Metabolic labeling with uridine (B1682114) analogs has emerged as a powerful tool for capturing a snapshot of active transcription. Among these, 5-Bromouridine-5'-triphosphate (5-BrUTP) and 5-Bromouridine (BrU) are two key reagents, each with distinct applications for labeling nascent RNA. This technical guide provides an in-depth comparison of these two molecules, detailing their core principles, experimental protocols, and data interpretation to empower researchers in selecting the optimal approach for their scientific inquiries.
Core Principles: In Vitro vs. In Vivo Labeling
The fundamental difference between 5-BrUTP and BrU lies in their cell permeability and, consequently, their application in either in vitro or in vivo labeling contexts.
-
5-Bromouridine-5'-triphosphate (5-BrUTP): As a nucleotide triphosphate, 5-BrUTP is cell-impermeable.[1][2][3] Its application is therefore restricted to in vitro systems where the cell membrane has been permeabilized or removed, such as in isolated nuclei. The primary technique utilizing 5-BrUTP is Global Run-On sequencing (GRO-seq), which provides a high-resolution map of transcriptionally engaged RNA polymerases across the genome.[2][4][5]
-
5-Bromouridine (BrU): In contrast, BrU is a nucleoside that can readily cross the cell membrane of intact, living cells.[6] Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form, BrUTP, which is then incorporated into newly transcribed RNA by RNA polymerases.[6] This allows for the in vivo labeling of nascent RNA in a time-dependent manner. Techniques such as Bru-seq (Bromouridine sequencing) and BRIC-seq (5'-bromo-uridine immunoprecipitation chase-deep sequencing analysis) leverage this property to study transcription dynamics and RNA stability in living cells.[4][6]
Quantitative Data Summary
Direct quantitative comparisons of labeling efficiency and potential biases between 5-BrUTP and BrU are not extensively documented in a head-to-head manner. However, data from studies utilizing each method provide insights into their respective characteristics.
| Parameter | 5-BrUTP (in vitro, e.g., GRO-seq) | BrU (in vivo, e.g., Bru-seq) | References |
| Cell Permeability | No | Yes | [1][2][3][6] |
| Typical Labeling Time | 5 - 30 minutes | 30 minutes - 24 hours (pulse or pulse-chase) | [1][7] |
| Toxicity | Not applicable (used in isolated nuclei) | Less toxic than other analogs like 4sU and 5-EU | [4][6] |
| Resolution | Nucleotide-level (PRO-seq variant) to 30-100 nt | Gene/transcript level | [2][5] |
| Application | Mapping active RNA polymerases, identifying unstable transcripts (e.g., eRNAs) | Measuring nascent transcription, RNA stability and decay rates | [4][5] |
| Primary Technique(s) | GRO-seq, PRO-seq | Bru-seq, BRIC-seq, BruChase-seq | [4][5][7] |
Experimental Protocols
In Vitro RNA Labeling with 5-BrUTP (GRO-seq)
This protocol provides a general overview of the Global Run-On sequencing (GRO-seq) procedure.
Objective: To map the positions of transcriptionally engaged RNA polymerases genome-wide.
Materials:
-
Cultured cells
-
Lysis buffer (e.g., swelling buffer, NP-40 lysis buffer)
-
Nuclear run-on buffer containing 5-BrUTP
-
TRIzol reagent
-
Anti-BrdU antibody-conjugated beads
-
RNA sequencing library preparation kit
Methodology:
-
Nuclei Isolation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Lyse cells in a hypotonic buffer to swell the cytoplasm, followed by gentle mechanical disruption (e.g., Dounce homogenization) with a non-ionic detergent like NP-40 to release the nuclei.
-
Pellet the nuclei by centrifugation and wash to remove cytoplasmic debris.
-
-
Nuclear Run-On:
-
Resuspend the isolated nuclei in a pre-warmed nuclear run-on buffer containing 5-BrUTP and other ribonucleotide triphosphates (ATP, CTP, GTP).
-
Incubate at 30°C for 5-10 minutes to allow transcriptionally engaged RNA polymerases to extend the nascent RNA chain, incorporating 5-BrUTP.
-
-
RNA Extraction:
-
Terminate the run-on reaction by adding TRIzol reagent to the nuclei suspension.
-
Extract total RNA following the TRIzol manufacturer's protocol.
-
-
Immunoprecipitation of Labeled RNA:
-
Fragment the extracted RNA to a suitable size for sequencing.
-
Incubate the fragmented RNA with anti-BrdU antibody-conjugated magnetic beads to specifically capture the 5-BrUTP-labeled nascent RNA.
-
Wash the beads to remove non-specifically bound RNA.
-
-
Library Preparation and Sequencing:
-
Elute the captured RNA from the beads.
-
Prepare a cDNA library from the enriched nascent RNA using a strand-specific RNA sequencing library preparation kit.
-
Perform high-throughput sequencing.
-
In Vivo RNA Labeling with BrU (Bru-seq)
This protocol provides a general overview of the Bromouridine sequencing (Bru-seq) procedure.
Objective: To quantify nascent RNA transcripts in living cells.
Materials:
-
Cultured cells
-
Cell culture medium
-
5-Bromouridine (BrU) solution
-
TRIzol reagent
-
Anti-BrdU antibody-conjugated beads
-
RNA sequencing library preparation kit
Methodology:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Add BrU to the cell culture medium to a final concentration of typically 2 mM.
-
Incubate the cells for a defined period (e.g., 30 minutes) to allow for the uptake of BrU and its incorporation into newly synthesized RNA.
-
-
Cell Lysis and RNA Extraction:
-
After the labeling period, wash the cells with PBS.
-
Lyse the cells directly in the culture dish using TRIzol reagent.
-
Extract total RNA according to the TRIzol manufacturer's protocol.
-
-
Immunoprecipitation of Labeled RNA:
-
Incubate the total RNA with anti-BrdU antibody-conjugated magnetic beads to enrich for BrU-labeled RNA.
-
Perform stringent washes to remove unlabeled RNA.
-
-
Library Preparation and Sequencing:
-
Elute the BrU-labeled RNA from the beads.
-
Construct a strand-specific cDNA library from the enriched nascent RNA.
-
Perform high-throughput sequencing.
-
Visualizations of Workflows and Concepts
Discussion and Considerations
Choosing the Right Tool for the Job:
The choice between 5-BrUTP and BrU fundamentally depends on the biological question being addressed.
-
For researchers interested in the precise location of active transcription and the identification of highly unstable transcripts like enhancer RNAs (eRNAs), the in vitro approach with 5-BrUTP in GRO-seq or its higher-resolution variant PRO-seq is the method of choice. The controlled environment of isolated nuclei minimizes the influence of RNA degradation, providing a clearer picture of transcriptional output.[4]
-
Conversely, to study the dynamics of transcription, RNA processing, and decay in a more physiologically relevant context, the in vivo labeling with BrU is superior. Bru-seq and its derivatives, like BruChase-seq, allow for pulse-chase experiments to measure RNA half-lives and track the fate of newly synthesized transcripts within the living cell.[4]
Limitations and Potential Biases:
-
GRO-seq (5-BrUTP): A potential limitation is that the in vitro nature of the assay may not fully recapitulate the cellular environment, and the process of nuclei isolation could introduce artifacts.[5]
-
Bru-seq (BrU): While considered less toxic than other analogs, prolonged exposure to BrU can have effects on cell physiology.[6] Furthermore, the efficiency of BrU uptake and phosphorylation to BrUTP can vary between cell types, potentially influencing labeling efficiency. The analysis of Bru-seq data must also account for the ongoing processes of RNA processing and degradation that occur during the labeling period, which can complicate the interpretation of nascent transcript levels.[7]
Conclusion
Both 5-BrUTP and BrU are invaluable tools for the study of nascent RNA, each providing a unique window into the complexities of gene expression. 5-BrUTP, utilized in in vitro run-on assays, offers a high-resolution snapshot of transcriptionally engaged polymerases. BrU, on the other hand, enables the investigation of transcriptional dynamics and RNA fate in the context of a living cell. A thorough understanding of their distinct properties, as outlined in this guide, is crucial for designing experiments that will yield clear and insightful data, ultimately advancing our knowledge of the transcriptome and its regulation.
References
- 1. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [emea.illumina.com]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
5-BrUTP sodium salt solubility and stability
An In-Depth Technical Guide to 5-BrUTP Sodium Salt: Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of nucleotide analogs is paramount for successful experimental design and data interpretation. 5-Bromouridine 5'-triphosphate (5-BrUTP) sodium salt is a critical reagent for labeling newly transcribed RNA, enabling the measurement and visualization of transcription. This technical guide provides a comprehensive overview of its solubility and stability, complete with experimental protocols and pathway diagrams.
Core Properties of this compound
This compound is a synthetic analog of uridine (B1682114) triphosphate where a bromine atom replaces the hydrogen at the 5-position of the uracil (B121893) base. This modification allows for the immunological detection of RNA that has incorporated 5-BrUTP using specific antibodies. It is typically supplied as a white to off-white crystalline solid or powder.[1][2]
Solubility Profile
The solubility of this compound is a key consideration for preparing stock solutions and reaction mixtures. As a salt, it exhibits high solubility in aqueous solutions and polar solvents.
Quantitative Solubility Data
| Solvent | Concentration | Observations |
| Water (H₂O) | 50 mg/mL | Clear, colorless solution. |
| Water (H₂O) | 33.33 mg/mL | Ultrasonic assistance may be needed.[1][3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | - |
Qualitative Solubility in Organic Solvents
-
Ethanol (B145695): The solubility of salts in ethanol is significantly lower than in water due to the lower polarity of ethanol.[7] this compound is expected to have limited solubility in ethanol.
Stability and Storage
Proper storage and handling are crucial to maintain the integrity and performance of this compound.
Storage Recommendations
-
Temperature: The recommended storage temperature is -20°C.[8][9]
-
Conditions: The compound should be stored desiccated (away from moisture).[3] Suppliers may ship the product at room temperature for short durations in the continental US, but long-term storage should be at -20°C.[1]
Factors Affecting Stability
-
Temperature: Like other nucleotides, 5-BrUTP is susceptible to degradation at higher temperatures. In yeast cells, for instance, a 10°C rise from 20°C to 30°C increases the rate of mRNA degradation by a factor of 1.82.[10] Although this refers to RNA itself, the nucleotide triphosphates are also prone to hydrolysis, particularly of the phosphate (B84403) chain, at elevated temperatures.
-
pH: The stability of nucleotides is pH-dependent. Acidic conditions can lead to the hydrolysis of the glycosidic bond, while alkaline conditions can affect the integrity of the base and the phosphate groups. While specific studies on 5-BrUTP are not prevalent, general knowledge of nucleotide chemistry suggests maintaining a neutral pH for optimal stability in solution.
-
Enzymatic Degradation: Solutions should be prepared under sterile, RNase-free conditions to prevent enzymatic degradation, especially if they are to be used in enzymatic reactions like in vitro transcription.
Experimental Protocols
Below are detailed methodologies for determining the solubility and stability of this compound.
Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.[11]
Materials:
-
This compound
-
Solvent of interest (e.g., HPLC-grade water, DMSO)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Analytical balance
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a vial, ensuring a solid phase remains.
-
Add a known volume of the desired solvent (e.g., 5 mL).
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C).
-
Agitate the samples for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the samples to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid and liquid phases.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with the solvent as necessary to be within the linear range of the analytical method.
-
Quantify the concentration of 5-BrUTP in the diluted supernatant using a validated analytical method like UV-Vis spectrophotometry (λmax ≈ 280 nm) or HPLC.[2][11]
-
Calculate the solubility based on the measured concentration and the dilution factor.
Protocol 2: Stability Assessment using HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying nucleotides and their degradation products, making it ideal for stability studies.[12][13][14][15]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in water)
-
Buffers for desired pH conditions (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators/water baths
-
HPLC system with a UV detector
-
Reversed-phase C18 column[15]
-
Mobile phase (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium)[13][15]
Procedure:
-
Prepare aliquots of the 5-BrUTP stock solution under various conditions to be tested (e.g., different temperatures: 4°C, 25°C, 37°C; different pH values).
-
Protect a subset of samples from light to assess photosensitivity.
-
Take an initial sample (Time 0) from each condition for immediate HPLC analysis.
-
Store the remaining aliquots under their respective conditions.
-
At specified time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot from each condition.
-
Analyze each sample by HPLC. The method should be able to separate 5-BrUTP from its potential degradation products (e.g., 5-BrUDP, 5-BrUMP, 5-Bromouridine).
-
Record the peak area of the intact 5-BrUTP at each time point.
-
Calculate the percentage of remaining 5-BrUTP at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining 5-BrUTP versus time to determine its degradation kinetics under each condition.
Biological Context: Signaling and Applications
5-BrUTP is primarily used as a substrate for RNA polymerases during transcription to label nascent RNA.[1][2] As an analog of UTP, it can also potentially interact with cellular machinery that recognizes UTP, such as P2Y purinergic receptors.
P2Y Receptor Signaling Pathway
UTP is an agonist for several G protein-coupled P2Y receptors (e.g., P2Y2, P2Y4).[16][17][18] Activation of these receptors initiates intracellular signaling cascades. While 5-BrUTP is used for transcription labeling, its structural similarity to UTP implies it could act as an agonist at these receptors, a factor to consider in cell-based assays.
The activation of Gq-coupled P2Y receptors by a ligand like UTP (or potentially 5-BrUTP) leads to the stimulation of Phospholipase C (PLC).[16][19] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[19][20] IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a variety of cellular responses.[16][19]
This guide provides foundational data and protocols for the effective use of this compound. Researchers should always refer to the manufacturer's specific documentation for the lot in use and perform appropriate validation for their specific experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. labsolu.ca [labsolu.ca]
- 4. ablybio.cn [ablybio.cn]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 8. This compound - Immunomart [immunomart.com]
- 9. biocompare.com [biocompare.com]
- 10. The life and death of RNA across temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arts.units.it [arts.units.it]
- 13. academic.oup.com [academic.oup.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Coupling of P2Y receptors to G proteins and other signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 19. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
understanding 5-BrUTP incorporation into nascent RNA
An In-depth Technical Guide to 5-BrUTP Incorporation into Nascent RNA
The steady-state level of any given RNA is a delicate balance between its synthesis and degradation. Distinguishing between these two fundamental processes is critical for accurately interpreting gene expression data, particularly in the context of drug development and disease research. Measuring total cellular RNA provides only a static snapshot, obscuring the dynamic interplay of transcription and decay.[1][2] To overcome this, researchers employ metabolic labeling techniques to tag and track newly synthesized transcripts.
5-Bromouridine (BrU) and its triphosphate form, 5-Bromouridine triphosphate (5-BrUTP), are synthetic uridine (B1682114) analogs that serve as powerful tools for this purpose.[3] When introduced to cells or isolated nuclei, they are incorporated into nascent RNA transcripts by RNA polymerases.[3][4] These labeled RNAs can then be specifically isolated or visualized, enabling the direct measurement of RNA synthesis rates and decay kinetics. Compared to alternatives like the transcriptional inhibitors α-amanitin and actinomycin (B1170597) D, BrU labeling has minimal effects on cell viability and physiology during short-term use, making it a preferred method.[3][5] Furthermore, the availability of highly specific anti-BrdU antibodies, which also recognize BrU, facilitates robust and reliable detection and purification of the labeled RNA.[6][7]
This guide provides a comprehensive technical overview of the core principles, experimental protocols, and applications of 5-BrUTP incorporation for the study of nascent RNA.
Core Principle: The Biochemical Pathway
The utility of 5-Bromouridine (BrU) lies in its cellular processing. When BrU is supplied to cells, it is taken up and enters the ribonucleoside salvage pathway. Here, it is successively phosphorylated to 5-Bromouridine monophosphate (BrUMP), diphosphate (B83284) (BrUDP), and finally to 5-Bromouridine triphosphate (BrUTP). This activated BrUTP is then recognized as a substrate by cellular RNA polymerases and incorporated into elongating RNA chains in place of uridine triphosphate (UTP).
Alternatively, for in vitro assays like the nuclear run-on, 5-BrUTP can be supplied directly to isolated nuclei, bypassing the cellular uptake and phosphorylation steps to label transcripts from already-engaged RNA polymerases.[8]
Key Methodologies & Protocols
Three primary experimental strategies leverage BrU/BrUTP incorporation: (1) Immunoprecipitation-based analysis of RNA synthesis and stability, (2) Nuclear Run-On assays to measure active transcription, and (3) In situ visualization of transcription sites.
Measuring RNA Synthesis and Stability (Bru-Seq and BruChase-Seq)
This approach involves pulse-labeling cellular RNA with BrU, followed by immunoprecipitation (IP) of the labeled transcripts using an anti-BrdU antibody. By sequencing the captured RNA (Bru-Seq), one can generate a genome-wide snapshot of transcription during the labeling period.[6] Adding a "chase" step with unlabeled uridine before harvesting the cells (BruChase-Seq) allows for the measurement of RNA decay rates.[6][9]
This protocol is adapted from established Bru-Seq and BrU-IP methods.[3][6]
1. Cell Labeling (Pulse)
-
Culture cells to the desired confluency (e.g., 70-90%).
-
Prepare a stock solution of 5-Bromouridine (BrU) in PBS (e.g., 50 mM).
-
Add BrU directly to the culture medium to a final concentration of 2 mM.[4]
-
Incubate for a defined "pulse" period (e.g., 30-60 minutes) under standard culture conditions.[3][4] The length of this pulse determines the age of the RNA being analyzed.
2. (Optional) Chase
-
To measure stability, remove the BrU-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add fresh, pre-warmed medium containing a high concentration of unlabeled uridine (e.g., 10 mM) to "chase" the BrU label.
-
Incubate for the desired chase period (e.g., 1, 2, 6 hours).
3. RNA Extraction
-
Wash cells with ice-cold PBS and lyse them using a reagent like TRIzol.
-
Extract total RNA following the manufacturer's protocol, including a chloroform (B151607) extraction and isopropanol (B130326) precipitation.
-
Perform a DNase I treatment to remove any contaminating DNA.
-
Quantify the RNA and assess its integrity.
4. Immunoprecipitation of BrU-labeled RNA
-
Prepare anti-BrdU antibody-conjugated magnetic beads (e.g., Dynabeads Mouse anti-IgG) by incubating them with an anti-BrdU monoclonal antibody.
-
Heat the total RNA sample (e.g., 40 µg in 200 µL) at 80°C for 10 minutes and immediately place on ice to denature secondary structures.[4][6]
-
Add the denatured RNA to the prepared antibody-bead complexes.
-
Incubate for 1 hour at room temperature with rotation to allow binding.
-
Wash the beads multiple times (e.g., 3x) with a wash buffer (e.g., 0.1% BSA in PBS) to remove non-specifically bound, unlabeled RNA.
-
Elute the captured BrU-RNA from the beads, often using a competitive elution buffer containing free BrU or by using a denaturing elution buffer.
-
Purify the eluted RNA using a standard clean-up kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.[3]
5. Downstream Analysis
-
The purified BrU-RNA is now ready for downstream applications such as RT-qPCR to analyze specific transcripts or library preparation for next-generation sequencing (Bru-Seq).[3]
Measuring Transcriptional Activity (Nuclear Run-On Assay)
The nuclear run-on (NRO) assay provides a direct measure of transcriptionally engaged RNA polymerases at a specific moment.[10][11] Nuclei are first isolated from cells, which halts new transcription initiation. Then, they are incubated with ribonucleotides, including BrUTP. This allows only the polymerases that were already actively transcribing to "run on" and extend the nascent RNA chain, incorporating the BrU label.[1] This method effectively captures the rate of transcription initiation, independent of RNA stability.[10]
This protocol is a synthesized method based on published NRO procedures.[1][12]
1. Nuclei Isolation
-
Harvest cultured cells (a minimum of 500,000 is often required) by trypsinization or scraping, and wash with ice-cold PBS.[13]
-
Resuspend the cell pellet in 1 mL of ice-cold, hypotonic NP-40 Lysis Buffer and incubate on ice for 5 minutes to lyse the plasma membrane while leaving the nuclear membrane intact.[1]
-
Pellet the nuclei by centrifugation at low speed (e.g., 300 x g) for 4 minutes at 4°C.[1]
-
Discard the supernatant (cytoplasmic fraction).
-
Wash the nuclear pellet once more with 1 mL of NP-40 Lysis Buffer.
-
Resuspend the final nuclear pellet in a small volume (e.g., 40 µL) of Nuclei Storage Buffer.[1]
2. Run-On Reaction
-
Prepare a 2X Assay Buffer containing ATP, CTP, GTP, and a salt buffer.
-
In a tube, combine the isolated nuclei suspension with the 2X Assay Buffer.
-
Add BrUTP to a final concentration of 0.5 mM.[14] For a negative control, a parallel reaction can be set up using UTP instead of BrUTP.[14]
-
Optional: Add Sarkosyl to prevent new transcription initiation, ensuring only elongation is measured.
-
Incubate the reaction at 31°C for 15-30 minutes with gentle shaking.[1][12]
3. RNA Purification
-
Stop the reaction by adding 1 mL of TRIzol reagent directly to the reaction tube.
-
Proceed with total RNA extraction, DNase treatment, and purification as described in the BrU-IP protocol (Section 3.1, steps 3.2-3.4).
4. Downstream Analysis
-
The resulting BrU-labeled nascent nuclear RNA can be isolated via immunoprecipitation (as in Section 3.1, step 4) and then analyzed by RT-qPCR for specific genes or by sequencing for a global view (GRO-Seq).[10]
Visualizing Transcription In Situ
BrUTP can be delivered into living cells to label nascent RNA for microscopic visualization of transcription sites. Because cells are generally impermeable to triphosphates, this requires methods like microinjection or cell permeabilization.[15][16]
This protocol is adapted from methods for visualizing transcription sites.[14][17]
1. Cell Preparation
-
Grow cells on glass coverslips to 50-70% confluency.
2. Permeabilization and Labeling
-
Prepare a Permeabilization Buffer containing a mild detergent like digitonin (B1670571) (5-40 µg/mL) or Triton X-100 (0.02%-0.1%).[14] The optimal concentration must be determined empirically to permeabilize the plasma membrane but not the nuclear membrane.[14]
-
Prepare a Transcription Buffer containing KCl, Tris-HCl, MgCl2, ATP, CTP, GTP, and 0.5 mM BrUTP.[14]
-
Wash cells twice with PBS at room temperature.
-
Gently add the Permeabilization Buffer and incubate for 3-5 minutes at room temperature.
-
Completely remove the buffer and gently add the pre-warmed (37°C) Transcription Buffer.
-
Incubate for 5-15 minutes at 37°C to allow BrUTP incorporation.
3. Fixation and Immunofluorescence
-
Remove the Transcription Buffer and wash once with PBS.
-
Fix the cells with 2-4% paraformaldehyde in PBS for 15 minutes at room temperature.[14][17]
-
Wash the fixed cells with PBS.
-
If not already done, permeabilize the nuclear membrane with a higher concentration of Triton X-100 to allow antibody access.
-
Incubate with a primary anti-BrdU antibody (dilutions vary, e.g., 1:50 to 1:200) for 1 hour.[14]
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Mount the coverslips on slides with a DAPI-containing mounting medium and visualize using fluorescence microscopy.
Data Analysis and Interpretation
Distinguishing RNA Synthesis and Stability
The power of the pulse-chase approach is its ability to decouple the effects of transcription and degradation on RNA levels. A change in the amount of labeled RNA after a pulse (Bru-Seq) reflects a change in synthesis. A change in the rate at which labeled RNA disappears during the chase (BruChase-Seq) reflects a change in stability.
Quantitative Data Summary
The following tables summarize key quantitative parameters and findings from the literature for designing and interpreting BrU incorporation experiments.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Application | Typical Range | Reference(s) |
| 5-Bromouridine (BrU) | Cell Culture Labeling | 1 - 2 mM | [3][4] |
| 5-BrUTP | Nuclear Run-On / Permeabilized Cells | 0.2 - 1.0 mM | [14] |
| Pulse Labeling Time | Bru-Seq / Bru-IP | 30 - 60 minutes | [3][9] |
| Chase Time | BruChase-Seq | 0.5 - 12 hours | [9] |
| NRO Reaction Time | Nuclear Run-On | 15 - 30 minutes | [1][12] |
| In Situ Labeling Time | Microscopy | 5 - 15 minutes | [14] |
Table 2: Performance Metrics and Expected Results
| Metric | Description | Typical Value | Reference(s) |
| RT-qPCR Signal Separation | Difference in Ct value between BrU-IP and input total RNA. | ~5 Ct cycles | [3] |
| Background Capture | Percentage of unlabeled RNA captured during IP. | < 0.4% | [9] |
| Incorporation Rate | Frequency of BrU incorporation in place of U. | ~1 per 35 uridines (for EU, similar expected for BrU) | [15] |
Applications in Research and Drug Development
The ability to precisely measure RNA synthesis and decay has profound implications for basic research and pharmaceutical development.
-
Mechanism of Action Studies: For a drug candidate that alters the expression of a target gene, BrU-based assays can determine if the effect is due to transcriptional activation/repression or a change in mRNA stability.
-
Identifying Drug Targets: Genome-wide Bru-Seq or GRO-Seq can reveal global transcriptional changes in response to a compound, helping to identify on-target and off-target effects.
-
Viral Research: In viral infections, host cell transcription is often shut down while viral replication proceeds. Using BrUTP labeling in the presence of a host transcription inhibitor like Actinomycin D allows for the specific labeling and study of newly synthesized viral RNA.[17]
-
Basic Science: These methods are invaluable for studying fundamental processes of gene regulation, RNA processing, and the kinetics of transcriptional responses to stimuli.[9]
Conclusion
The incorporation of 5-Bromouridine and 5-BrUTP into nascent RNA is a robust and versatile technique for dissecting the complexities of gene expression. By enabling the specific isolation and analysis of newly synthesized transcripts, these methods provide a dynamic view of the transcriptome that is unattainable through steady-state measurements alone. From detailed protocols for immunoprecipitation and nuclear run-on assays to applications in drug discovery, BrU-labeling remains a cornerstone of modern molecular biology, offering critical insights into the regulation of RNA synthesis and stability.
References
- 1. Quantification of nascent transcription by bromouridine immunocapture nuclear run-on RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
- 5. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. How Does the Nuclear Run on Assay Work? [geneticistusa.com]
- 11. Nuclear Run-On Assay to Study Gene Transcription in Vascular Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Nuclear Run On Transcription Assay [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. salic.med.harvard.edu [salic.med.harvard.edu]
- 16. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
An In-depth Technical Guide to 5-BrUTP-based RNA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the dynamics of RNA transcription and decay is fundamental to elucidating gene regulation in various biological processes, from cellular development to disease pathogenesis. Traditional methods that measure steady-state RNA levels often fail to distinguish between changes in RNA synthesis and degradation rates. 5-Bromouridine 5'-triphosphate (5-BrUTP) and its nucleoside analog 5-Bromouridine (BrU) have emerged as powerful tools to metabolically label newly transcribed RNA, enabling a more precise dissection of these crucial regulatory steps. This technical guide provides an in-depth overview of the core principles, experimental methodologies, and data interpretation of 5-BrUTP-based RNA analysis, tailored for researchers, scientists, and drug development professionals.
The central principle of this methodology lies in the incorporation of BrU into nascent RNA transcripts by RNA polymerases within living cells.[1][2][3] This modified nucleoside acts as a tag that can be specifically targeted for isolation or visualization. The subsequent analysis of this labeled RNA population provides a snapshot of transcriptional activity at a given time. By coupling this labeling with a "chase" period using unlabeled uridine, the stability and decay rates of these newly synthesized RNAs can also be determined.[4][5]
This guide will detail the protocols for the key techniques in 5-BrUTP-based RNA analysis:
-
Bru-Seq (Bromouridine Sequencing): For genome-wide mapping of nascent RNA transcripts to determine transcriptional activity.[2][3][6]
-
BruChase-Seq (Bromouridine Chase Sequencing): To assess the stability and decay rates of RNA transcripts on a global scale.[4][5]
-
BRIC-seq (5'-Bromouridine IP Chase-deep Sequencing): A method to determine the half-lives of RNA transcripts genome-wide.[7][8][9]
-
In Situ BrU/BrUTP Labeling: For the visualization of active transcription sites within the cellular context.[1][10]
Core Principles and Applications
5-BrUTP-based RNA analysis hinges on the metabolic labeling of RNA. When cells are incubated with BrU, it is taken up and converted into 5-Bromouridine 5'-triphosphate (BrUTP). RNA polymerases then incorporate BrUTP into newly synthesized RNA in place of uridine.[11] These BrU-labeled RNA molecules can then be specifically isolated through immunoprecipitation using antibodies that recognize Bromodeoxyuridine (BrdU), which cross-react with BrU.[4][12]
The applications of this technology are vast and impactful:
-
Quantifying Transcriptional Output: Directly measure the rate of synthesis for thousands of transcripts simultaneously.
-
Determining RNA Stability: By performing a pulse-chase experiment, the decay rates and half-lives of RNAs can be calculated, providing insights into post-transcriptional regulation.[4][5]
-
Identifying Novel Transcripts: Bru-Seq can detect transient and low-abundance transcripts, including long non-coding RNAs (lncRNAs) and enhancer RNAs.[2][4]
-
Studying Cellular Responses: Elucidate the immediate transcriptional responses to various stimuli, such as drug treatments, growth factors, or stress.[13][14]
-
Investigating Disease Mechanisms: Understand how transcriptional and post-transcriptional dysregulation contributes to diseases like cancer.
Key Experimental Workflows
The following diagrams illustrate the core experimental workflows for the primary 5-BrUTP-based RNA analysis techniques.
Detailed Experimental Protocols
Protocol 1: Bru-Seq for Nascent RNA Analysis
This protocol is optimized for a 150mm dish of adherent cells, aiming for a minimum of 5 million cells.[15][16]
1. Bromouridine Labeling of Cells a. Prepare a fresh 50 mM stock solution of 5-Bromouridine (BrU) in PBS. b. For adherent cells, remove a portion of the media, add BrU to a final concentration of 2 mM, and then add the BrU-containing media back to the plate. c. Incubate the cells at 37°C for 30 minutes.
2. Cell Lysis and RNA Extraction a. Aspirate the media and immediately add 3 ml of TRIzol reagent to the plate to lyse the cells. b. Scrape the cells and transfer the lysate to a polypropylene (B1209903) tube. c. Proceed with total RNA extraction according to the TRIzol protocol, followed by a DNase treatment.
3. Bru-RNA Isolation a. Conjugate anti-BrdU monoclonal antibody to magnetic beads (e.g., Dynabeads). b. Heat the total RNA sample to 80°C for 10 minutes and then place on ice. c. Add the denatured RNA to the antibody-conjugated beads and incubate at room temperature with gentle rotation for 1 hour. d. Wash the beads multiple times with 0.1% BSA in PBS. e. Elute the Bru-labeled RNA from the beads by heating at 96°C for 10 minutes.
4. Stranded Library Preparation a. Proceed with a stranded RNA sequencing library preparation protocol (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit), starting from the eluted Bru-RNA. b. Perform size selection, typically aiming for fragments around 500bp.[15] c. Amplify the library using a high-fidelity polymerase.
Protocol 2: BruChase-Seq for RNA Stability Analysis
This protocol follows the initial steps of Bru-Seq but includes a chase period with unlabeled uridine.[4][17]
1. Bromouridine Labeling and Chase a. Perform the 30-minute BrU pulse-labeling as described in the Bru-Seq protocol. b. After the pulse, rinse the cells once with PBS. c. Add back pre-warmed, conditioned media containing 20 mM unlabeled uridine. d. Incubate for the desired chase period (e.g., 2, 4, 6, or 8 hours).
2. Cell Lysis, RNA Extraction, and Bru-RNA Isolation a. Following the chase period, proceed with cell lysis, total RNA extraction, and Bru-RNA isolation as detailed in the Bru-Seq protocol.
3. Library Preparation and Data Analysis a. Prepare stranded RNA sequencing libraries from the eluted Bru-RNA for each time point. b. Sequence the libraries and analyze the data to determine the decay rates of transcripts by comparing the amount of BrU-labeled RNA remaining at each chase time point to the initial amount at time zero.
Protocol 3: In Situ Labeling and Visualization of Transcription Sites
This protocol is for the microscopic visualization of active transcription sites.[1][10][18]
1. Cell Preparation a. Grow cells on glass coverslips to 50-70% confluency.
2. Labeling of Nascent RNA a. For microinjection, inject a buffer containing 100 mM BrUTP into the cytoplasm of the cells.[1] b. Alternatively, for transfection-based delivery, use a transfection reagent to introduce BrUTP into the cells.[18] c. Incubate for a short period (e.g., 5-30 minutes) at 37°C.
3. Fixation and Permeabilization a. Gently wash the cells with PBS. b. Fix the cells with 2-4% paraformaldehyde for 15 minutes at room temperature. c. Permeabilize the cells with a detergent such as Triton X-100 to allow antibody access to the nucleus.
4. Immunofluorescence Staining a. Incubate the cells with a primary anti-BrdU antibody. b. Wash and then incubate with a fluorescently labeled secondary antibody. c. Counterstain the DNA with DAPI.
5. Microscopy a. Mount the coverslips on microscope slides and visualize the sites of BrU incorporation using a fluorescence microscope.
Quantitative Data Presentation
The quantitative output of these techniques allows for a detailed understanding of transcript dynamics. The tables below present representative data that can be obtained from Bru-Seq and BRIC-seq experiments.
Table 1: Representative Transcriptional Changes upon TNF-α Stimulation (Bru-Seq)
| Gene | Function | Fold Change (1h TNF-α vs. Control) |
| IL1A | Pro-inflammatory cytokine | +8.5 |
| IL1B | Pro-inflammatory cytokine | +7.2 |
| NFKBIA | NF-κB inhibitor | +5.1 |
| HES1 | Transcriptional repressor | -2.8 |
| KLF4 | Transcription factor | -3.4 |
This table is a representation of data that can be found in studies such as the one conducted by Paulsen et al. (2013) on the TNF-induced proinflammatory response.[13]
Table 2: Representative RNA Half-lives in HeLa Cells (BRIC-seq)
| RNA Class | Average Half-life (hours) |
| mRNAs | ~6.9 |
| ncRNAs | ~7.0 |
| Short-lived ncRNAs | < 2.0 |
This data is based on findings from Tani et al. (2012), which determined the half-lives of various RNA species using BRIC-seq.[8]
Signaling Pathway Analysis: The TNF-α Pathway
5-BrUTP-based methods are frequently employed to study the transcriptional consequences of signaling pathway activation. The Tumor Necrosis Factor-alpha (TNF-α) signaling pathway is a well-studied example that leads to rapid and dramatic changes in gene expression.[19][20]
Conclusion
5-BrUTP-based RNA analysis provides a powerful and versatile toolkit for investigating the dynamics of RNA metabolism. From genome-wide screens of nascent transcription and RNA stability with Bru-Seq and BruChase-Seq to the precise determination of RNA half-lives with BRIC-seq and the visualization of transcription in situ, these methods offer unparalleled insights into the regulation of gene expression. For researchers in basic science and drug development, the ability to dissect the transcriptional and post-transcriptional effects of small molecules, biologics, or genetic perturbations is invaluable for understanding mechanisms of action and identifying novel therapeutic targets. As sequencing technologies continue to advance, the resolution and sensitivity of these techniques will only improve, further solidifying their place as essential methods in modern molecular biology.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Bru-Seq - Enseqlopedia [enseqlopedia.com]
- 3. Bru-seq - Wilson et al. [wilsonte-umich.github.io]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BruChase-Seq [illumina.com]
- 6. Bru-Seq [emea.illumina.com]
- 7. 5′-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 8. Genome-wide determination of RNA stability reveals hundreds of short-lived noncoding transcripts in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. journals.biologists.com [journals.biologists.com]
- 14. encodeproject.org [encodeproject.org]
- 15. content.ilabsolutions.com [content.ilabsolutions.com]
- 16. content.ilabsolutions.com [content.ilabsolutions.com]
- 17. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 18. TNF Signaling Pathway | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Transcriptional Control of the TNF Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | The Balance of TNF Mediated Pathways Regulates Inflammatory Cell Death Signaling in Healthy and Diseased Tissues [frontiersin.org]
Metabolic Labeling of RNA with 5-Bromouridine 5'-Triphosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the metabolic labeling of nascent RNA using 5-Bromouridine 5'-triphosphate (5-BrUTP). This powerful technique allows for the visualization and analysis of newly synthesized RNA within cells, offering valuable insights into the dynamics of gene expression. Due to the impermeability of the cell membrane to 5-BrUTP, this guide details two primary methods for its introduction into cells: microinjection and cell permeabilization. Subsequent immunodetection of the incorporated 5-BrUTP is also covered in detail.
Core Principles
Metabolic labeling of RNA with 5-BrUTP is a method used to identify and study newly transcribed RNA molecules. The core principle involves introducing the modified nucleotide, 5-BrUTP, into living cells. Cellular RNA polymerases recognize 5-BrUTP as a substrate and incorporate it into elongating RNA chains in place of the natural uridine (B1682114) triphosphate (UTP). The incorporated 5-Bromouridine (5-BrU) moiety then serves as a specific tag that can be detected using antibodies targeting bromodeoxyuridine (BrdU), which also recognize 5-BrU.[1] This allows for the specific visualization or isolation of RNA that was actively being synthesized during the labeling period.
A key consideration for this technique is that 5-BrUTP is not readily permeable to the cell membrane.[2][3] Therefore, specialized methods are required to deliver it into the cytoplasm and nucleus where transcription occurs. The two most common methods, microinjection and cell permeabilization, are described in the experimental protocols below. An alternative approach involves the use of cationic liposome (B1194612) transfectants to facilitate 5-BrUTP uptake.[4]
Experimental Protocols
The following sections provide detailed methodologies for the introduction of 5-BrUTP into cells and the subsequent detection of labeled RNA. It is important to note that optimal conditions, such as incubation times and reagent concentrations, may vary depending on the cell type and experimental goals, and therefore may require some optimization.[5]
Method 1: Microinjection of 5-BrUTP
Microinjection offers a precise method for delivering 5-BrUTP directly into the cytoplasm of individual cells.
Materials:
-
Microinjection Buffer: 100 mM 5-BrUTP, 140 mM KCl, 2 mM PIPES, pH 7.4[6]
-
Glass coverslips with adherent cells (50-70% confluency)[6]
-
Fluorescence microscope with a microinjection system[6]
-
Phosphate-buffered saline (PBS)
-
2% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
Procedure: [6]
-
Prepare cells on glass coverslips to the desired confluency.
-
Place the coverslip onto the stage of the microinjection microscope.
-
Load a microinjection needle with the Microinjection Buffer.
-
Carefully inject the buffer into the cytoplasm of the target cells. The injected volume should be less than 5% of the total cell volume to avoid morphological changes.[6]
-
Immediately return the cells to a 37°C incubator and incubate for the desired labeling period (e.g., 5-60 minutes). Optimization of the incubation time is recommended to achieve sufficient labeling without causing cellular stress.[6]
-
After incubation, gently wash the cells with PBS.
-
Fix the cells with 2% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS to remove the fixative.
-
The cells are now ready for immunofluorescence staining.
Method 2: Cell Permeabilization for 5-BrUTP Labeling
This method allows for the labeling of a larger population of cells simultaneously by making the cell membrane permeable to 5-BrUTP.
Materials:
-
Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, and a detergent such as Digitonin (5-40 µg/ml) or Triton X-100 (0.02%-0.1%). The buffer should also contain 1 mM PMSF and 20 units/ml RNase inhibitor, added fresh.[5]
-
Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, 0.5 mM 5-BrUTP. Add 1 mM PMSF and 20 units/ml RNase inhibitor fresh.[5]
-
Glass coverslips with adherent cells (50-70% confluency)[5]
-
PBS
-
2% Paraformaldehyde (PFA) in PBS
-
Trypan Blue solution (0.4%) for assessing permeabilization[5]
Procedure: [5]
-
Culture cells on glass coverslips to 50-70% confluency.
-
Wash the cells twice with PBS at room temperature.
-
Gently add the Permeabilization Buffer and incubate for 3 minutes at room temperature. The optimal detergent concentration should be determined empirically for each cell type by assessing cell permeability using Trypan Blue exclusion (aim for 50-75% permeabilization).[5]
-
Completely remove the Permeabilization Buffer.
-
Gently add the Transcription Buffer and incubate for 5 minutes at 37°C.
-
Completely remove the Transcription Buffer.
-
Gently wash with PBS.
-
Fix the cells with 2% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
The cells are now ready for immunofluorescence staining.
Immunofluorescence Detection of 5-BrUTP Labeled RNA
Following fixation, the incorporated 5-BrU is detected using an anti-BrdU antibody.
Materials:
-
Permeabilization solution for antibody access (if not already permeabilized, or if the initial permeabilization is not sufficient for antibody entry): PBS with 0.2% Triton X-100.
-
Blocking Buffer: PBS with 3% Bovine Serum Albumin (BSA) or 5-10% normal serum from the same species as the secondary antibody.
-
Primary Antibody: Monoclonal mouse anti-BrdU antibody. Recommended dilutions vary by manufacturer (e.g., Caltag 1:200, Roche 1:50, Sigma 1:100).[5]
-
Secondary Antibody: Fluorescently-labeled anti-mouse IgG.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
If the cells were not permeabilized prior to fixation (e.g., after microinjection), or if the nuclear membrane was not permeabilized, incubate the fixed cells with a permeabilization solution (e.g., 0.2% Triton X-100 in PBS) for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Incubate with the primary anti-BrdU antibody, diluted in Blocking Buffer, for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize the fluorescent signal using a fluorescence microscope.
Data Presentation
While specific quantitative data for 5-BrUTP labeling is highly dependent on the experimental setup, the following table outlines key parameters that should be optimized and recorded for reproducible results.
| Parameter | 5-BrUTP Microinjection | 5-BrUTP Permeabilization | Expected Outcome/Considerations |
| 5-BrUTP Concentration | 100 mM in injection buffer[6] | 0.2 - 1 mM in transcription buffer[5] | Higher concentrations may increase signal but could also lead to toxicity or off-target effects. |
| Labeling Duration | 5 - 60 minutes[6] | 5 - 15 minutes[7] | Shorter times are better for capturing nascent transcripts. Longer times may be needed for detecting less abundant RNAs. |
| Cell Viability | High, but dependent on injection skill | Can be lower due to detergent treatment | Monitor cell morphology and attachment. Optimize detergent concentration to maximize viability. |
| Labeling Efficiency | High in injected cells | Variable, dependent on permeabilization efficiency | Assess by the intensity of the nucleolar signal, which is a site of high transcriptional activity.[7] |
| Signal-to-Noise Ratio | Generally high | Can be lower due to background staining | Proper blocking and antibody dilutions are crucial. Include a negative control (no 5-BrUTP) to assess background.[5] |
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Workflow for 5-BrUTP RNA Labeling via Microinjection.
Caption: Workflow for 5-BrUTP RNA Labeling via Cell Permeabilization.
Troubleshooting and Controls
Troubleshooting:
-
No or weak signal:
-
High background:
-
Ensure adequate blocking.
-
Titrate primary and secondary antibodies to determine the optimal concentration.
-
Ensure thorough washing steps.
-
Essential Controls: [5]
-
Negative Control: Perform the entire procedure without the addition of 5-BrUTP to the transcription or microinjection buffer. This will reveal any non-specific staining from the antibodies.
-
Transcription Inhibition Control: Treat cells with transcription inhibitors such as Actinomycin D or α-amanitin prior to and during the labeling step. Actinomycin D at low concentrations can selectively inhibit RNA polymerase I, while at higher concentrations it inhibits all RNA polymerases. α-amanitin specifically inhibits RNA polymerase II. These controls confirm that the observed signal is due to active transcription.
Conclusion
Metabolic labeling of RNA with 5-BrUTP is a valuable technique for studying the dynamics of RNA synthesis. While the impermeability of 5-BrUTP necessitates specialized delivery methods like microinjection or cell permeabilization, the detailed protocols provided in this guide offer a solid foundation for implementing this technique. Careful optimization of the experimental parameters and the inclusion of appropriate controls are critical for obtaining reliable and meaningful results. This method, particularly when combined with high-resolution microscopy, can provide significant insights into the spatial and temporal regulation of gene expression for researchers in basic science and drug development.
References
- 1. arigobio.com [arigobio.com]
- 2. salic.med.harvard.edu [salic.med.harvard.edu]
- 3. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Labeling of RNA transcripts of eukaryotic cells in culture with BrUTP using a liposome transfection reagent (DOTAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ccr.cancer.gov [ccr.cancer.gov]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. Protocol for image-based monitoring of de novo RNA synthesis at DNA double-strand breaks in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Visualizing Nascent RNA with 5-BrUTP Immunofluorescence: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to visualize newly synthesized (nascent) RNA is crucial for understanding the dynamics of gene expression and the regulation of transcription. The incorporation of 5-Bromouridine 5'-triphosphate (5-BrUTP), a uridine (B1682114) analog, into elongating RNA transcripts provides a powerful tool for labeling and subsequently detecting nascent RNA within single cells. This technique, coupled with immunofluorescence microscopy, allows for the spatial and temporal analysis of transcriptional activity in response to various stimuli, developmental cues, or therapeutic interventions.
This application note provides a detailed protocol for the visualization of nascent RNA using 5-BrUTP immunofluorescence. It includes comprehensive experimental procedures, tables of quantitative data for key parameters, and troubleshooting guidance to ensure successful implementation.
Principle of the Method
The 5-BrUTP labeling method is based on the incorporation of the halogenated nucleotide analog, 5-BrUTP, into newly transcribed RNA by cellular RNA polymerases. To facilitate the uptake of the charged 5-BrUTP molecule, cells are typically permeabilized before the labeling step. Following incorporation, the brominated RNA is detected using a specific monoclonal antibody that recognizes 5-bromodeoxyuridine (BrdU), which also cross-reacts with bromouridine (BrU). The primary antibody is then visualized using a fluorescently labeled secondary antibody, allowing for the detection of sites of active transcription via fluorescence microscopy.
Applications
-
Analysis of global transcriptional activity: Assess overall changes in transcription rates in response to drug treatment, environmental stress, or different physiological states.
-
Viral replication studies: Selectively label and visualize newly synthesized viral RNA, often in the presence of host transcription inhibitors like Actinomycin D.[1]
-
Subcellular localization of transcription: Identify the specific nuclear or cellular compartments where active transcription is occurring.
-
Single-cell analysis of gene expression: Investigate cell-to-cell variability in transcriptional responses within a population.
-
Studying transcription-coupled processes: In conjunction with other immunofluorescence targets, explore the co-localization of nascent RNA with proteins involved in RNA processing, DNA repair, and chromatin remodeling.
Experimental Workflow
The overall workflow for visualizing nascent RNA with 5-BrUTP immunofluorescence involves several key steps, from cell preparation to image acquisition and analysis.
Detailed Protocols
I. Cell Preparation
-
Cell Seeding:
-
Sterilize glass coverslips (18-22 mm diameter) by autoclaving or ethanol (B145695) immersion.
-
Place sterile coverslips into the wells of a 12- or 24-well tissue culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.[2]
-
Incubate cells under standard culture conditions until they have adhered and reached the desired confluency.
-
II. 5-BrUTP Labeling of Nascent RNA
This protocol is adapted for adherent cells.
-
Prepare Buffers:
-
Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, and 0.05% Triton X-100. Add RNase inhibitor (e.g., 20 units/mL) and a protease inhibitor (e.g., 1 mM PMSF) immediately before use.
-
Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, and 0.5 mM 5-BrUTP. Add RNase inhibitor (e.g., 20 units/mL) and a protease inhibitor (e.g., 1 mM PMSF) immediately before use. Warm to 37°C before use.[2]
-
-
Permeabilization and Labeling:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Gently add 1 mL of Permeabilization Buffer to each well and incubate for 3-5 minutes at room temperature.
-
Aspirate the Permeabilization Buffer and wash once with ice-cold PBS.
-
Add 500 µL of pre-warmed Transcription Buffer to each well.
-
Incubate for 5-15 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically for each cell type and experimental condition.
-
III. Immunofluorescence Staining
-
Fixation:
-
Aspirate the Transcription Buffer and wash the cells once with PBS.
-
Fix the cells by adding 1 mL of 4% paraformaldehyde (PFA) in PBS to each well.
-
Incubate for 15 minutes at room temperature.
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Permeabilize the cells further by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking buffer for 1 hour at room temperature. A common blocking buffer is 5% Normal Goat Serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100.[3][4]
-
-
Antibody Incubation:
-
Primary Antibody: Dilute the anti-BrdU primary antibody in the blocking buffer. See Table 2 for recommended dilutions. Aspirate the blocking buffer and add the diluted primary antibody to the coverslips. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the coverslips three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
Secondary Antibody: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. See Table 3 for examples. Incubate the coverslips with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the coverslips three times with PBST for 5 minutes each, protected from light.
-
-
Nuclear Counterstaining and Mounting:
-
Incubate the coverslips with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.[5]
-
Wash the coverslips twice with PBS.
-
Mount the coverslips onto glass microscope slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
Store the slides at 4°C in the dark until imaging.
-
Quantitative Data Tables
Table 1: Reagent Concentrations for 5-BrUTP Labeling
| Reagent | Permeabilization Buffer | Transcription Buffer |
| Tris-HCl (pH 7.4) | 20 mM | 50 mM |
| MgCl₂ | 5 mM | 10 mM |
| EGTA | 0.5 mM | 0.5 mM |
| Glycerol | 25% | 25% |
| Triton X-100 | 0.05% | - |
| KCl | - | 100 mM |
| ATP | - | 2 mM |
| CTP | - | 0.5 mM |
| GTP | - | 0.5 mM |
| 5-BrUTP | - | 0.5 mM |
| RNase Inhibitor | 20 units/mL | 20 units/mL |
| Protease Inhibitor | 1 mM PMSF | 1 mM PMSF |
Table 2: Recommended Primary Antibody Dilutions for 5-BrUTP Detection
| Antibody (Clone) | Supplier | Catalog Number | Recommended Dilution |
| anti-BrdU [IIB5] | Santa Cruz Biotechnology | sc-32323 | 1:100 - 1:1000 |
| anti-BrdU [IIB5] | Abcam | ab8955 | 1:100 - 1:200 |
| anti-BrdU [IIB5] | Abcam | ab8152 | 1:100 |
| anti-BrdU [BR-3] | Caltag | - | 1:200 |
| anti-BrdU [BMC-9318] | Roche | - | 1:50 |
| anti-BrdU [Bu-33] | Sigma | - | 1:100 |
Table 3: Example Secondary Antibodies for Immunofluorescence
| Secondary Antibody | Conjugate | Supplier |
| Goat anti-Mouse IgG (H+L) | Alexa Fluor 488 | Thermo Fisher Scientific |
| Donkey anti-Mouse IgG (H+L) | Alexa Fluor 594 | Thermo Fisher Scientific |
| Goat anti-Mouse IgG (H+L) | Alexa Fluor 647 | Thermo Fisher Scientific |
Note: The optimal dilution for primary and secondary antibodies should be determined empirically for each experimental setup.
Visualization of Signaling Pathways
The 5-BrUTP immunofluorescence technique can be applied to visualize changes in transcriptional activity in response to the activation or inhibition of specific signaling pathways.
Estrogen Receptor Signaling
Estradiol (E2) binding to the estrogen receptor (ER) leads to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of target genes. This process can be visualized by treating ER-positive cells with E2 and labeling nascent RNA with 5-BrUTP.
References
- 1. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 4. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 5. DAPI Counterstaining Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Visualizing Gene Expression in Real-Time: A Protocol for 5-BrUTP In Situ Hybridization in Cultured Cells
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the dynamics of gene expression is fundamental to unraveling cellular processes in both health and disease. The ability to visualize newly transcribed RNA within the cellular context provides invaluable insights into the spatial and temporal regulation of gene activity. This application note details a robust protocol for 5-Bromouridine 5'-triphosphate (5-BrUTP) in situ hybridization, a powerful technique to label and visualize nascent RNA transcripts in cultured cells. This method allows for the direct detection of active transcription sites and can be adapted to investigate the effects of various stimuli or therapeutic agents on gene expression.
The core principle of this technique involves the metabolic labeling of newly synthesized RNA with 5-BrUTP, a uridine (B1682114) analog.[1][2][3] Cultured cells are permeabilized to allow the uptake of 5-BrUTP, which is then incorporated into elongating RNA chains by cellular RNA polymerases.[2] Following labeling, standard in situ hybridization (ISH) techniques are employed using a labeled probe specific to a target RNA of interest. The incorporated BrU is then detected, typically via immunofluorescence, revealing the location of newly transcribed target RNA.
Experimental Workflow
The experimental workflow for 5-BrUTP in situ hybridization can be divided into four main stages: Cell Preparation, Nascent RNA Labeling, In Situ Hybridization, and Signal Detection and Imaging.
Figure 1. Experimental workflow for 5-BrUTP in situ hybridization in cultured cells.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters that may require optimization for different cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 50-70% confluency | Optimal density ensures good cell morphology and prevents overgrowth.[4] |
| Permeabilization Agent | Digitonin: 5-40 µg/mL or Triton X-100: 0.02-0.1% | The concentration must be optimized to permeabilize the plasma membrane without disrupting nuclear integrity.[4] |
| 5-BrUTP Concentration | 1-2 mM | Higher concentrations may be toxic. |
| Labeling Time | 5-15 minutes | Short incubation times are crucial to specifically label nascent transcripts.[5] |
| Fixative | 2-4% Paraformaldehyde (PFA) | PFA preserves cellular morphology and retains RNA.[6] |
| Probe Concentration | 1-10 ng/µL | The optimal concentration should be determined empirically to maximize signal-to-noise ratio. |
| Hybridization Temperature | 37-55°C | Temperature depends on the probe sequence and length, as well as the formamide (B127407) concentration in the hybridization buffer.[7] |
| Anti-BrdU Antibody Dilution | 1:100 - 1:1000 | The optimal dilution should be determined by titration to minimize background. |
Detailed Experimental Protocol
Materials and Reagents:
-
Cultured cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS), RNase-free
-
Permeabilization Buffer (e.g., containing Digitonin or Triton X-100)
-
Transcription Buffer (containing salts, NTPs, and an RNase inhibitor)
-
5-Bromouridine 5'-triphosphate (5-BrUTP)
-
Fixation Solution (e.g., 4% Paraformaldehyde in PBS)
-
Prehybridization Buffer
-
Hybridization Buffer (containing formamide, SSC, and blocking reagents)
-
Labeled nucleic acid probe (e.g., DIG-, biotin-, or fluorescently-labeled)
-
Stringency Wash Buffers (e.g., SSC solutions of varying concentrations)
-
Blocking Solution (e.g., BSA or normal serum in PBS)
-
Primary antibody (e.g., mouse anti-BrdU)
-
Fluorescently-labeled secondary antibody (e.g., anti-mouse IgG)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol:
Day 1: Cell Seeding
-
Place sterile glass coverslips into the wells of a multi-well tissue culture plate.
-
Seed cells onto the coverslips at a density that will result in 50-70% confluency on the day of the experiment.[4]
-
Incubate cells overnight at 37°C in a humidified incubator with 5% CO2.[7]
Day 2: Nascent RNA Labeling and Fixation
-
Permeabilization:
-
Gently wash the cells twice with pre-warmed, RNase-free PBS.
-
Aspirate the PBS completely.
-
Add the optimized permeabilization buffer to the cells and incubate for 3-5 minutes at room temperature.[4] The optimal detergent concentration should be determined to permeabilize the majority of cells, which can be assessed by Trypan Blue exclusion.[4]
-
-
5-BrUTP Labeling:
-
Carefully remove the permeabilization buffer.
-
Immediately add pre-warmed transcription buffer containing 1-2 mM 5-BrUTP.
-
Incubate for 5-15 minutes at 37°C in the tissue culture incubator.[5]
-
-
Fixation:
-
Aspirate the transcription buffer.
-
Gently wash the cells once with PBS.
-
Fix the cells by adding 4% paraformaldehyde in PBS and incubating for 15-20 minutes at room temperature.[7]
-
Wash the cells three times with PBS for 5 minutes each. The fixed cells can be stored in 70% ethanol (B145695) at 4°C for later use.[8]
-
Day 2/3: In Situ Hybridization
-
Pre-hybridization:
-
If stored in ethanol, rehydrate the cells by washing with PBS.
-
Incubate the cells in prehybridization buffer for at least 1 hour at the determined hybridization temperature (e.g., 55°C).[7]
-
-
Hybridization:
-
Denature the labeled probe by heating it at 80-95°C for 5-10 minutes, then immediately place it on ice.[7][9]
-
Dilute the denatured probe in pre-warmed hybridization buffer.
-
Remove the prehybridization buffer from the cells and add the hybridization solution containing the probe.
-
Incubate overnight in a humidified chamber at the hybridization temperature.[7]
-
-
Post-hybridization Washes:
-
Perform a series of stringency washes to remove the unbound probe. This typically involves washing with decreasing concentrations of SSC and may include a high-temperature wash.[7] An example wash series could be:
-
2x SSC at the hybridization temperature.
-
1x SSC at the hybridization temperature.
-
0.5x SSC at room temperature.
-
-
Day 3/4: Immunodetection and Imaging
-
Blocking:
-
Wash the cells with PBS.
-
Block non-specific antibody binding by incubating the cells in a blocking solution for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the anti-BrdU antibody in the blocking solution.
-
Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing a low concentration of detergent (e.g., 0.1% Tween-20).
-
Dilute the fluorescently-labeled secondary antibody in the blocking solution.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS-Tween, followed by a final wash with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash briefly with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the fluorescent probe and the DAPI counterstain.
-
Conclusion
The 5-BrUTP in situ hybridization protocol provides a high-resolution method to visualize active gene transcription within individual cells. By optimizing the key parameters outlined in this protocol, researchers can effectively label and detect nascent RNA transcripts, offering a dynamic view of gene expression. This technique is a valuable tool for basic research and for assessing the mechanism of action of novel therapeutic compounds.
References
- 1. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Protocol for image-based monitoring of de novo RNA synthesis at DNA double-strand breaks in human cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. docs.abcam.com [docs.abcam.com]
Application Notes: 5-BrUTP for Nascent RNA Capture and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of nascent RNA transcripts provides a real-time snapshot of gene expression, offering invaluable insights into the regulation of cellular processes in both normal and disease states. Unlike steady-state RNA levels, which represent a balance of RNA synthesis and degradation, the analysis of newly synthesized RNA reveals the immediate transcriptional response to various stimuli. 5-Bromouridine 5'-triphosphate (5-BrUTP) is a uridine (B1682114) analog that is incorporated into elongating RNA chains by cellular RNA polymerases. This metabolic labeling allows for the specific capture and purification of nascent RNA transcripts, enabling detailed investigation of transcription dynamics.[1][2] This approach is less toxic to cells compared to other analogs like 4-thiouridine (B1664626) (4sU) and ethynyluridine (EU).[3]
The captured bromouridine-labeled RNA (BrU-RNA) can be analyzed by various downstream methods, including reverse transcription quantitative polymerase chain reaction (RT-qPCR) and next-generation sequencing (NGS), to quantify changes in the transcription of specific genes or to perform genome-wide analyses of RNA synthesis and decay rates (Bru-Seq and BruChase-Seq).[3][4][5] These techniques are pivotal for understanding the mechanisms of action of novel drug candidates, elucidating disease pathologies, and identifying new therapeutic targets.
Principle of the Method
The methodology is based on the metabolic incorporation of 5-Bromouridine (BrU) into newly transcribed RNA.[6] Cells are pulsed with BrU, which is taken up and converted into 5-BrUTP by the cellular machinery. RNA polymerases then incorporate 5-BrUTP into elongating RNA transcripts in place of UTP. Following the labeling period, total RNA is extracted, and the BrU-labeled nascent RNA is selectively immunoprecipitated using an antibody that specifically recognizes bromouridine. The purified nascent RNA is then available for downstream analysis. For studying RNA stability, a "pulse-chase" experiment can be performed where, after the initial BrU pulse, the cells are washed and incubated with a high concentration of unlabeled uridine to "chase" out the BrU-labeled transcripts.[3][7] By collecting samples at different chase time points, the degradation rates of specific RNAs can be determined.
Core Applications
-
Monitoring changes in gene transcription rates: Directly measure the impact of drugs, growth factors, or environmental stimuli on the synthesis of specific RNAs.[4]
-
Determining RNA stability and decay rates (BruChase-Seq): Elucidate the post-transcriptional regulation of gene expression.[3][5][7]
-
Genome-wide analysis of nascent transcription (Bru-Seq): Identify actively transcribed regions of the genome, including protein-coding genes, non-coding RNAs, and enhancer RNAs.[3][8]
-
Investigating co-transcriptional processing: Analyze splicing kinetics and other RNA processing events as they occur.[3]
Experimental Protocols
I. Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU)
This protocol is optimized for adherent cells in a 150 mm dish.[9][10][11] The number of cells should be sufficient to yield a minimum of 100 µg of total RNA.[9]
Materials:
-
Cells of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
50 mM 5-Bromouridine (BrU) in sterile PBS
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent
Procedure:
-
Prepare the BrU-containing medium. For a 150 mm dish containing 15 ml of medium, add BrU to a final concentration of 2 mM.[9][10][11] It is recommended to use conditioned media to avoid inducing gene expression changes.[6][10]
-
Aspirate the existing medium from the cells and replace it with the BrU-containing medium.
-
Incubate the cells at 37°C for a desired pulse duration. A 30-minute pulse is common for capturing nascent transcripts.[9][10][11]
-
After the incubation, aspirate the labeling medium.
-
Immediately lyse the cells by adding 3 ml of TRIzol reagent directly to the dish.[10][11]
-
Scrape the cell lysate and transfer it to an appropriate tube.
-
The lysate can be stored at -80°C or used immediately for RNA extraction.
II. Total RNA Extraction
Materials:
-
Cell lysate in TRIzol
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
Procedure:
-
Thaw the cell lysate if frozen.
-
Add 0.2 ml of chloroform per 1 ml of TRIzol used.[3] Shake vigorously for 15 seconds and incubate at room temperature for 5 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding an equal volume of isopropanol. Mix and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 ml of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water.
-
Determine the RNA concentration and purity using a spectrophotometer.
III. Immunoprecipitation of BrU-labeled RNA
Materials:
-
Total RNA (at least 100 µg)[9]
-
Anti-BrdU antibody
-
Protein G magnetic beads
-
1x BrU-IP buffer (specific composition may vary, but generally contains a buffer like PBS, a non-ionic detergent, and RNase inhibitors)
-
0.1% BSA in PBS
-
Elution buffer
Procedure:
-
Prepare the antibody-bead conjugates:
-
Resuspend the protein G magnetic beads. For each immunoprecipitation reaction, use approximately 25 µl of bead slurry.[9]
-
Wash the beads with 1x BrU-IP buffer.
-
Incubate the beads with the anti-BrdU antibody (e.g., 1.25 µg per sample) for 1 hour at room temperature with gentle rotation.[6]
-
Wash the antibody-conjugated beads multiple times with 1x BrU-IP buffer to remove unbound antibody.[6]
-
-
Denature the total RNA by heating at 80°C for 10 minutes, followed by immediate placement on ice.[3][9]
-
Add the denatured RNA to the antibody-conjugated beads.
-
Incubate for 1 hour at room temperature with gentle rotation to allow the antibody to bind to the BrU-labeled RNA.[9]
-
Wash the beads several times with a wash buffer (e.g., 0.1% BSA in PBS) to remove non-specifically bound RNA.[9]
-
Elute the captured BrU-RNA from the beads using an appropriate elution buffer.
-
Purify the eluted RNA using a suitable method, such as phenol-chloroform extraction followed by ethanol precipitation.
Data Presentation
Table 1: Quantitative Parameters for Nascent RNA Capture Protocols
| Parameter | Bru-Seq / Nascent RNA Capture | BruChase-Seq (RNA Stability) | Reference |
| Starting Material | |||
| Cell Type | Adherent or suspension cells | Adherent or suspension cells | [9][10] |
| Confluency | ~80-90% | ~80-90% | [10][11] |
| Minimum Cell Number | 5 million cells | 5 million cells | [9][10] |
| Recommended Total RNA | ≥ 100 µg | ≥ 100 µg | [9] |
| Labeling Conditions | |||
| 5-Bromouridine (BrU) Stock | 50 mM in PBS | 50 mM in PBS | [3][10][11] |
| BrU Labeling Concentration | 2 mM | 2 mM | [9][10][11] |
| BrU Pulse Duration | 30 minutes (typical) | 30 minutes | [9][10][11] |
| Uridine Chase Stock | 1 M in PBS | 1 M in PBS | [3][10] |
| Uridine Chase Concentration | N/A | 20 mM | [3][10] |
| Uridine Chase Duration | N/A | Variable (e.g., 2, 6 hours) | [3][9][10] |
| Immunoprecipitation | |||
| Anti-BrdU Antibody | Vendor specific | Vendor specific | [6] |
| Magnetic Beads | Protein G or A | Protein G or A | [3][6] |
| Incubation Time | 1 hour | 1 hour | [6][9] |
| Incubation Temperature | Room Temperature | Room Temperature | [6][9] |
Visualizations
Signaling Pathway of 5-BrUTP Incorporation
Caption: Incorporation of 5-Bromouridine into nascent RNA.
Experimental Workflow for Nascent RNA Capture
Caption: Workflow for capture of nascent RNA using 5-BrU.
Logical Relationship for Pulse-Chase Analysis
Caption: Logic of BruChase-Seq for RNA stability analysis.
References
- 1. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BruChase-Seq [illumina.com]
- 8. Bru-Seq - Enseqlopedia [enseqlopedia.com]
- 9. encodeproject.org [encodeproject.org]
- 10. content.ilabsolutions.com [content.ilabsolutions.com]
- 11. content.ilabsolutions.com [content.ilabsolutions.com]
Application Notes and Protocols for 5-BrUTP Labeling for RNA-seq (BrU-seq) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction to BrU-seq
Bromouridine sequencing (BrU-seq) is a powerful technique for genome-wide analysis of nascent RNA transcripts.[1][2][3] By metabolically labeling newly synthesized RNA with 5-Bromouridine (BrU), a uridine (B1682114) analog, researchers can specifically capture and sequence transcripts that are actively being produced by RNA polymerases.[1][2] This method provides a snapshot of the transcriptional landscape at a given moment, offering insights into the dynamics of gene expression, including transcription rates and RNA stability.[4][5][6]
The core principle of BrU-seq involves a "pulse" of BrU-containing media to cultured cells.[2] During this pulse, BrU is incorporated into elongating RNA chains. Following the pulse, total RNA is extracted, and the BrU-labeled nascent RNA is selectively isolated through immunoprecipitation using antibodies that specifically recognize BrU.[1][2][3] The captured RNA is then used to generate a cDNA library for high-throughput sequencing.
Key Advantages of BrU-seq:
-
Direct Measurement of Transcription: Provides a direct measure of transcriptional activity, unlike standard RNA-seq which measures steady-state RNA levels (a balance of synthesis and degradation).[4][5][6]
-
High Resolution: Can map transcription start sites and identify enhancer elements.
-
Detection of Unstable Transcripts: Enables the detection of rapidly degraded transcripts, such as some long non-coding RNAs (lncRNAs) and enhancer RNAs (eRNAs), that are often missed by conventional RNA-seq.[3][4][7]
-
Versatility: Can be combined with a "chase" of uridine (BrU-chase-seq) to study RNA stability and degradation kinetics.[4][5][6]
Limitations:
-
Cell Culture Requirement: Primarily applicable to in vitro cell cultures as it requires the delivery of the labeling reagent.[3][7]
-
Potential for Toxicity: While considered less toxic than other analogs, prolonged exposure to BrU can have cellular effects.
Experimental Workflow
The BrU-seq workflow consists of several key steps, from cell labeling to data analysis. A generalized workflow is depicted below.
Detailed Protocols
This section provides a detailed protocol for performing a BrU-seq experiment, from cell culture to library preparation.
Materials and Reagents
| Material/Reagent | Supplier (Example) | Catalog Number (Example) |
| 5-Bromouridine (BrU) | Sigma-Aldrich | B5002 |
| Cell Culture Media (e.g., DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| TRIzol Reagent | Invitrogen | 15596026 |
| Anti-BrdU Antibody | Santa Cruz Biotechnology | sc-32323 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| RNase Inhibitor | NEB | M0314 |
| DNase I (RNase-free) | NEB | M0303 |
| NEBNext Ultra II RNA Library Prep Kit | NEB | E7770 |
Protocol
1. Cell Culture and 5-BrU Labeling
-
Culture cells to approximately 80% confluency in the appropriate growth medium.
-
Prepare a stock solution of 5-Bromouridine (e.g., 100 mM in DMSO).
-
Add 5-BrU to the cell culture medium to a final concentration of 2 mM.
-
Incubate the cells for a short period (e.g., 15-60 minutes) at 37°C. The optimal labeling time should be determined empirically for each cell type and experimental condition.
2. Total RNA Extraction
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Lyse the cells directly on the plate by adding TRIzol reagent (1 mL per 10 cm plate).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Proceed with RNA extraction according to the TRIzol manufacturer's protocol (e.g., chloroform (B151607) extraction and isopropanol (B130326) precipitation).
-
Resuspend the RNA pellet in RNase-free water.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Quantify the RNA concentration using a spectrophotometer (e.g., NanoDrop) and assess its integrity using a Bioanalyzer.
3. Immunoprecipitation of BrU-labeled RNA
-
For each immunoprecipitation (IP), use approximately 50-100 µg of total RNA.
-
Denature the RNA by heating at 65°C for 5 minutes, then immediately place on ice.
-
In a new tube, combine the denatured RNA, anti-BrdU antibody (e.g., 5-10 µg), and IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% IGEPAL CA-630).
-
Incubate the mixture for 2 hours at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the RNA-antibody mixture and incubate for another hour at 4°C with rotation.
-
Wash the beads three times with IP buffer.
4. Elution and Library Preparation
-
Elute the BrU-labeled RNA from the beads using a competitive elution buffer containing free BrU (e.g., 10 mM BrU in IP buffer) or by using a denaturing elution buffer.
-
Purify the eluted RNA using an RNA clean-up kit.
-
The typical yield of BrU-labeled RNA is a small fraction of the total input RNA.
-
Proceed with RNA-seq library preparation using a kit suitable for low-input RNA, such as the NEBNext Ultra II RNA Library Prep Kit. Follow the manufacturer's instructions for fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.
5. Sequencing and Data Analysis
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify the abundance of nascent transcripts.
-
Perform differential expression analysis to identify genes with altered transcription rates between different experimental conditions.
Quantitative Data Summary
The following tables provide typical quantitative parameters for a BrU-seq experiment. These values can vary depending on the cell type, experimental conditions, and specific protocol used.
Table 1: Typical Experimental Parameters
| Parameter | Typical Value | Notes |
| Starting Cell Number | 5-20 million cells | Per sample |
| 5-BrU Labeling Time | 15 - 60 minutes | Shorter times provide a more precise snapshot of transcription |
| Total RNA Input for IP | 50 - 100 µg | |
| BrU-RNA Yield | 0.5 - 2% of total RNA | Highly variable |
| Final Library Concentration | > 2 nM |
Table 2: Sequencing and Data Analysis Metrics
| Parameter | Recommended Value | Notes |
| Sequencing Depth | 20-50 million reads/sample | For differential gene expression analysis[8] |
| Read Length | 50-100 bp | Single-end or paired-end |
| Mapping Rate | > 80% | |
| Biological Replicates | ≥ 3 | For robust statistical analysis |
Applications in Research and Drug Development
BrU-seq is a versatile tool with numerous applications in basic research and drug development.
-
Understanding Gene Regulation: Elucidating the mechanisms of transcriptional regulation by identifying changes in the rate of RNA synthesis in response to various stimuli.
-
Drug Discovery and Development: Assessing the on-target and off-target effects of drugs on transcription. For example, it can be used to determine how a drug candidate alters the transcriptional landscape of cancer cells.
-
Studying Disease Mechanisms: Investigating the dysregulation of transcription in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
Signaling Pathway Analysis using BrU-seq
BrU-seq is particularly well-suited for studying the immediate transcriptional responses to signaling pathway activation. By capturing the first wave of transcription following a stimulus, researchers can identify primary response genes.
TNF-α Signaling Pathway
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine that triggers a rapid and extensive transcriptional response.[9][10] BrU-seq can be used to map the immediate-early genes induced by TNF-α signaling.[9]
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is crucial in processes like cell growth, differentiation, and apoptosis.[11][12][13] BrU-seq can delineate the primary transcriptional targets of SMAD complexes following TGF-β stimulation.
p53 Signaling Pathway
The p53 tumor suppressor protein is a transcription factor that responds to cellular stress, such as DNA damage, to regulate the expression of genes involved in cell cycle arrest, apoptosis, and DNA repair.[2][14][15] BrU-seq can be employed to identify the direct transcriptional targets of p53 following its activation.
References
- 1. Bru-seq – 4DN Data Portal [data.4dnucleome.org]
- 2. p53 rapidly restructures 3D chromatin organization to trigger a transcriptional response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bru-Seq [illumina.com]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bru-Seq [emea.illumina.com]
- 8. What is a good sequencing depth for bulk RNA-Seq? [ecseq.com]
- 9. pnas.org [pnas.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. TGF-β receptor levels regulate the specificity of signaling pathway activation and biological effects of TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 12. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 13. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 14. The Transcriptional Landscape of p53 Signalling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrated analysis of cell cycle and p53 signaling pathways related genes in breast, colorectal, lung, and pancreatic cancers: implications for prognosis and drug sensitivity for therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-BrUTP Labeling in Permeabilized Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for labeling newly synthesized RNA in permeabilized cells using 5-Bromouridine 5'-triphosphate (5-BrUTP). This method allows for the visualization and analysis of nascent transcription and can be a powerful tool to study the effects of various stimuli, including growth factors and drugs, on gene expression at the single-cell level.
Introduction
The ability to visualize and quantify nascent RNA transcription is crucial for understanding the dynamics of gene expression. The 5-BrUTP labeling technique offers a robust method to identify sites of active transcription within the nucleus. Because 5-BrUTP is a nucleotide analog, it is not readily taken up by intact cells. Therefore, cells must first be gently permeabilized to allow for the entry of 5-BrUTP, which is then directly incorporated into newly synthesized RNA by cellular RNA polymerases.[1][2] The incorporated BrUTP can then be detected using specific antibodies, providing a snapshot of transcriptional activity at a given time. This method is particularly useful for studying immediate-early gene responses to external stimuli.
Experimental Protocols
This protocol is designed for mammalian cells grown on coverslips and can be adapted for various cell types. Optimization of permeabilization conditions and labeling times is recommended for each cell line to achieve the best results.[3]
Materials and Reagents
A comprehensive list of necessary equipment and reagents is provided in the table below.
| Equipment/Reagent | Specifications |
| Cells | Adherent cells grown on glass coverslips to 50-70% confluency[3] |
| Permeabilization Buffer | 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, with either 5-40 µg/mL digitonin (B1670571) or 0.02%-0.1% Triton X-100[3] |
| Transcription Buffer | 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, 0.2-0.5 mM 5-BrUTP[3] |
| Fixation Solution | 4% Paraformaldehyde (PFA) in PBS |
| Antibodies | Monoclonal mouse anti-BrdU antibody (various clones available) |
| Secondary Antibody | Fluorescently labeled anti-mouse IgG |
| Nuclear Stain | DAPI (4',6-diamidino-2-phenylindole) |
| Buffers and Solutions | Phosphate-buffered saline (PBS), RNase inhibitors |
Recommended Starting Concentrations and Incubation Times
The following table summarizes the recommended starting concentrations and incubation times for key steps in the protocol. These may require optimization depending on the cell type and experimental goals.
| Step | Reagent/Parameter | Recommended Range/Value |
| Permeabilization | Digitonin | 5-40 µg/mL[3] |
| Triton X-100 | 0.02%-0.1%[3] | |
| Incubation Time | 3 minutes[3] | |
| Transcription | 5-BrUTP | 0.2-1 mM[3][4] |
| Incubation Time | 5-15 minutes[3][4] | |
| Fixation | Paraformaldehyde | 4% |
| Incubation Time | 15 minutes[1][3] | |
| Antibody Dilutions | Anti-BrdU (Caltag) | 1:200 in PBS[3] |
| Anti-BrdU (Roche) | 1:50 in PBS[3] | |
| Anti-BrdU (Sigma) | 1:100 in PBS[3] |
Detailed Protocol
Cell Preparation:
-
Plate cells on sterile glass coverslips in a 35 mm tissue culture dish and grow to 50-70% confluency.[3]
-
Prior to the experiment, you may serum-starve the cells (e.g., for 24 hours) if studying the transcriptional response to serum or specific growth factors.
Stimulation (Optional):
-
To study transcriptional activation, treat the cells with the desired stimulus (e.g., serum, Epidermal Growth Factor (EGF)) for the appropriate duration (e.g., 15-30 minutes for immediate-early genes like c-fos and c-jun).
Permeabilization and Labeling:
-
Wash the cells twice with pre-warmed (37°C) PBS.[3]
-
Gently add 2 mL of Permeabilization Buffer and incubate for 3 minutes at room temperature.[3] Critical: Handle the coverslips gently from this point forward as cells can easily detach.[1]
-
Completely remove the Permeabilization Buffer by tilting the dish and aspirating.[3]
-
Gently add 1.5 mL of pre-warmed (37°C) Transcription Buffer containing 5-BrUTP.[3]
-
Incubate for 5-15 minutes at 37°C in a cell culture incubator.[3][4] An intense nucleolar signal is a good indicator of successful BrUTP incorporation.[1]
Fixation and Immunostaining:
-
Completely remove the Transcription Buffer.[3]
-
Gently wash the coverslips with cold (4°C) PBS.[1]
-
Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[1][3]
-
Wash the coverslips three times with PBS.
-
Permeabilize the nuclear membrane for antibody access by incubating with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding by incubating with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with the primary anti-BrdU antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear counterstain like DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
Controls:
-
Negative Control: In a parallel experiment, substitute 5-BrUTP with UTP in the Transcription Buffer. No signal should be detected with the anti-BrdU antibody, demonstrating its specificity.[3]
-
Transcription Inhibition Control: Pre-treat cells with a transcription inhibitor such as α-amanitin (to inhibit RNA polymerase II) or Actinomycin D before and during the labeling step. This should result in a significant reduction or absence of the BrUTP signal.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps of the 5-BrUTP labeling protocol in permeabilized cells.
References
- 1. Epidermal growth factor induces c-fos and c-jun mRNA via Raf-1/MEK1/ERK-dependent and -independent pathways in bovine luteal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 3. Protein kinase C-independent activation of c-jun and c-fos transcription by epidermal growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Signalling pathways for EGF activation of c-jun [pfocr.wikipathways.org]
Application Notes: Measuring Gene-Specific Transcription Rates Using 5-Bromouridine Triphosphate (5-BrUTP)
Introduction
The measurement of gene-specific transcription rates is crucial for understanding the dynamics of gene regulation in various biological processes, including development, disease, and in response to therapeutic interventions. While steady-state RNA levels are often used as a proxy for gene expression, they represent a balance between RNA synthesis and degradation. To specifically dissect the contribution of transcription, methods that directly measure the rate of newly synthesized RNA are required. 5-Bromouridine triphosphate (5-BrUTP) is a uridine (B1682114) analog that is incorporated into nascent RNA transcripts by RNA polymerases. This metabolic labeling approach, coupled with sensitive detection methods, allows for the quantification of gene-specific transcription rates with minimal perturbation to cellular physiology.[1][2] This is a significant advantage over methods that rely on transcriptional inhibitors like α-amanitin and actinomycin (B1170597) D, which can have toxic effects on cells.[1][3]
Principle of the Method
The core principle involves the introduction of 5-BrUTP's precursor, 5-Bromouridine (BrU), to cells, which is then converted to 5-BrUTP and incorporated into newly transcribed RNA.[1] The BrU-labeled RNA can then be specifically isolated by immunoprecipitation using an antibody that recognizes bromodeoxyuridine (BrdU), which also binds to BrU.[1] The enriched population of newly synthesized RNA can be quantified for specific genes of interest using reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or on a genome-wide scale using next-generation sequencing (a technique often referred to as BrU-seq or RIP-seq).[1][2][4][5]
Applications
-
Quantifying Changes in Transcription Rates: Determine how stimuli, drugs, or genetic modifications alter the rate of transcription of specific genes.
-
Distinguishing Transcriptional vs. Post-Transcriptional Regulation: By comparing changes in newly synthesized RNA to changes in total mRNA levels, researchers can determine whether a change in gene expression is due to altered transcription or RNA stability.[1]
-
Pulse-Chase Analysis of RNA Stability: By labeling RNA with a pulse of BrU and then chasing with uridine, the degradation rate of specific transcripts can be determined.
-
In Situ Visualization of Transcription: Labeled nascent RNA can be visualized within fixed cells to identify sites of active transcription.[6][7]
-
Analysis of Transcription Termination: A strand-specific transcription run-on (TRO) assay using BrUTP can be employed to study transcription termination defects.[8]
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU) and Immunoprecipitation (BrU-IP)
This protocol describes the labeling of newly synthesized RNA in cultured cells with BrU, followed by immunoprecipitation to isolate the labeled transcripts for downstream analysis by RT-qPCR.
Materials
| Reagent/Material | Supplier | Catalog Number (Example) |
| 5-Bromouridine (BrU) | Sigma-Aldrich | B5002 |
| Cell Culture Medium | Varies by cell line | - |
| Fetal Bovine Serum (FBS) | Varies by cell line | - |
| Penicillin-Streptomycin | Varies by cell line | - |
| Trypsin-EDTA | Varies by cell line | - |
| Phosphate-Buffered Saline (PBS) | Varies by cell line | - |
| RNA Isolation Kit | Qiagen | 74104 (RNeasy Mini Kit) |
| Anti-BrdU Antibody (clone IIB5) | Santa Cruz Biotechnology | sc-32323 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| RNase Inhibitor | Promega | N2611 |
| Reverse Transcription Kit | Bio-Rad | 1708891 (iScript cDNA Synthesis Kit) |
| qPCR Master Mix | Bio-Rad | 1725271 (SsoAdvanced Universal SYBR Green Supermix) |
| Gene-Specific Primers | Integrated DNA Technologies | Custom synthesis |
Procedure
-
Cell Culture and BrU Labeling:
-
Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Prepare a stock solution of 100 mM 5-Bromouridine in sterile PBS or cell culture medium.
-
Add BrU to the cell culture medium to a final concentration of 2 mM.
-
Incubate the cells for a defined period (e.g., 1 hour) at 37°C in a CO2 incubator. The labeling time can be optimized depending on the transcription rate of the gene of interest and the stability of its mRNA.[1]
-
-
Total RNA Extraction:
-
After the labeling period, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the culture dish using the lysis buffer provided with the RNA isolation kit.
-
Extract total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its integrity using a spectrophotometer (e.g., NanoDrop) and/or agarose (B213101) gel electrophoresis.
-
-
BrU-RNA Immunoprecipitation (BrU-IP):
-
For each immunoprecipitation reaction, use 10-50 µg of total RNA. It is recommended to save a small aliquot of the total RNA as an "input" control.
-
Dilute the RNA in IP buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% NP-40) and add RNase inhibitor.
-
Add 2-5 µg of anti-BrdU antibody to the RNA solution and incubate for 2-4 hours at 4°C with gentle rotation.
-
While the antibody is incubating with the RNA, prepare the magnetic beads by washing them three times with IP buffer.
-
Add the washed beads to the RNA-antibody mixture and incubate for another 1-2 hours at 4°C with gentle rotation.
-
Wash the beads three to five times with ice-cold IP buffer to remove non-specific binding.
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer (e.g., a buffer containing a high concentration of a competing nucleoside or by enzymatic digestion of the antibody).
-
Purify the eluted RNA using an RNA clean-up kit.
-
-
Downstream Analysis by RT-qPCR:
-
Perform reverse transcription on the immunoprecipitated RNA and the input RNA to generate cDNA.
-
Set up qPCR reactions using a suitable master mix and gene-specific primers for your gene of interest and a reference gene.
-
Analyze the qPCR data to determine the relative amount of newly synthesized RNA for your gene of interest, normalized to the reference gene and the input control.
-
Protocol 2: In Situ Labeling of Nascent RNA with 5-BrUTP for Microscopic Visualization
This protocol is for visualizing active transcription sites within cells by incorporating 5-BrUTP into nascent RNA in permeabilized cells.
Materials
| Reagent/Material | Supplier | Catalog Number (Example) |
| 5-Bromouridine 5'-Triphosphate (5-BrUTP) | Sigma-Aldrich | B7166 |
| Permeabilization Buffer (e.g., with digitonin (B1670571) or Triton X-100) | - | - |
| Transcription Buffer | - | - |
| Anti-BrdU Antibody | Caltag Laboratories or Roche | - |
| Fluorescently Labeled Secondary Antibody | Thermo Fisher Scientific | - |
| DAPI (for nuclear staining) | Thermo Fisher Scientific | D1306 |
| Glass Coverslips | - | - |
Procedure
-
Cell Preparation:
-
Grow cells on sterile glass coverslips in a petri dish to 50-70% confluency.[6]
-
-
Cell Permeabilization:
-
Gently wash the cells with PBS.
-
Permeabilize the cells by incubating with a permeabilization buffer containing a mild detergent like digitonin or Triton X-100 for a short period (e.g., 3-5 minutes) at room temperature.[6] The optimal concentration and time should be determined empirically for each cell type.[6]
-
-
In Situ Transcription Reaction:
-
Fixation and Immunostaining:
-
Stop the reaction by washing with PBS and then fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS and then permeabilize again with Triton X-100 to allow antibody access to the nucleus.
-
Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% BSA).
-
Incubate with a primary anti-BrdU antibody diluted in blocking solution for 1 hour at room temperature.
-
Wash with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy:
-
Mount the coverslips on microscope slides.
-
Visualize the sites of 5-BrUTP incorporation using a fluorescence microscope.
-
Data Presentation
Table 1: Example Data from a BrU-IP-RT-qPCR Experiment
This table shows hypothetical data for the effect of a drug treatment on the transcription rate of Gene X.
| Condition | Gene | Input Ct (mean ± SD) | IP Ct (mean ± SD) | Relative Transcription Rate (Fold Change) |
| Vehicle | Gene X | 25.2 ± 0.3 | 28.5 ± 0.4 | 1.0 |
| Vehicle | Housekeeping Gene | 22.1 ± 0.2 | 30.1 ± 0.5 | 1.0 |
| Drug | Gene X | 25.4 ± 0.2 | 26.8 ± 0.3 | 3.2 |
| Drug | Housekeeping Gene | 22.3 ± 0.3 | 30.3 ± 0.4 | 1.0 |
Data are presented as mean ± standard deviation from three biological replicates. The relative transcription rate is calculated using the ΔΔCt method, normalizing the IP signal to the input signal and the housekeeping gene.
Visualizations
Caption: Workflow for measuring gene-specific transcription rates using BrU-IP.
Caption: Workflow for in situ visualization of active transcription sites.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RIP/RIP-seq to study RNA Modifications | Proteintech Group [ptglab.com]
- 5. RNA Immunoprecipitation Sequencing (RIP-Seq) - CD Genomics [rna.cd-genomics.com]
- 6. ccr.cancer.gov [ccr.cancer.gov]
- 7. molbiolcell.org [molbiolcell.org]
- 8. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
Nuclear Run-On Assay Using 5-BrUTP for Nascent Transcript Analysis in Mammalian Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The nuclear run-on (NRO) assay is a powerful technique to measure transcriptional activity in mammalian cells by quantifying nascent RNA transcripts. This method provides a snapshot of gene expression at the level of transcription, independent of RNA stability, which is a significant advantage over methods that measure steady-state mRNA levels (e.g., conventional RNA-seq). The incorporation of 5-Bromouridine triphosphate (5-BrUTP), a non-radioactive analog of uridine, into elongating RNA transcripts allows for their specific isolation and subsequent quantification. This modern adaptation, often coupled with high-throughput sequencing (termed Bru-seq), has become a cornerstone for studying the dynamics of gene regulation.
Key Applications:
-
Measuring Real-Time Gene Transcription Rates: The primary application is to determine the rate of transcription for thousands of genes simultaneously. This is crucial for understanding the immediate cellular response to various stimuli, such as drug treatment, growth factors, or stress.
-
Dissecting Mechanisms of Gene Regulation: By distinguishing between transcriptional and post-transcriptional regulation, researchers can elucidate the precise mechanisms by which gene expression is controlled. For instance, a change in steady-state mRNA levels can be attributed to either altered transcription or changes in mRNA stability. The NRO assay directly addresses the former.
-
Drug Discovery and Development: This assay is invaluable for assessing the on-target and off-target effects of drug candidates on a global transcriptional scale. It can reveal the immediate transcriptional consequences of inhibiting a specific enzyme or signaling pathway, providing insights into a compound's mechanism of action and potential toxicities.
-
Identifying Unstable and Transient Transcripts: The NRO assay can capture transiently expressed and rapidly degraded transcripts, such as some long non-coding RNAs (lncRNAs) and enhancer RNAs (eRNAs), which are often missed by conventional RNA sequencing methods.
-
Studying RNA Processing Dynamics: When combined with a "pulse-chase" approach (BruChase-seq), where the 5-BrUTP pulse is followed by a chase with unlabeled uridine, the stability and processing kinetics of RNA molecules can be determined.
Advantages of the 5-BrUTP-based Nuclear Run-on Assay:
-
Non-Radioactive: Eliminates the safety and disposal concerns associated with the traditional [α-³²P]UTP-based method.
-
High Specificity: The use of highly specific anti-BrdU antibodies allows for the efficient enrichment of nascent transcripts.
-
Versatility: The isolated BrU-labeled RNA can be analyzed by various downstream applications, including RT-qPCR, microarrays, and, most powerfully, next-generation sequencing (Bru-seq).
-
High-Throughput Potential: The protocol can be adapted for high-throughput screening of compounds.
Quantitative Data Presentation
The following tables provide examples of quantitative data obtained from Bru-seq experiments, illustrating its utility in comparative transcriptional analysis.
Table 1: Top 10 Upregulated Genes in Human Fibroblasts Treated with TNF-α for 1 hour.
This table showcases the robust induction of key pro-inflammatory genes at the transcriptional level, as captured by Bru-seq. Data is derived from a study by Paulsen et al. (2013) where human fibroblasts were treated with TNF-α.
| Gene Symbol | Description | Fold Change (TNF-α vs. Control) |
| CXCL8 | C-X-C Motif Chemokine Ligand 8 (IL-8) | 152.3 |
| CCL2 | C-C Motif Chemokine Ligand 2 (MCP-1) | 128.9 |
| PTGS2 | Prostaglandin-Endoperoxide Synthase 2 (COX-2) | 98.7 |
| NFKBIA | NF-Kappa-B Inhibitor Alpha | 85.4 |
| TNFAIP3 | TNF Alpha Induced Protein 3 | 76.1 |
| ICAM1 | Intercellular Adhesion Molecule 1 | 65.2 |
| VCAM1 | Vascular Cell Adhesion Molecule 1 | 59.8 |
| BIRC3 | Baculoviral IAP Repeat Containing 3 | 54.6 |
| RELB | RELB Proto-Oncogene, NF-KB Subunit | 49.3 |
| JUN | Jun Proto-Oncogene, AP-1 Transcription Factor Subunit | 45.1 |
Table 2: Top 10 Downregulated Genes in Human Fibroblasts Treated with TNF-α for 1 hour.
This table highlights the repressive effects of TNF-α on the transcription of certain genes, demonstrating the bidirectional regulatory information provided by Bru-seq. Data is also from the Paulsen et al. (2013) study.
| Gene Symbol | Description | Fold Change (TNF-α vs. Control) |
| THBS1 | Thrombospondin 1 | -15.8 |
| CYR61 | Cysteine Rich Angiogenic Inducer 61 | -12.5 |
| CTGF | Connective Tissue Growth Factor | -10.2 |
| SERPINE1 | Serpin Family E Member 1 | -9.8 |
| ANKRD1 | Ankyrin Repeat Domain 1 | -8.7 |
| FOSL1 | FOS Like 1, AP-1 Transcription Factor Subunit | -7.9 |
| ID1 | Inhibitor Of DNA Binding 1, HLH Protein | -7.1 |
| EGR1 | Early Growth Response 1 | -6.5 |
| DUSP1 | Dual Specificity Phosphatase 1 | -6.2 |
| GADD45B | Growth Arrest And DNA Damage Inducible Beta | -5.9 |
Experimental Protocols
Protocol 1: 5-BrU Labeling of Nascent RNA in Mammalian Cells
This protocol describes the in vivo labeling of nascent RNA with 5-Bromouridine (5-BrU) in cultured mammalian cells.
Materials:
-
Mammalian cells in culture (e.g., adherent or suspension)
-
Complete cell culture medium, pre-warmed to 37°C
-
50 mM 5-Bromouridine (BrU) stock solution in PBS (protect from light)
-
Phosphate-Buffered Saline (PBS)
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Culture: Grow mammalian cells to approximately 80-90% confluency. For a typical experiment, at least 4 x 10⁶ cells are recommended to ensure sufficient yield of BrU-labeled RNA, which constitutes about 1% of total RNA.[1]
-
Prepare Labeling Medium: For each plate of cells, prepare fresh labeling medium. For example, for a 10 cm plate containing 10 mL of medium, remove 9.6 mL of the conditioned medium to a sterile tube. Add 400 µL of the 50 mM BrU stock solution to the 9.6 mL of conditioned medium to achieve a final concentration of 2 mM.[2][3]
-
Labeling: Aspirate the remaining medium from the cell culture plate and add the prepared BrU-containing medium.
-
Incubation: Incubate the cells at 37°C for a defined period, typically 30 minutes, to allow for the incorporation of 5-BrU into newly transcribed RNA.[2][4]
-
Cell Lysis: After the incubation, immediately aspirate the labeling medium and wash the cells once with ice-cold PBS. Lyse the cells directly on the plate by adding TRIzol reagent (e.g., 1 mL for a 10 cm plate) and scraping the cells. The cell lysate can be stored at -80°C or used immediately for RNA extraction.
Protocol 2: Immunoprecipitation of BrU-labeled RNA
This protocol details the specific capture of BrU-containing RNA from total RNA using an anti-BrdU antibody.
Materials:
-
Total RNA extracted from 5-BrU labeled cells
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
Binding/Wash Buffer (e.g., 0.1% BSA in DEPC-treated PBS)
-
RNase inhibitors
-
Elution buffer (e.g., 5 mM Tris-HCl, pH 7.5)
Procedure:
-
Antibody-Bead Conjugation:
-
Resuspend the magnetic beads in their storage buffer. For each immunoprecipitation reaction, take an appropriate amount of beads (e.g., 25 µL).
-
Wash the beads three times with 200 µL of 0.1% BSA in DEPC-treated PBS.[2]
-
Resuspend the beads in 200 µL of 0.1% BSA in DEPC-treated PBS.
-
Add the anti-BrdU antibody (e.g., 2-5 µg) and an RNase inhibitor to the bead suspension.[2]
-
Incubate with gentle rotation for 1 hour at room temperature to allow the antibody to conjugate to the beads.
-
Wash the antibody-conjugated beads three times with 200 µL of 0.1% BSA in DEPC-treated PBS to remove unbound antibody.
-
Resuspend the beads in 200 µL of 0.1% BSA in DEPC-treated PBS containing an RNase inhibitor.
-
-
RNA Binding:
-
Denature the total RNA sample (typically 50-100 µg) by heating at 65-80°C for 5-10 minutes, followed by immediate placement on ice.[2]
-
Add the denatured RNA to the antibody-conjugated beads.
-
Incubate with gentle rotation for 1 hour at room temperature to allow the capture of BrU-labeled RNA.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with 200 µL of wash buffer to remove non-specifically bound RNA.
-
-
Elution:
-
Resuspend the beads in an appropriate elution buffer.
-
Incubate at room temperature with shaking for 10-15 minutes.
-
Pellet the beads on a magnetic stand and carefully transfer the supernatant containing the eluted BrU-labeled RNA to a new tube.
-
-
Downstream Processing: The eluted RNA is now ready for downstream applications such as library preparation for sequencing (Bru-seq) or RT-qPCR.
Visualizations
Experimental Workflow
Caption: Workflow of the 5-BrUTP Nuclear Run-On (Bru-seq) Assay.
TNF-α Signaling Pathway Leading to Gene Transcription
Caption: Simplified TNF-α signaling leading to transcriptional activation.
References
Application Notes and Protocols for Co-localization Studies Using 5-BrUTP and Protein Markers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the spatial relationship between newly synthesized RNA and specific proteins within the cell. By employing 5-Bromouridine 5'-triphosphate (5-BrUTP) to label nascent RNA transcripts, researchers can visualize active transcription sites and assess their co-localization with proteins of interest, such as transcription factors, RNA-binding proteins, and splicing factors. This approach is invaluable for understanding gene regulation, RNA processing, and the impact of therapeutic agents on these processes.
Introduction
The spatial organization of transcription and RNA processing within the nucleus is a key aspect of gene regulation. It is now understood that these processes are not randomly distributed but occur in discrete, organized locations often referred to as "transcription factories"[1]. Visualizing the sites of active transcription and identifying the proteins recruited to these locations is crucial for elucidating the mechanisms of gene expression.
5-BrUTP is a uridine (B1682114) analog that is incorporated into newly synthesized RNA by RNA polymerases[2][3]. The incorporated bromouridine can then be detected using specific antibodies, allowing for the fluorescent labeling of nascent RNA[4]. Co-staining with antibodies against a protein of interest enables the study of its spatial relationship with active transcription sites through co-localization microscopy[5].
Quantitative analysis of the co-localization between the 5-BrUTP signal (representing nascent RNA) and the protein marker can provide insights into the protein's involvement in transcription, pre-mRNA splicing, and other co-transcriptional events[3][6].
Key Applications
-
Mapping Active Transcription Sites: Visualize the locations of RNA polymerase activity within the nucleus[2][7].
-
Investigating Protein Recruitment to Transcription Sites: Determine if a protein of interest is recruited to sites of active transcription[6][8].
-
Studying Co-transcriptional Splicing: Analyze the co-localization of splicing factors with nascent transcripts to understand the coupling of transcription and splicing[3].
-
Drug Screening: Assess the effect of small molecules or potential drugs on the recruitment of proteins to transcription sites and on overall transcriptional activity.
-
Understanding Viral Replication: In infected cells, 5-BrUTP labeling can be used to visualize nascent viral RNA and its association with host or viral proteins[4].
Experimental Protocols
Protocol 1: In Vitro Labeling of Nascent RNA in Permeabilized Cells
This protocol is suitable for labeling nascent RNA in cells that have been permeabilized, allowing for the direct delivery of 5-BrUTP to the nucleus.
Materials:
-
Cells grown on coverslips
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Transcription buffer (contact for composition)
-
5-Bromouridine 5'-triphosphate (5-BrUTP) solution
-
RNase-free water
-
Paraformaldehyde (PFA) solution (4%)
-
Primary antibody against BrdU (recognizes BrU)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibodies
-
DAPI or Hoechst for nuclear staining
-
Antifade mounting medium
Procedure:
-
Cell Culture: Grow cells to 50-70% confluency on sterile glass coverslips.
-
Permeabilization:
-
Wash cells twice with cold PBS.
-
Incubate cells in PBS containing 0.05% Triton X-100 for 2-5 minutes on ice to permeabilize the cell membrane.
-
Wash twice with cold PBS.
-
-
In Vitro Transcription:
-
Incubate the permeabilized cells in transcription buffer containing 0.5 mM 5-BrUTP for 5-15 minutes at room temperature.
-
To inhibit RNA Polymerase II, pre-incubate with 1 µg/ml α-amanitin[1].
-
-
Fixation:
-
Wash cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunofluorescence Staining:
-
Permeabilize further with 0.5% Triton X-100 in PBS for 10 minutes if required for the protein of interest.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody against BrdU and the primary antibody against the protein of interest (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting:
-
Stain the nuclei with DAPI or Hoechst for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using an antifade mounting medium.
-
-
Microscopy:
-
Image the cells using a confocal microscope. Acquire images for each channel sequentially to avoid bleed-through[9].
-
Protocol 2: In Vivo Labeling of Nascent RNA by Microinjection
This protocol is used for labeling nascent RNA in living cells by delivering 5-BrUTP directly into the cytoplasm or nucleus.
Materials:
-
Cells grown on coverslips suitable for microinjection
-
5-BrUTP solution (100 mM in microinjection buffer)
-
Microinjection system
-
Fixation and immunofluorescence reagents as in Protocol 1
Procedure:
-
Cell Culture: Plate cells on coverslips or gridded dishes to facilitate locating injected cells.
-
Microinjection:
-
Load a microinjection needle with the 5-BrUTP solution.
-
Microinject 5-BrUTP into the cytoplasm or nucleus of the target cells[2].
-
-
Incubation:
-
Incubate the cells for 5-30 minutes at 37°C to allow for the incorporation of 5-BrUTP into nascent RNA[2].
-
-
Fixation and Staining:
-
Proceed with fixation, immunofluorescence staining, and mounting as described in Protocol 1.
-
Data Presentation and Analysis
Quantitative analysis is crucial for an objective assessment of co-localization[5][10]. The degree of overlap between the 5-BrUTP signal (nascent RNA) and the protein of interest can be quantified using various coefficients.
Quantitative Co-localization Analysis:
-
Pearson's Correlation Coefficient (PCC): Measures the linear relationship between the pixel intensities of the two channels. Values range from +1 (perfect correlation) to -1 (perfect anti-correlation), with 0 indicating no correlation[10][11][12].
-
Manders' Overlap Coefficient (MOC): Represents the fraction of the total fluorescence of one channel that overlaps with the signal in the other channel. It ranges from 0 (no overlap) to 1 (complete overlap)[11]. Two separate coefficients (M1 and M2) are calculated, representing the fraction of nascent RNA co-localizing with the protein and the fraction of the protein co-localizing with nascent RNA, respectively[9][13].
-
Intensity Correlation Quotient (ICQ): A value that ranges from -0.5 to +0.5. Positive values indicate co-localization, while negative values suggest segregation[13].
Example Data Tables:
Table 1: Co-localization of Splicing Factor SC-35 with Nascent RNA
| Condition | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1: SC-35 in BrUTP) | Manders' Overlap Coefficient (M2: BrUTP in SC-35) | Intensity Correlation Quotient (ICQ) |
| Control | 0.65 ± 0.08 | 0.72 ± 0.05 | 0.58 ± 0.07 | 0.28 ± 0.04 |
| Drug Treatment | 0.21 ± 0.06 | 0.25 ± 0.04 | 0.19 ± 0.05 | -0.15 ± 0.03 |
Table 2: Co-localization of Transcription Factor TFIIH with Nascent RNA
| Cell Line | Pearson's Correlation Coefficient (PCC) | Manders' Overlap Coefficient (M1: TFIIH in BrUTP) | Manders' Overlap Coefficient (M2: BrUTP in TFIIH) | Intensity Correlation Quotient (ICQ) |
| Wild-Type | 0.78 ± 0.05 | 0.85 ± 0.04 | 0.71 ± 0.06 | 0.35 ± 0.03 |
| Mutant TFIIH | 0.42 ± 0.07 | 0.48 ± 0.06 | 0.39 ± 0.05 | 0.11 ± 0.04 |
Visualization of Workflows and Pathways
Caption: Experimental workflow for 5-BrUTP and protein co-localization.
Caption: Co-transcriptional recruitment and co-localization.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorescent labeling of nascent RNA reveals transcription by RNA polymerase II in domains scattered throughout the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 5. kolaido.com [kolaido.com]
- 6. A 5' splice site enhances the recruitment of basal transcription initiation factors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Integrating Peak Colocalization and Motif Enrichment Analysis for the Discovery of Genome-Wide Regulatory Modules and Transcription Factor Recruitment Rules [frontiersin.org]
- 9. Quantitative Colocalization Analysis of Multicolor Confocal Immunofluorescence Microscopy Images: Pushing Pixels to Explore Biological Phenomena - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]
- 13. researchgate.net [researchgate.net]
Determining RNA Stability Using 5-BrUTP Pulse-Chase Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of messenger RNA (mRNA) is a critical determinant of gene expression, influencing the proteome of a cell and its response to stimuli. The 5-Bromouridine (B41414) (5-BrU) pulse-chase labeling technique is a powerful method for determining RNA half-lives on a genome-wide scale, providing a more accurate and less disruptive alternative to traditional methods that rely on transcriptional inhibitors.[1][2] This method, often coupled with high-throughput sequencing in a technique known as BRIC-seq (5'-Bromouridine IP Chase-Seq) or BruChase-Seq, allows for the precise measurement of RNA decay rates under physiological conditions.[3][4][5]
The principle of this technique involves the metabolic labeling of newly synthesized RNA with a uridine (B1682114) analog, 5-bromouridine (BrU).[6] During a "pulse" period, cells are incubated with BrU, which is incorporated into nascent RNA transcripts.[3] Following the pulse, the BrU-containing medium is replaced with a medium containing a high concentration of standard uridine for a "chase" period.[4] This prevents further incorporation of BrU. The amount of BrU-labeled RNA for a specific transcript is then measured at different time points during the chase. The rate of decrease in the BrU-labeled RNA reflects its degradation rate, from which the half-life can be calculated.[1]
Advantages of 5-BrUTP Pulse-Chase Labeling:
-
Physiologically Relevant: Unlike methods that use transcriptional inhibitors like actinomycin (B1170597) D, which can have pleiotropic and toxic effects on cells, 5-BrU labeling does not globally arrest transcription, thus providing a more accurate representation of RNA decay in a minimally perturbed cellular environment.[2][7]
-
Genome-Wide Analysis: When combined with next-generation sequencing (NGS), this method allows for the determination of the stability of thousands of RNA transcripts simultaneously.[3][4]
-
High Specificity: The use of a specific antibody against BrdU (which also recognizes BrU) for immunoprecipitation ensures the selective enrichment of the labeled RNA population.[1][6]
-
Versatility: The protocol can be adapted for various cell types and downstream applications, including RT-qPCR for candidate gene analysis and deep sequencing for transcriptome-wide studies.[2][6]
Experimental Workflow and Principles
The experimental workflow for determining RNA stability using 5-BrU pulse-chase labeling is a multi-step process that begins with metabolic labeling of cells and concludes with data analysis to determine RNA half-lives.
The core principle lies in distinguishing newly synthesized RNA from the pre-existing RNA pool and tracking its fate over time.
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters and expected outcomes for 5-BrU pulse-chase experiments.
Table 1: Typical Reagent Concentrations and Incubation Times
| Parameter | Concentration/Time | Notes |
| Pulse | ||
| 5-Bromouridine (BrU) | 2 mM | Prepare a fresh 50 mM stock solution in PBS.[8][9] |
| Pulse Duration | 30 minutes - 24 hours | A shorter pulse is suitable for highly transcribed genes, while a longer pulse may be necessary for less abundant transcripts. A 24-hour pulse has been used for effective incorporation.[1][4] |
| Chase | ||
| Uridine | 20 mM | Prepare a fresh 1 M stock solution in PBS.[4][8] |
| Chase Duration | 0, 1, 2, 4, 8, 12, 24 hours | The selection of time points should be optimized based on the expected stability of the RNA of interest. |
| Cell Density | ~80% confluency | Recommended for most adherent cell lines.[4][8] A minimum of 4-5 million cells per sample is often required.[4][8] |
Table 2: Example RNA Half-Life Data
| Cell Type | Method | Median mRNA Half-life | Median ncRNA Half-life | Reference |
| HeLa | BRIC-seq | 3.4 hours | 3.4 hours | [1] |
| HUVEC (Normoxia) | 4sU-labeling | 8.7 hours | - | [10] |
| HUVEC (Hypoxia) | 4sU-labeling | 5.7 hours | - | [10] |
| Mouse Fibroblasts (NIH3T3) | 4sU-labeling | 5 - 9 hours | - | [10] |
Detailed Experimental Protocols
Protocol 1: 5-BrU Pulse-Chase Labeling of Adherent Cells
Materials:
-
Adherent cells (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
5-Bromouridine (BrU)
-
Uridine
-
TRIzol reagent or other lysis buffer for RNA extraction
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 10-cm or 15-cm plates) and grow to approximately 80% confluency.[4][8]
-
Prepare Labeling and Chase Media:
-
Pulse Labeling:
-
Chase:
-
For the 0-hour time point, proceed directly to cell lysis after the pulse.
-
For other time points, aspirate the BrU Pulse Medium.
-
Wash the cells twice with pre-warmed sterile PBS to remove any residual BrU.[4]
-
Add the pre-warmed Uridine Chase Medium.
-
Incubate the cells at 37°C in a CO2 incubator for the desired chase durations (e.g., 1, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and RNA Extraction:
-
At each time point, aspirate the medium and immediately add TRIzol reagent to the plate to lyse the cells.[8]
-
Scrape the cells and transfer the lysate to an appropriate tube.
-
Proceed with total RNA extraction according to the manufacturer's protocol.
-
Store the purified total RNA at -80°C.
-
Protocol 2: Immunoprecipitation of BrU-labeled RNA
Materials:
-
Total RNA from pulse-chase experiment
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
0.1% BSA in DEPC-treated PBS
-
RNase inhibitors
-
RNA elution buffer
Procedure:
-
Antibody-Bead Conjugation:
-
RNA Denaturation and Binding:
-
Washing:
-
Wash the beads multiple times with 0.1% BSA in DEPC-PBS to remove non-specifically bound RNA.[9]
-
-
Elution:
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.
-
The purified BrU-labeled RNA is now ready for downstream analysis.
-
Protocol 3: Downstream Analysis
A. Reverse Transcription and Quantitative PCR (RT-qPCR):
-
Reverse transcribe the eluted BrU-RNA into cDNA using a standard reverse transcription kit.
-
Perform qPCR using gene-specific primers for the target transcripts.
-
Normalize the expression levels to a stable reference gene or to the input RNA.
-
Calculate the amount of remaining BrU-labeled RNA at each chase time point relative to the 0-hour time point.
-
Plot the percentage of remaining RNA versus time and fit the data to a one-phase decay curve to calculate the RNA half-life.
B. Library Preparation and Next-Generation Sequencing (NGS) for BRIC-seq/BruChase-Seq:
-
Prepare sequencing libraries from the eluted BrU-RNA using a suitable RNA-seq library preparation kit.[11]
-
Perform high-throughput sequencing on an appropriate platform.
-
Align the sequencing reads to a reference genome.
-
Quantify the abundance of each transcript at each time point.
-
Calculate the half-life for each transcript using computational models of RNA decay.
Concluding Remarks
The 5-BrU pulse-chase labeling method is a robust and reliable technique for the genome-wide analysis of RNA stability. By avoiding the use of harsh transcriptional inhibitors, it provides a more accurate picture of the dynamic regulation of the transcriptome. These protocols offer a comprehensive guide for researchers to implement this powerful technique in their studies of gene expression and regulation. Careful optimization of pulse and chase times is crucial for obtaining high-quality data tailored to the specific biological system and transcripts of interest.
References
- 1. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of RNA decay factor mediated RNA stability contributions on RNA abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5'-Bromouridine IP Chase (BRIC)-Seq to Determine RNA Half-Lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling and Recovery of Nascent RNA to Accurately Quantify mRNA Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. content.ilabsolutions.com [content.ilabsolutions.com]
- 9. encodeproject.org [encodeproject.org]
- 10. Metabolic labeling of RNA uncovers the contribution of transcription and decay rates on hypoxia-induced changes in RNA levels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bru-Seq [emea.illumina.com]
Applications of 5-BrUTP in Viral Transcription Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the mechanisms of viral transcription is fundamental to the development of effective antiviral therapies. 5-Bromouridine 5'-triphosphate (5-BrUTP) and its nucleoside precursor, 5-Bromouridine (BrU), are powerful tools for studying the synthesis of viral RNA within infected host cells.[1][2] By metabolically labeling newly synthesized RNA, researchers can distinguish viral transcripts from host cell RNA, enabling detailed investigations into the dynamics of viral replication, the efficacy of antiviral compounds, and the interplay between viral and cellular transcription machinery.
This document provides detailed application notes and protocols for the use of 5-BrUTP in viral transcription studies, including metabolic labeling, immunoprecipitation, and run-on transcription assays.
Application Note 1: Metabolic Labeling of Nascent Viral RNA
Principle
5-Bromouridine (BrU) is a uridine (B1682114) analog that is readily taken up by cells and incorporated into newly transcribed RNA by viral RNA-dependent RNA polymerases (RdRp).[3][4] Because viral RdRps are not sensitive to inhibitors of cellular DNA-dependent RNA polymerases, such as Actinomycin D, this drug can be used to selectively label viral RNA.[3] The incorporated BrU can then be detected using specific antibodies, allowing for the visualization and quantification of nascent viral RNA. A similar uridine analog, 5-ethynyluridine (B57126) (EU), can also be used and detected via click chemistry.[4]
Key Applications
-
Visualization of viral replication sites: Identify the subcellular localization of viral RNA synthesis.[1]
-
Quantification of viral transcription: Measure the rate of viral RNA production under different experimental conditions.
-
Screening of antiviral compounds: Assess the inhibitory effect of drugs on viral transcription.
-
Pulse-chase experiments: Determine the stability and turnover rates of viral RNA.
Data Presentation
| Treatment | Virus | Labeling Time (min) | Relative Viral RNA Synthesis (%) |
| Untreated Control | Influenza A Virus | 60 | 100 ± 8.5 |
| Antiviral Drug A (10 µM) | Influenza A Virus | 60 | 25 ± 4.2 |
| Antiviral Drug B (10 µM) | Influenza A Virus | 60 | 85 ± 7.1 |
| Untreated Control | SARS-CoV-2 | 45 | 100 ± 10.2 |
| Antiviral Drug C (5 µM) | SARS-CoV-2 | 45 | 15 ± 3.8 |
Note: Data are illustrative and represent the type of quantitative results that can be obtained. Values are expressed as a percentage of the untreated control (mean ± standard deviation).
Experimental Protocols
Protocol 1: In Vivo Labeling of Nascent Viral RNA with 5-BrUTP
This protocol describes the labeling of nascent viral RNA in infected cells grown on coverslips for subsequent immunofluorescence microscopy.[3]
Materials:
-
Cells grown on coverslips in a 12-well plate (70-90% confluency)
-
Virus stock
-
Complete cell culture medium
-
Actinomycin D (optional, for selective labeling of viral RNA)
-
OptiMEM
-
5-BrUTP (10 mM stock)
-
Lipofectamine 2000
-
Phosphate-buffered saline (PBS), ice-cold
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Anti-BrdU antibody (recognizes BrU)
-
Fluorescently-labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Infection: Infect cells with the virus at the desired multiplicity of infection (MOI) and incubate for the desired time.
-
(Optional) Inhibition of Host Transcription: 30 minutes before labeling, replace the medium with complete medium containing 1 µg/mL Actinomycin D.[3]
-
Labeling: a. Remove the medium and replace it with 450 µL of OptiMEM. b. Prepare the labeling mixture: 45 µL OptiMEM, 5 µL of 10 mM 5-BrUTP, and 5 µL of Lipofectamine 2000. Incubate at room temperature for 15 minutes. c. Add the labeling mixture dropwise to the cells. d. Incubate for the desired labeling time (e.g., 1 hour) at 37°C.
-
Fixation and Permeabilization: a. Wash the cells three times with ice-cold PBS. b. Fix the cells with 4% PFA for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Immunostaining: a. Wash three times with PBS. b. Block with blocking buffer for 1 hour. c. Incubate with anti-BrdU primary antibody (diluted in blocking buffer) for 1 hour. d. Wash three times with PBS. e. Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark. f. Wash three times with PBS.
-
Mounting: Mount the coverslips on microscope slides using mounting medium with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
Experimental workflow for 5-BrUTP labeling of nascent viral RNA.
Application Note 2: BrU-Immunoprecipitation (BrU-IP) for a Quantitative Analysis of Viral Transcripts
Principle
Following metabolic labeling with BrU, newly synthesized RNA can be specifically isolated from total cellular RNA through immunoprecipitation using an anti-BrdU antibody.[5][6] This enriched population of nascent RNA can then be quantified by reverse transcription-quantitative PCR (RT-qPCR) or analyzed by next-generation sequencing (NGS) to profile the viral transcriptome.
Key Applications
-
Quantification of specific viral transcripts: Measure the abundance of individual viral mRNAs.
-
Analysis of viral gene expression kinetics: Monitor changes in viral transcript levels over the course of an infection.
-
Identification of host-virus transcriptional crosstalk: Simultaneously quantify changes in both viral and host gene expression.
Data Presentation
| Gene Target | Condition | Ct Value (Input) | Ct Value (BrU-IP) | Fold Enrichment (IP/Input) |
| Viral Gene X | Infected | 22.5 | 25.1 | 15.6 |
| Infected + Drug A | 28.3 | 32.8 | 2.1 | |
| Host Gene Y | Infected | 20.1 | 29.5 | 0.8 |
| Uninfected | 20.3 | >35 (Undetected) | N/A | |
| Viral Gene Z | Infected | 24.8 | 27.2 | 18.2 |
| Infected + Drug A | 30.1 | 34.5 | 2.5 |
Note: Data are illustrative. Fold enrichment is calculated relative to an appropriate internal control and normalized to input levels.
Experimental Protocols
Protocol 2: BrU-Immunoprecipitation of Labeled Viral RNA
This protocol describes the immunoprecipitation of BrU-labeled RNA from infected cells for subsequent analysis by RT-qPCR.[5][7]
Materials:
-
BrU-labeled cells (from Protocol 1, but in a larger format like a 10 cm dish)
-
TRIzol reagent or other RNA extraction kit
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
BrU-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% SDS, 0.5% Triton X-100)
-
Wash buffer (e.g., high salt, low salt, and LiCl buffers)
-
Elution buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM EDTA, 1% SDS)
-
RNase inhibitors
-
Reverse transcription kit
-
qPCR master mix and primers for viral and host genes
Procedure:
-
RNA Extraction: Extract total RNA from BrU-labeled cells using TRIzol or a similar method.
-
RNA Fragmentation (Optional): Fragment the RNA to an appropriate size (e.g., 200-500 nt) by chemical or enzymatic methods.
-
Antibody-Bead Conjugation: a. Wash protein A/G magnetic beads with BrU-IP buffer. b. Incubate the beads with the anti-BrdU antibody for 1-2 hours at 4°C with rotation. c. Wash the antibody-conjugated beads to remove unbound antibody.
-
Immunoprecipitation: a. Add the fragmented RNA to the antibody-conjugated beads. b. Incubate for 2-4 hours or overnight at 4°C with rotation.
-
Washing: a. Pellet the beads using a magnetic stand and discard the supernatant. b. Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound RNA.
-
Elution: Elute the BrU-labeled RNA from the beads using elution buffer.
-
RNA Purification: Purify the eluted RNA using a suitable RNA clean-up kit or phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Downstream Analysis: a. Reverse Transcription: Synthesize cDNA from the immunoprecipitated RNA and an input control. b. qPCR: Perform quantitative PCR using primers specific for your viral and host genes of interest.
Experimental workflow for BrU-Immunoprecipitation (BrU-IP).
Application Note 3: Transcription Run-On (TRO) Assay
Principle
The Transcription Run-On (TRO) assay measures the density of transcriptionally engaged RNA polymerases on a given gene at a specific time.[8][9] In this assay, cell membranes are permeabilized, and nascent RNA chains are allowed to extend in the presence of 5-BrUTP. The incorporated BrU is then detected to quantify the level of active transcription. This technique is particularly useful for studying transcription termination defects and the immediate effects of stimuli or inhibitors on transcription.
Key Applications
-
Measuring transcription rates: Determine the rate of transcription initiation and elongation.
-
Analyzing transcription termination: Identify defects in transcription termination.
-
Mapping active transcription units: Identify the regions of the viral genome that are actively being transcribed.
Data Presentation
| Viral Gene Region | Condition | Relative Polymerase Density |
| Promoter-proximal | Wild-type Virus | 1.0 |
| Mutant Virus (Termination Defect) | 1.1 | |
| Gene Body | Wild-type Virus | 0.8 |
| Mutant Virus (Termination Defect) | 0.9 | |
| 3' UTR | Wild-type Virus | 0.2 |
| Mutant Virus (Termination Defect) | 0.9 |
Note: Data are illustrative and represent the relative density of RNA polymerases across different regions of a viral gene, normalized to the promoter-proximal region of the wild-type virus.
Experimental Protocols
Protocol 3: Transcription Run-On (TRO) Assay with 5-BrUTP
This protocol describes a TRO assay to measure active viral transcription in infected cells.[8][9][10]
Materials:
-
Infected cells
-
Permeabilization buffer (e.g., containing a mild detergent like digitonin (B1670571) or lysolecithin)
-
Transcription run-on buffer (containing Tris-HCl, MgCl₂, KCl, DTT, and a mix of ATP, CTP, GTP, and 5-BrUTP)
-
RNase inhibitors
-
Stop buffer (e.g., containing EDTA and proteinase K)
-
RNA extraction reagents
-
Anti-BrdU antibody
-
Detection system (e.g., dot blot with radiolabeled probes or RT-qPCR of immunoprecipitated RNA)
Procedure:
-
Cell Permeabilization: a. Harvest infected cells and wash with cold PBS. b. Resuspend the cell pellet in permeabilization buffer and incubate on ice for a short period (e.g., 5-10 minutes) to allow permeabilization of the cell membrane while keeping the nuclear membrane intact.
-
Transcription Run-On: a. Pellet the permeabilized cells and resuspend them in the transcription run-on buffer containing 5-BrUTP. b. Incubate at 30°C for a short time (e.g., 5-15 minutes) to allow the elongation of nascent RNA transcripts.
-
Termination of Reaction: Add stop buffer to terminate the transcription reaction and digest proteins.
-
RNA Extraction: Extract the labeled RNA using standard methods.
-
Detection of Labeled RNA: a. Dot Blot: Spot the RNA onto a membrane and detect the BrU-labeled transcripts using an anti-BrdU antibody and a chemiluminescent or radioactive secondary detection method. b. Immunoprecipitation and RT-qPCR: Perform BrU-IP as described in Protocol 2, followed by RT-qPCR to quantify specific transcripts.
Experimental workflow for a Transcription Run-On (TRO) assay.
Signaling Pathways in Viral Transcription
Influenza Virus Transcription and Host Cell Interaction
Influenza virus transcription is a complex process that relies heavily on the host cell's transcriptional machinery.[11] The viral RNA-dependent RNA polymerase (RdRp) utilizes capped RNA primers derived from host pre-mRNAs to initiate transcription. This process, known as "cap-snatching," is a key interaction between the virus and the host. Furthermore, influenza virus infection activates several host cell signaling pathways, such as the NF-κB and MAPK pathways, which can influence the efficiency of viral transcription and the host's antiviral response.[11]
Influenza virus interaction with host transcription machinery.
Coronavirus Transcription Regulation
Coronavirus transcription involves a discontinuous process to generate a nested set of subgenomic mRNAs.[12][13][14] This process is regulated by transcription-regulating sequences (TRSs) located in the leader sequence and preceding each gene. The viral replication and transcription complex (RTC), which includes the viral RdRp, is responsible for both genome replication and the synthesis of these subgenomic mRNAs. The interaction between viral non-structural proteins (nsps) and host factors is crucial for the formation and function of the RTC.
Overview of coronavirus transcription regulation.
References
- 1. Visualization of Respiratory Syncytial Virus RNA Synthesis Sites by Ethynyl Uridine Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 4. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Translational Control of COVID-19 and Its Therapeutic Implication [frontiersin.org]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. content.protocols.io [content.protocols.io]
- 8. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nuclear Run On Transcription Assay [protocols.io]
- 10. protocols.io [protocols.io]
- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Unveiling the Dynamics of RNA Processing and Splicing with 5-BrUTP Labeling
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
The intricate processes of RNA processing and splicing are fundamental to gene expression and regulation. To dissect these dynamic events, researchers require tools that can capture newly synthesized RNA molecules and track their fate within the cell. 5-Bromouridine 5'-triphosphate (5-BrUTP) labeling has emerged as a powerful technique for metabolically tagging nascent RNA, enabling its visualization, isolation, and downstream analysis. This application note provides a comprehensive overview of 5-BrUTP labeling methodologies, including detailed protocols for in situ visualization, nascent RNA immunoprecipitation, and pulse-chase analysis, to empower researchers in their exploration of RNA biology.
Introduction to 5-BrUTP Labeling
5-BrUTP is a halogenated analog of uridine (B1682114) triphosphate that is readily incorporated into newly transcribed RNA by cellular RNA polymerases.[1][2][3] The presence of the bromine atom provides a unique tag that can be specifically recognized by antibodies, allowing for the selective detection and isolation of nascent RNA transcripts.[1][4] This method offers several advantages, including the ability to study RNA synthesis and processing in a time-resolved manner with minimal perturbation to cellular physiology, especially during short labeling periods.[1][5] Compared to other uridine analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4-TU), 5-Bromouridine (BrU) is considered less toxic.[1] However, it's important to note that high levels of BrU incorporation can inhibit the splicing of pre-mRNA.[6]
Key Applications
-
Visualization of Transcription Sites: In situ labeling with 5-BrUTP allows for the microscopic visualization of active transcription sites within the nucleus.[7]
-
Nascent RNA Capture: Immunoprecipitation of 5-BrU-labeled RNA (BrU-IP) enables the isolation and enrichment of newly synthesized transcripts for downstream analysis by RT-qPCR or next-generation sequencing.[1][5][8] This allows for the study of co-transcriptional splicing and other processing events.
-
Pulse-Chase Analysis: By labeling a cohort of RNA with a pulse of 5-BrUTP and then chasing with unlabeled uridine, researchers can track the processing, splicing, and degradation kinetics of specific transcripts.[9][10][11]
Quantitative Data Summary
The efficiency and outcome of 5-BrUTP labeling experiments can be influenced by various factors, including cell type, labeling time, and the specific protocol used. The following tables summarize key quantitative parameters gathered from the literature to aid in experimental design.
| Parameter | Cell Type | Labeling Time | Key Finding | Reference |
| In Situ Labeling Optimization | Various | 5, 15, 30 min | Optimal labeling time and detergent concentration are cell-type dependent and require optimization. | [7] |
| BrU-IP RNA Yield | HEK293 cells | 1 hour | ~180–300 ng of nascent RNA enriched from ~20 x 10^6 cells. | [12] |
| BrU-IP Enrichment | Not specified | Not specified | The difference in Ct values between BrU-labeled immunoprecipitated RNA and total input RNA is approximately 5, indicating successful enrichment. | [1] |
| Effect on Splicing | In vitro (adenovirus pre-mRNA) | N/A | Splicing is strongly inhibited when all uridines are replaced by BrU. Efficiency is restored to near-normal levels when only 1 in 10 uridines is substituted. | [6] |
Experimental Protocols
Here, we provide detailed protocols for three key applications of 5-BrUTP labeling.
Protocol 1: In Situ Labeling of Nascent RNA for Microscopy
This protocol is adapted from established methods for visualizing transcription sites within cells.[7]
Materials:
-
Cells grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer (e.g., PBS with 0.02%-0.1% Triton X-100 or 5-40 µg/ml digitonin)
-
Transcription Buffer (containing 5-BrUTP, typically 0.2-2 mM)
-
Fixation Solution (e.g., 2% paraformaldehyde in PBS)
-
Anti-BrdU/BrU antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Preparation: Plate cells on coverslips to reach 50-70% confluency on the day of the experiment.[7]
-
Washing: Wash the cells twice with PBS at room temperature.[7]
-
Permeabilization: Gently add permeabilization buffer and incubate for 3 minutes at room temperature. The optimal detergent concentration should be determined empirically for each cell type to permeabilize 50-75% of cells, which can be monitored by trypan blue exclusion.[7]
-
Transcription Labeling: Remove the permeabilization buffer and gently add pre-warmed transcription buffer containing 5-BrUTP. Incubate for 5-30 minutes at 37°C. The labeling time should be optimized for the specific cell type and experimental question.[7]
-
Washing: Remove the transcription buffer and wash the cells gently with PBS.[7]
-
Fixation: Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature.[7]
-
Immunostaining:
-
Permeabilize the nuclear membrane with Triton X-100 if digitonin (B1670571) was used initially.[7]
-
Block non-specific antibody binding.
-
Incubate with a primary antibody against BrdU/BrU (e.g., from Caltag or Roche) at an optimized dilution (e.g., 1:50 to 1:200 in PBS).[7]
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
-
Mounting and Imaging: Mount the coverslips using a mounting medium containing DAPI and visualize using fluorescence microscopy.
Protocol 2: Nascent RNA Immunoprecipitation (BrU-IP)
This protocol describes the labeling and subsequent isolation of newly synthesized RNA.[1][13]
Materials:
-
Cultured cells
-
Growth medium containing 2 mM 5-Bromouridine (BrU)
-
Hank's buffer
-
Trypsin (0.05%)
-
Total RNA isolation kit
-
Anti-BrdU/BrU antibody
-
Protein G magnetic beads
-
BrU-IP Buffer (specific composition may vary, but generally contains a buffer, salt, and RNase inhibitors)
-
Elution Buffer (e.g., 1x BrU-IP buffer with 1 mM BrU or a buffer containing DTT and SDS)[1][14]
-
Phenol:chloroform:isoamyl alcohol
Procedure:
-
Labeling:
-
Cell Harvest and RNA Extraction:
-
Antibody-Bead Conjugation:
-
Resuspend protein G magnetic beads in 1x BrU-IP buffer.
-
Add the anti-BrdU/BrU antibody (e.g., 1.25 µg per sample) and incubate for 1 hour with rotation.[1][13]
-
Wash the beads to remove unbound antibody.
-
Resuspend the beads in BrU-IP buffer supplemented with 1 mM BrU for 30 minutes to block non-specific binding sites.[1][13]
-
-
Immunoprecipitation:
-
Washing: Wash the beads four times with BrU-IP buffer to remove unbound RNA.[13]
-
Elution:
-
Elute the BrU-labeled RNA from the beads using an appropriate elution buffer.[13]
-
Purify the eluted RNA using phenol:chloroform extraction and ethanol (B145695) precipitation.[1]
-
-
Downstream Analysis: The enriched nascent RNA is now ready for analysis by RT-qPCR or library preparation for next-generation sequencing.
Protocol 3: BrU Pulse-Chase Analysis of RNA Processing
This protocol allows for the study of RNA processing and turnover kinetics.[9][10]
Materials:
-
Cultured cells
-
Growth medium with 2 mM 5-Bromouridine (BrU) for the pulse
-
Growth medium with a high concentration of unlabeled Uridine (e.g., 20 mM) for the chase
-
Materials for cell harvest and RNA extraction (as in Protocol 2)
-
Materials for BrU-IP (as in Protocol 2)
Procedure:
-
Pulse: Label the cells with growth medium containing 2 mM BrU for a short period (e.g., 15-60 minutes). This duration should be optimized based on the expected processing speed of the RNA of interest.
-
Chase:
-
Quickly remove the BrU-containing medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed growth medium containing a high concentration of unlabeled uridine (e.g., 20 mM) to effectively stop the incorporation of BrU.
-
-
Time-Course Collection: Harvest cells at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes). The "0" time point represents the end of the pulse.
-
RNA Extraction and BrU-IP: For each time point, extract total RNA and perform BrU-IP as described in Protocol 2 to isolate the cohort of labeled RNA.
-
Analysis: Analyze the levels of specific pre-mRNA and mature mRNA transcripts at each time point using RT-qPCR. The decay of the pre-mRNA and the accumulation of the mature mRNA over the chase period will reveal the kinetics of splicing and processing.
Visualizations
The following diagrams illustrate the experimental workflow and the biological processes that can be investigated using 5-BrUTP labeling.
Caption: Experimental workflow for 5-BrUTP labeling and immunoprecipitation.
Caption: RNA processing and splicing pathway studied with 5-BrUTP.
By employing these methodologies, researchers can gain valuable insights into the regulation of gene expression at the level of RNA processing and splicing, contributing to a deeper understanding of cellular function in both health and disease.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. salic.med.harvard.edu [salic.med.harvard.edu]
- 4. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro splicing of pre-mRNA containing bromouridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ccr.cancer.gov [ccr.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Pulse-Chase RNA Labeling for pri-miRNA Processing Dynamics | Springer Nature Experiments [experiments.springernature.com]
- 12. Genome-wide Mapping of 5′-monophosphorylated Ends of Mammalian Nascent RNA Transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
- 14. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
troubleshooting low signal in 5-BrUTP labeling experiments
Welcome to the technical support center for 5-Bromouridine 5'-triphosphate (5-BrUTP) labeling experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal results in their nascent RNA labeling studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during your 5-BrUTP labeling and immunofluorescence detection experiments.
Q1: Why is my fluorescent signal weak or absent after 5-BrUTP labeling and immunodetection?
A weak or non-existent signal is a common issue that can stem from several factors throughout the experimental workflow. Here's a breakdown of potential causes and solutions:
-
Inefficient 5-BrUTP Incorporation:
-
Low 5-BrUTP Concentration: The concentration of 5-BrUTP in your labeling medium may be insufficient for detectable incorporation.
-
Short Labeling Time: The incubation period may not be long enough for the cells to take up and incorporate the analog. For rapidly growing cells, a pulse of 2 hours may be sufficient, but this can require optimization.[1]
-
Cellular Uptake Issues: Cells are generally impermeable to triphosphates like 5-BrUTP. Therefore, efficient delivery into the cell is crucial.[2] Transfection reagents are often used to facilitate uptake.[2]
-
-
Suboptimal Antibody Performance:
-
Incorrect Primary Antibody Dilution: The anti-BrdU antibody concentration is critical. If it's too dilute, the signal will be weak.[3][4] It's recommended to perform a titration to find the optimal dilution.[5]
-
Incompatible Secondary Antibody: Ensure your secondary antibody is designed to recognize the host species of your primary anti-BrdU antibody (e.g., use an anti-mouse secondary for a mouse monoclonal anti-BrdU).[4]
-
Improper Antibody Storage: Repeated freeze-thaw cycles or incorrect storage temperatures can degrade antibodies, leading to poor performance.[6]
-
-
Issues with Fixation and Permeabilization:
-
Inadequate Fixation: Proper fixation is essential to preserve cellular structures and retain the incorporated 5-BrUTP. A common fixative is 4% paraformaldehyde.[2][7]
-
Insufficient Permeabilization: The antibodies need to access the nucleus to detect the incorporated 5-BrUTP. Permeabilization with detergents like Triton X-100 is a necessary step.[1][8]
-
Over-fixation: Excessive fixation can mask the epitope, preventing the antibody from binding. This may require an antigen retrieval step.[6]
-
-
Problems with DNA/RNA Denaturation (for BrdU detection):
-
While 5-BrUTP is incorporated into RNA, the anti-BrdU antibodies used for detection often require a denaturation step to expose the bromouracil base. This is typically done using acid treatment (e.g., HCl).[1] The concentration and incubation time for this step may need optimization.
-
Q2: I'm observing high background fluorescence. What could be the cause?
High background can obscure your specific signal. Here are some common culprits and their solutions:
-
Antibody-Related Issues:
-
Primary or Secondary Antibody Concentration Too High: Using too much antibody can lead to non-specific binding.[4][5]
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific antibody binding. Increase the incubation time or try a different blocking agent.[6]
-
Cross-reactivity of Secondary Antibody: Your secondary antibody may be cross-reacting with endogenous immunoglobulins in your sample.[9]
-
-
Sample Preparation and Handling:
-
Autofluorescence: Some cells and tissues naturally fluoresce. You can check for this by examining an unstained sample under the microscope.[6] Using fresh fixative solutions can help reduce autofluorescence.[3]
-
Insufficient Washing: Inadequate washing between antibody incubation steps can leave behind unbound antibodies, contributing to background noise.[3][4]
-
Drying Out of Samples: Allowing the sample to dry out at any stage of the staining process can cause non-specific antibody binding and high background.[5]
-
Q3: My BrUTP staining is primarily in the nucleoli. Is this normal?
Yes, in cells not treated with a transcription inhibitor like Actinomycin D, the brightest 5-BrUTP staining is often observed in the nucleoli. This is because the nucleolus is the primary site of ribosomal RNA (rRNA) synthesis, which constitutes a large portion of the transcriptional activity within the cell.[2]
Q4: Can I use an anti-BrdU antibody to detect incorporated 5-BrUTP?
Yes, antibodies raised against Bromodeoxyuridine (BrdU) can also recognize Bromouridine (BrU) and are commonly used for the immunodetection of 5-BrUTP incorporated into nascent RNA.[2]
Quantitative Data Summary
For successful and reproducible experiments, it is vital to optimize several key parameters. The following tables provide a summary of commonly used concentrations and incubation times. Note that these are starting points, and optimal conditions may vary depending on the cell type and experimental setup.
Table 1: 5-BrUTP Labeling Parameters
| Parameter | Recommended Concentration/Time | Notes |
| 5-BrUTP Stock Solution | 10 mM[2] | Prepare in an appropriate buffer and store at -20°C. |
| Labeling Incubation Time | 15 minutes to 2 hours[1][2][8] | Shorter times are suitable for detecting rapidly transcribed RNA. Optimization is recommended. |
Table 2: Immunofluorescence Protocol Parameters
| Step | Reagent/Parameter | Recommended Concentration/Time | Notes |
| Fixation | 4% Paraformaldehyde (PFA) | 15 minutes at room temperature[2][7] | Other fixatives like acid ethanol (B145695) can also be used.[1] |
| Permeabilization | 0.1% - 0.2% Triton X-100 in PBS | 5-10 minutes at room temperature[1][8] | This step is crucial for antibody access to the nucleus. |
| Denaturation | 2M HCl | 20 minutes at room temperature[1] | Essential for exposing the BrU epitope for antibody binding. |
| Neutralization | 0.1 M Sodium Borate, pH 8.5 | 2 minutes at room temperature[1] | To neutralize the acid from the denaturation step. |
| Primary Antibody Incubation | Anti-BrdU Antibody | Dilution dependent on antibody; incubate for 1 hour at RT or overnight at 4°C.[1][3][5] | Titration is recommended to determine the optimal concentration. |
| Secondary Antibody Incubation | Fluorophore-conjugated secondary antibody | 1 hour at room temperature[1] | Protect from light to prevent photobleaching. |
Experimental Protocols
Detailed Methodology for 5-BrUTP Labeling and Immunofluorescence Detection
This protocol provides a step-by-step guide for labeling nascent RNA with 5-BrUTP and subsequent detection via immunofluorescence in cultured cells.
Materials:
-
Cells grown on coverslips
-
Complete cell culture medium
-
5-BrUTP (10 mM stock solution)[2]
-
Transfection reagent (e.g., Lipofectamine)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
2M HCl
-
0.1 M Sodium Borate buffer (pH 8.5)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Anti-BrdU primary antibody
-
Fluorophore-conjugated secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Cell Culture: Plate cells on coverslips in a multi-well plate and grow to the desired confluency (typically 70-90%).[2]
-
5-BrUTP Labeling:
-
Prepare the 5-BrUTP labeling solution by diluting the 10 mM stock and mixing with a transfection reagent in serum-free medium, following the manufacturer's instructions.[2]
-
Remove the culture medium from the cells and replace it with the 5-BrUTP labeling solution.
-
Incubate the cells for the desired labeling period (e.g., 1 hour) at 37°C.[2]
-
-
Washing: Wash the cells three times with ice-cold PBS to remove unincorporated 5-BrUTP.[2]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[2]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 5 minutes at room temperature.[1]
-
Washing: Wash the cells with PBS.
-
Denaturation: Add 2M HCl to the cells and incubate for 20 minutes at room temperature.[1]
-
Neutralization: Remove the HCl and add 0.1 M Sodium Borate buffer (pH 8.5) for 2 minutes at room temperature.[1]
-
Washing: Wash the cells three times with PBS.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for at least 30 minutes at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BrdU primary antibody in the blocking buffer to its optimal concentration. Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C in a humidified chamber.[1][5]
-
Washing: Wash the cells three times with PBS containing a low concentration of detergent (e.g., 0.05% Tween-20) for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[1]
-
Washing: Wash the cells three times with PBS-Tween for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing a nuclear counterstain like DAPI.
-
Imaging: Visualize the fluorescent signal using a fluorescence microscope with the appropriate filter sets.
Visualizations
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting low signal issues.
Caption: Experimental workflow for 5-BrUTP labeling and immunofluorescence detection.
Caption: Decision tree for troubleshooting low signal in 5-BrUTP experiments.
References
- 1. mapageweb.umontreal.ca [mapageweb.umontreal.ca]
- 2. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 3. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 5. IF Troubleshooting | Proteintech Group [ptglab.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. usbio.net [usbio.net]
- 8. Visualizing Coronavirus RNA Synthesis in Time by Using Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibidi.com [ibidi.com]
reducing background signal in 5-BrUTP immunofluorescence
Welcome to the technical support center for 5-Bromouridine 5'-triphosphate (5-BrUTP) immunofluorescence. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background signals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background signal in 5-BrUTP immunofluorescence?
High background signal in 5-BrUTP immunofluorescence can stem from several factors, including:
-
Suboptimal Fixation: Both under-fixation and over-fixation can lead to artifacts and increased background.[1]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites is a primary cause of high background.[2][3]
-
Incorrect Antibody Concentration: Using primary or secondary antibodies at a concentration that is too high can lead to non-specific binding.[2][3][4]
-
Insufficient Washing: Inadequate washing steps can leave unbound antibodies behind, contributing to background noise.[1][2]
-
Autofluorescence: Some cells and tissues have endogenous molecules that fluoresce, creating a background signal.[5] Aldehyde-based fixatives can also induce autofluorescence.[6]
-
Non-specific Antibody Binding: The primary or secondary antibodies may cross-react with other molecules in the sample.[3][7][8]
-
Drying of the Sample: Allowing the sample to dry out at any stage of the staining process can cause high background.[2][9]
Q2: How can I determine the source of the high background in my experiment?
To identify the source of the background, it is crucial to include proper controls in your experiment:
-
Unstained Control: An unstained sample will reveal the level of autofluorescence in your cells or tissue.[5]
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps determine if the secondary antibody is binding non-specifically.[3]
-
Isotype Control: An isotype control antibody, which has the same immunoglobulin class and light chain as the primary antibody but does not target the antigen of interest, can help assess non-specific binding of the primary antibody.[5]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues encountered during 5-BrUTP immunofluorescence experiments.
Problem: High background across the entire sample.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Inappropriate Fixation | Optimize fixation time and change the fixative if necessary.[1] For example, reduce the incubation time with paraformaldehyde or try a different fixative like methanol. |
| Insufficient Blocking | Increase the blocking incubation time (e.g., from 30 minutes to 1 hour).[2] Consider using a different blocking agent, such as normal serum from the species in which the secondary antibody was raised, or a higher concentration of BSA (e.g., 3-5%).[3][10][11] |
| Primary/Secondary Antibody Concentration Too High | Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[12][13] Start with the manufacturer's recommended dilution and test a range of dilutions around it.[13] |
| Inadequate Washing | Increase the number and duration of washing steps after antibody incubations.[2][14] Using a wash buffer with a mild detergent like Tween 20 can also help reduce non-specific binding.[15] |
| Sample Autofluorescence | If autofluorescence is confirmed with an unstained control, consider using a quenching agent like Sudan Black B or sodium borohydride.[7][14] Alternatively, choose fluorophores with emission spectra in the far-red range, where autofluorescence is often lower.[16] |
Problem: Speckled or punctate background.
Possible Cause & Solution
| Possible Cause | Recommended Solution |
| Antibody Aggregates | Centrifuge the primary and secondary antibody solutions before use to pellet any aggregates. |
| Precipitated Reagents | Ensure all buffers and solutions are properly dissolved and filtered if necessary. Particulates in BSA solutions can settle on the sample and cause artifacts. |
| Non-specific binding to cellular structures | Use F(ab')2 fragments of secondary antibodies to avoid binding to Fc receptors on certain cells.[17] |
Experimental Protocols
Protocol 1: Antibody Titration to Optimize Concentration
This protocol helps determine the optimal dilution for your primary antibody to maximize the signal-to-noise ratio.
-
Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000, 1:2000) in your antibody dilution buffer.[13]
-
Prepare multiple coverslips or wells with your 5-BrUTP labeled cells. Include a negative control (no primary antibody).
-
Follow your standard immunofluorescence protocol , but incubate each coverslip/well with a different antibody dilution.
-
Keep all other parameters constant , including secondary antibody concentration and incubation times.
-
Image all samples using the same acquisition settings (e.g., laser power, gain).
-
Analyze the images to determine the dilution that provides the brightest specific signal with the lowest background.[12]
Protocol 2: Optimizing Blocking Conditions
This protocol is for testing different blocking agents to reduce non-specific antibody binding.
-
Prepare different blocking buffers:
-
5% Bovine Serum Albumin (BSA) in PBS
-
5% Normal Goat Serum (or serum from the secondary antibody host species) in PBS[11]
-
A commercial blocking solution.
-
-
Prepare multiple coverslips with your 5-BrUTP labeled cells.
-
Incubate a set of coverslips in each of the different blocking buffers for 1 hour at room temperature.
-
Proceed with your standard immunofluorescence protocol , ensuring all subsequent steps are identical for all conditions.
-
Image and compare the background levels between the different blocking conditions to identify the most effective one.
Visualizing Workflows and Logic
The following diagrams illustrate key troubleshooting workflows and logical relationships in 5-BrUTP immunofluorescence.
Caption: A troubleshooting workflow for high background signals.
Caption: Logic for optimizing primary and secondary antibodies.
References
- 1. ibidi.com [ibidi.com]
- 2. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 3. stjohnslabs.com [stjohnslabs.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. southernbiotech.com [southernbiotech.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. IF Troubleshooting | Proteintech Group [ptglab.com]
- 10. researchgate.net [researchgate.net]
- 11. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. antibodiesinc.com [antibodiesinc.com]
- 14. researchgate.net [researchgate.net]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. biotium.com [biotium.com]
- 17. Minimizing Background Staining | Flow Cytometry Core Laboratory [cyto.med.ucla.edu]
Technical Support Center: Optimizing 5-BrUTP Concentration for Efficient RNA Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing 5-Bromouridine 5'-Triphosphate (5-BrUTP) concentration for efficient labeling of newly synthesized RNA. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of 5-BrUTP for RNA labeling?
A1: The optimal concentration of 5-BrUTP can vary depending on the cell type, experimental goal, and labeling method. However, a good starting point for in situ labeling is typically between 0.2 mM and 1 mM.[1] For microinjection, a concentration of 100 mM in the injection buffer has been used, while for labeling in cell culture by transfection, a final concentration of 10 mM in the labeling mix is a common starting point.[2][3] It is recommended to perform a titration experiment to determine the ideal concentration for your specific system that provides a balance between robust signal and minimal cytotoxicity.
Q2: How long should I incubate my cells with 5-BrUTP?
A2: The incubation time for 5-BrUTP labeling is a critical parameter that needs to be optimized. For short pulse-labeling experiments to capture nascent RNA, incubation times can range from 5 minutes to 1 hour.[2][3][4] Longer incubation times can increase the signal but also risk affecting cell physiology and may lead to the detection of more stable RNA species rather than just newly synthesized transcripts.[4] It is important to optimize the labeling period to achieve sufficient signal with the minimum necessary labeling time.[2]
Q3: Can 5-BrUTP be toxic to cells?
A3: Yes, similar to its deoxy-form 5-Bromodeoxyuridine (BrdU), 5-Bromouridine (BrU) can exhibit toxicity, especially at high concentrations or with prolonged exposure.[4][5] It is considered less toxic than other uridine (B1682114) analogs like 5-ethynyl uridine (5-EU) and 4-thiouridine (B1664626) (4-TU).[4] To minimize cytotoxicity, it is advisable to use the lowest effective concentration of 5-BrUTP and the shortest possible incubation time that yields a satisfactory signal.
Q4: What is the purpose of permeabilizing the cells before adding 5-BrUTP?
A4: For in situ labeling experiments, cells are often permeabilized to allow the 5-BrUTP, which is impermeable to the cell membrane, to enter the cell and be incorporated into newly synthesized RNA by cellular RNA polymerases.[6] Detergents like Triton X-100 or digitonin (B1670571) are commonly used for this purpose.[1] The concentration of the detergent needs to be carefully optimized for each cell type to ensure efficient permeabilization without causing excessive damage to cellular structures.[1]
Q5: Can I distinguish between viral and cellular RNA synthesis using 5-BrUTP?
A5: Yes, it is possible to specifically label viral RNA. This is often achieved by using a transcription inhibitor like Actinomycin D, which inhibits DNA-dependent cellular RNA polymerases but does not affect viral RNA-dependent RNA polymerases.[3] By pre-treating the cells with Actinomycin D before adding 5-BrUTP, you can ensure that the majority of the incorporated label is in newly synthesized viral RNA.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or very weak signal | 1. Inefficient permeabilization. | Optimize detergent (Triton X-100 or digitonin) concentration.[1] |
| 2. Low 5-BrUTP concentration. | Increase the 5-BrUTP concentration (e.g., up to 1 mM).[1][2] | |
| 3. Short labeling time. | Increase the duration of the labeling period.[1][2] | |
| 4. Insensitive primary antibody. | Use a more sensitive anti-BrdU/BrU antibody. Antibodies from different suppliers can have varying sensitivities.[1] | |
| 5. Inefficient delivery of 5-BrUTP. | For transfection-based delivery, optimize the lipofectamine-to-BrUTP ratio.[3] | |
| High background staining | 1. Antibody concentration too high. | Titrate the primary antibody to determine the optimal dilution. |
| 2. Insufficient washing. | Increase the number and duration of wash steps after antibody incubations. | |
| 3. Non-specific antibody binding. | Include a blocking step (e.g., with bovine serum albumin or normal goat serum) before adding the primary antibody. | |
| Evidence of cell toxicity | 1. 5-BrUTP concentration is too high. | Reduce the 5-BrUTP concentration.[4] |
| 2. Prolonged incubation time. | Decrease the labeling time.[4] | |
| 3. Harsh permeabilization. | Lower the detergent concentration or switch to a milder detergent like digitonin. |
Experimental Protocols
Protocol 1: In Situ RNA Labeling in Permeabilized Cells
This protocol is adapted for labeling newly synthesized RNA in cultured cells grown on coverslips.
Materials:
-
Cells grown on coverslips to 50-70% confluency
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 20 mM Tris-HCl pH 7.4, 5 mM MgCl2, 0.5 mM EGTA, 25% glycerol, and an optimized concentration of digitonin or Triton X-100)[1]
-
Transcription buffer (e.g., 100 mM KCl, 50 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, 0.5 mM 5-BrUTP)[1]
-
Fixation solution (e.g., 2% paraformaldehyde in PBS)
-
Anti-BrdU/BrU antibody
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
Procedure:
-
Wash cells twice with PBS at room temperature.
-
Permeabilize the cells by incubating with permeabilization buffer for 3 minutes at room temperature.[1]
-
Remove the permeabilization buffer and add the transcription buffer containing 5-BrUTP.
-
Incubate for 5 minutes at 37°C to allow for RNA labeling.[1]
-
Stop the labeling by removing the transcription buffer and washing with PBS.
-
Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature.[1][2]
-
Proceed with immunofluorescence staining using an anti-BrdU/BrU antibody to detect the incorporated 5-BrUTP.
Protocol 2: In Vivo RNA Labeling via Transfection
This protocol is suitable for labeling RNA in living cells without prior permeabilization.
Materials:
-
Cells grown on coverslips in a 12-well plate to 70-90% confluency[3]
-
Opti-MEM reduced-serum medium
-
10 mM 5-BrUTP stock solution
-
Lipofectamine 2000 reagent
-
(Optional) Actinomycin D for specific labeling of viral RNA
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., Methanol/Triton X-100)
-
Anti-BrdU/BrU antibody
-
Fluorescently labeled secondary antibody
Procedure:
-
(Optional) Pre-treat cells with 1µg/mL Actinomycin D for 30 minutes to inhibit cellular transcription.[3]
-
Prepare the transfection mix: In a sterile tube, mix 45 µL of Opti-MEM, the desired amount of 10mM 5-BrUTP, and 5 µL of Lipofectamine 2000.[3]
-
Incubate the mixture at room temperature for 15 minutes.[3]
-
Carefully add the transfection mix to the cells.
-
Incubate the cells for the desired labeling time (e.g., 1 hour) at 37°C.[3]
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[3]
-
Permeabilize the cells as required for antibody staining.[3]
-
Proceed with immunofluorescence to detect the labeled RNA.
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for 5-BrUTP
| Labeling Method | 5-BrUTP Concentration | Cell Type/System | Reference |
| In Situ Labeling | 0.2 mM - 1 mM | Cultured mammalian cells | [1] |
| Microinjection | 100 mM (in injection buffer) | Cultured mammalian cells | [2] |
| Transfection | 10 mM (in transfection mix) | Murine Embryonic Fibroblasts (MEFs) | [3] |
| In Vitro Transcription | 0.5 mM | Cell-free system | [1] |
| Cell Culture Addition | 2 mM | HEK293T cells | [4][7] |
Table 2: Recommended Antibody Dilutions for Anti-BrdU/BrU
| Antibody Source | Recommended Starting Dilution | Reference |
| Caltag | 1:200 in PBS | [1] |
| Roche Molecular Biochemical | 1:50 in PBS | [1] |
| Sigma | 1:100 in PBS | [1] |
Note: Antibody dilutions should be optimized for each specific antibody lot and experimental setup.
Visualized Workflows
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. ccr.cancer.gov [ccr.cancer.gov]
- 3. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 4. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The genetic toxicology of 5-bromodeoxyuridine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
Technical Support Center: Overcoming 5-BrUTP Cell Permeability Issues in Live Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of delivering 5-Bromouridine triphosphate (5-BrUTP) into live cells for nascent RNA labeling.
Frequently Asked Questions (FAQs)
Q1: Why is 5-BrUTP difficult to get into live cells?
A1: The primary reason for the difficulty in delivering 5-BrUTP into live cells is its structure. As a triphosphate nucleotide, 5-BrUTP is negatively charged and relatively large, making it impermeable to the intact lipid bilayer of the cell membrane.[1][2] Healthy cell membranes are selectively permeable and generally prevent the passive diffusion of charged molecules.
Q2: What are the most common methods to introduce 5-BrUTP into live cells?
A2: Several methods have been developed to overcome the cell permeability barrier for 5-BrUTP. These include:
-
Cell Permeabilization: Using detergents like digitonin (B1670571) or Triton X-100 to create transient pores in the cell membrane.[1][3]
-
Microinjection: Directly injecting a 5-BrUTP solution into the cytoplasm or nucleus of individual cells.[4][5]
-
Liposome-mediated Transfection: Encapsulating 5-BrUTP within lipid-based vesicles that can fuse with the cell membrane to release their contents.[6][7][8]
-
Scrape-Loading: Mechanically detaching a layer of adherent cells to allow the transient uptake of 5-BrUTP from the surrounding medium.[9][10][11]
-
Osmotic Shock: Subjecting cells to a rapid change in external osmolarity to induce transient membrane permeability.[12][13]
Q3: Are there any alternatives to 5-BrUTP for labeling newly synthesized RNA in live cells?
A3: Yes, there are several alternatives. A widely used alternative is the nucleoside analog 5-Bromouridine (BrU) . BrU is more cell-permeable and is taken up by cells, where it is then endogenously phosphorylated to BrUTP and incorporated into nascent RNA.[1][2] Another powerful alternative is 5-ethynyluridine (EU) , which is also cell-permeable and is detected with high sensitivity using a copper(I)-catalyzed click chemistry reaction.[2][14][15][16]
Q4: How can I assess cell viability after attempting to deliver 5-BrUTP?
A4: Assessing cell viability is crucial. Common methods include:
-
Trypan Blue Exclusion Assay: Live cells with intact membranes will exclude the dye, while dead or permeabilized cells will stain blue.[1][3]
-
Metabolic Assays: Assays like MTT, MTS, or resazurin (B115843) measure the metabolic activity of viable cells.[17]
-
Fluorescent Dyes: Using combinations of dyes that differentially stain live and dead cells, such as Calcein-AM (stains live cells green) and Propidium Iodide or Ethidium Bromide (stains dead cells red).[17][18]
-
ATP Measurement: The amount of ATP can be quantified as it is a marker of metabolically active, viable cells.[17][18]
Troubleshooting Guides
Issue 1: Low or No Signal After 5-BrUTP Labeling
| Possible Cause | Troubleshooting Steps |
| Inefficient 5-BrUTP Delivery | - Permeabilization: Optimize the detergent (e.g., digitonin) concentration. Too low a concentration will not permeabilize cells effectively, while too high a concentration can lead to excessive cell death.[1][19][20] Perform a titration to find the minimal concentration that permeabilizes >95% of cells, as assessed by Trypan Blue.[1] - Microinjection: Ensure the injection volume is less than 5% of the total cell volume to avoid morphological changes and cell death.[4] Verify successful injection by co-injecting a fluorescent dye. - Lipofection: Optimize the liposome (B1194612) formulation and the ratio of liposomes to 5-BrUTP. The inclusion of cholesterol can enhance delivery efficiency.[6][7] |
| Insufficient Incubation Time | Increase the duration of the labeling period. A good starting point is to test a range of incubation times (e.g., 5, 15, 30, and 60 minutes).[4] |
| Low Transcription Activity | - Ensure cells are in a healthy, actively growing state. - Use a positive control (e.g., a transcriptionally active cell line or treatment with a known transcriptional activator). |
| Inefficient Immunodetection | - Use a more sensitive anti-BrdU antibody; antibody sensitivity can vary between manufacturers.[3] - Increase the primary antibody concentration or incubation time.[21] - Use a signal amplification system, such as a biotin-streptavidin-based detection method.[4] |
| Degradation of 5-BrUTP | Store 5-BrUTP aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. |
Issue 2: High Cell Death or Altered Morphology
| Possible Cause | Troubleshooting Steps |
| Excessive Permeabilization | Reduce the concentration of the permeabilizing agent (e.g., digitonin). The optimal concentration is cell-type dependent.[1][22] Use the minimal concentration required for effective permeabilization.[20] |
| Toxicity of Delivery Reagent | - Lipofection: Some lipofection reagents can be cytotoxic. Screen different formulations and use the lowest effective concentration. - General: Ensure all buffers and reagents are sterile and at the correct pH and osmolarity. |
| Mechanical Stress | - Microinjection: Use a high-quality microinjection needle and minimize the injection volume.[4] - Scrape-Loading: Be gentle during the scraping process to minimize widespread cell lysis. |
| Osmotic Stress | Optimize the osmolarity of the solutions used during osmotic shock to minimize irreversible cell damage. |
| Phototoxicity | If using fluorescence microscopy for visualization, minimize the exposure time and intensity of the excitation light to reduce phototoxic effects. |
Experimental Protocols
Protocol 1: Cell Permeabilization with Digitonin for 5-BrUTP Labeling
This protocol is adapted for adherent cells grown on coverslips.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization Buffer: 20 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, and an optimized concentration of digitonin (e.g., 10-50 µg/mL). Prepare fresh.
-
Transcription Buffer: 100 mM KCl, 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 2 mM ATP, 0.5 mM CTP, 0.5 mM GTP, 0.5 mM 5-BrUTP. Prepare fresh.
-
Fixation Solution: 2% paraformaldehyde in PBS.
-
Trypan Blue solution (0.4%).
Procedure:
-
Optimization of Digitonin Concentration: a. Plate cells on coverslips to achieve 50-70% confluency. b. Prepare a series of permeabilization buffers with varying digitonin concentrations (e.g., 5, 10, 20, 40 µg/mL). c. Wash cells twice with PBS. d. Add the different permeabilization buffers to the cells and incubate for 3 minutes at room temperature. e. Add Trypan Blue solution and count the percentage of blue (permeabilized) cells. f. Determine the lowest digitonin concentration that permeabilizes 50-75% of the cells for the labeling experiment.[3]
-
5-BrUTP Labeling: a. Wash cells twice with PBS at room temperature. b. Gently add the optimized permeabilization buffer and incubate for 3 minutes at room temperature. c. Remove the permeabilization buffer completely. d. Gently add pre-warmed (37°C) transcription buffer and incubate for 5-15 minutes at 37°C.[3] e. Remove the transcription buffer and wash gently with PBS. f. Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature. g. Proceed with immunofluorescence staining using an anti-BrdU antibody.
Protocol 2: Microinjection of 5-BrUTP
Materials:
-
Microinjection Buffer: 100 mM 5-BrUTP, 140 mM KCl, 2 mM PIPES (pH 7.4). Store in aliquots at -20°C.[4]
-
Microscope with a microinjection system.
-
Glass micropipettes.
Procedure:
-
Plate cells on glass-bottom dishes to 50-70% confluency.
-
Place the dish on the microscope stage.
-
Load a micropipette with the microinjection buffer.
-
Carefully inject the buffer into the cytoplasm of the target cells. The injected volume should be less than 5% of the cell volume.[4]
-
Return the dish to a 37°C incubator and incubate for 5-15 minutes.
-
Gently wash the cells with PBS.
-
Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature.
-
Proceed with immunofluorescence staining.
Data Presentation
Table 1: Comparison of 5-BrUTP Delivery Methods
| Method | Principle | Efficiency | Cell Viability | Throughput | Key Considerations |
| Permeabilization | Creates transient pores in the cell membrane using detergents. | Moderate to High | Low to Moderate (highly dependent on detergent concentration and cell type) | High | Requires careful optimization of detergent concentration for each cell type.[1][19] |
| Microinjection | Direct physical delivery into a single cell. | High (per cell) | Moderate to High | Low | Technically demanding and not suitable for large cell populations.[4][5] |
| Liposome Delivery | Encapsulation in lipid vesicles that fuse with the cell membrane. | Variable | Moderate to High | Moderate | Efficiency depends on the liposome composition and cell type.[6][7] |
| Scrape-Loading | Mechanical disruption of the cell layer allows for uptake from the medium. | Low to Moderate | Low to Moderate | Moderate | Primarily for adherent cells; can cause significant cell death at the scrape line.[9][10] |
| Osmotic Shock | Rapid changes in osmolarity create transient pores. | Low to Moderate | Low to Moderate | High | Can be harsh on cells and requires careful optimization.[12][13] |
| 5-Ethynyluridine (EU) | Cell-permeable nucleoside analog incorporated into nascent RNA. | High | High | High | Requires a secondary "click" reaction for detection; generally considered a superior alternative.[2][14][15] |
Visualizations
Workflow for 5-BrUTP Delivery via Cell Permeabilization
Caption: Workflow for 5-BrUTP labeling using digitonin permeabilization.
Decision Tree for Troubleshooting Low 5-BrUTP Signal
Caption: Troubleshooting guide for low 5-BrUTP labeling signal.
Signaling Pathway of Alternative RNA Labeling
Caption: Comparison of BrU and EU metabolic labeling pathways.
References
- 1. support.epicypher.com [support.epicypher.com]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Microinjection of Live Mammalian Cells: A Delivery Method that Provides Added Versatility to the Study of Cellular Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposome-mediated delivery of deoxyribonucleic acid to cells: enhanced efficiency of delivery related to lipid composition and incubation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liposome-mediated delivery of ribosome inactivating proteins to cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liposome-mediated delivery of oligodeoxynucleotides in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Scrape Loading/Dye Transfer Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. Osmotic Shock Procedures - Hancock Lab [cmdr.ubc.ca]
- 13. The effect of osmotic shock on release of bacterial proteins and on active transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. 5-Ethynyl-uridine (5-EU), RNA synthesis monitoring - Jena Bioscience [jenabioscience.com]
- 16. Visualization of the Nucleolus Using Ethynyl Uridine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. epicypher.com [epicypher.com]
- 21. What to do when signal is difficult to obtain | Abcam [abcam.com]
- 22. digitonin permeabilized cells: Topics by Science.gov [science.gov]
how to improve 5-BrUTP incorporation efficiency in different cell types
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize 5-Bromouridine triphosphate (5-BrUTP) incorporation for studying nascent RNA synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during 5-BrUTP labeling experiments.
Question: Why am I observing low or no 5-BrUTP signal?
Answer: Low or nonexistent 5-BrUTP signal can stem from several factors, ranging from inefficient delivery of the analog into the cell to problems with the detection process. Below are common causes and their respective solutions.
-
Inefficient 5-BrUTP Delivery: 5-BrUTP is membrane-impermeable and requires assistance to enter cells.[1][2] If the delivery method is suboptimal, incorporation will be low.
-
Permeabilization Issues: The concentration of the permeabilizing agent (e.g., digitonin (B1670571), Triton X-100) is critical and cell-type dependent.[3] It's essential to optimize the detergent concentration to ensure it permeabilizes the cell membrane without causing excessive damage.[3] A starting point is to find a concentration that permeabilizes 50-75% of the cells, which can be assessed using a trypan blue exclusion assay.[3]
-
Transfection Inefficiency: When using liposome-based transfection reagents like Lipofectamine, varying intensities of BrUTP staining can reflect different transfection efficiencies among individual cells.[4] Optimization of the lipofectamine-to-BrUTP ratio and incubation time is crucial.
-
-
Suboptimal Labeling Conditions: The parameters of the labeling reaction itself can significantly impact efficiency.
-
Labeling Duration and Temperature: Labeling times may need to be adjusted depending on the cell type.[3] If no signal is observed, consider increasing the labeling duration or performing the incubation at 37°C.[3]
-
BrUTP Concentration: If labeling is unsuccessful, increasing the BrUTP concentration to 1 mM may improve results.[3]
-
-
Antibody Detection Problems: The final visualization step can also be a source of error.
-
Antibody Dilution: The dilution of the anti-BrdU/BrU antibody is critical for a good signal-to-noise ratio. Recommended starting dilutions vary by manufacturer (e.g., 1:50 for Roche, 1:100 for Sigma, 1:200 for Caltag).[3]
-
DNA Denaturation: For immunodetection, the DNA must be denatured to allow the antibody to access the incorporated BrdU. This step, often involving hydrochloric acid, needs to be optimized to ensure BrdU detection while preserving cellular protein structures.[5]
-
Question: How can I reduce the cytotoxicity associated with 5-BrUTP labeling?
Answer: While uridine (B1682114) analogs like 5-Bromouridine (BrU) are generally considered minimally toxic, high concentrations or prolonged exposure during labeling can affect cell viability.[6][7]
-
Optimize BrdU Concentration: It is crucial to perform a titration experiment to determine the lowest effective concentration of BrdU that provides a detectable signal without inducing significant cytotoxicity.[5]
-
Minimize Labeling Time: Shorter labeling periods reduce the risk of cellular stress. While a 1-hour labeling is often sufficient, this should be optimized for your specific cell line and experimental goals.[7]
-
Assess Cell Viability: Routinely perform cell viability assays (e.g., MTT assay, trypan blue exclusion) to monitor the health of your cells after treatment with the labeling reagent.[8][9][10] Healthy cultures should typically exhibit 80-95% viability.[9]
-
Consider Alternatives: For sensitive applications, other uridine analogs like 5-ethynyluridine (B57126) (EU) may be considered, although their relative toxicities should also be evaluated.[7] BrU has been noted to be less toxic than 5-EU and 4-thiouridine (B1664626) (4sU).[7]
Question: My signal is diffuse and not localized to the nucleus/nucleolus. What could be the cause?
Answer: The expected localization of the BrUTP signal depends on the primary sites of transcription in the cell.
-
Expected Localization: In untreated cells, the brightest BrUTP staining is typically observed in the nucleoli, which are the primary sites of ribosomal RNA synthesis.[4]
-
Inhibiting Host Transcription: If you are studying viral RNA synthesis, host cell transcription can be inhibited using Actinomycin D. This allows for the specific labeling of newly synthesized viral RNA, as viral RNA-dependent RNA polymerases are not sensitive to this inhibitor.[4] When host transcription is blocked, a diffuse cytoplasmic signal might be expected in virus-infected cells, with no staining in the nucleoli.[4]
-
Permeabilization Artifacts: Over-permeabilization can lead to the loss of cellular architecture and diffuse staining. It is important to use the minimum concentration of detergent necessary for effective labeling.[3]
Frequently Asked Questions (FAQs)
What is the fundamental principle of 5-BrUTP labeling?
5-BrUTP labeling is a technique used to identify newly synthesized RNA. The modified ribonucleotide, 5-Bromouridine 5'-triphosphate (BrUTP), is introduced into cells and incorporated into nascent RNA transcripts by RNA polymerases. Subsequently, the incorporated BrUTP can be detected using a specific antibody, typically an anti-BrdU antibody that also recognizes BrU, allowing for the visualization of transcription sites.[4][11]
How is 5-BrUTP delivered into cells?
Because 5-BrUTP is a charged molecule, it cannot freely cross the cell membrane.[1][2] Therefore, several methods are employed to facilitate its uptake:
-
Permeabilization: Cells are treated with a mild detergent like digitonin or Triton X-100 to create pores in the cell membrane.[3]
-
Transfection: Liposome-based reagents, such as Lipofectamine, can be used to encapsulate and deliver BrUTP into cells.[1][4]
-
Microinjection: Direct injection of BrUTP into individual cells.[1][2]
-
Other Methods: Techniques like scratch labeling or osmotic shock have also been used.[1][2]
What are the recommended starting conditions for a 5-BrUTP labeling experiment?
The optimal conditions are highly dependent on the cell type. However, the following table summarizes some suggested starting points based on published protocols.
| Parameter | Suggested Starting Condition | Notes |
| Cell Confluency | 50-90% | Ensure cells are in a healthy, actively growing state.[3][4] |
| BrUTP Concentration | 0.2 mM - 10 mM | Can be increased if the signal is low.[3][4] |
| Labeling Time | 5 - 60 minutes | Shorter times are often sufficient and minimize toxicity.[3][7] Initial tests at 5, 15, and 30 minutes are recommended.[3] |
| Labeling Temperature | 30°C or 37°C | 37°C may enhance incorporation.[3][12] |
| Permeabilization | Varies (e.g., 5-40 µg/ml digitonin) | Must be optimized for each cell type using a viability dye like trypan blue.[3] |
| Anti-BrU Antibody | Varies by manufacturer | Perform a titration to find the optimal concentration.[3][5] |
What is the difference between using 5-BrUTP and 5-Bromouridine (BrU)?
The key difference lies in the delivery method and the cellular pathway utilized.
-
5-BrUTP: As a triphosphate, it can be directly incorporated into RNA by RNA polymerases. However, it requires cellular permeabilization or transfection for delivery.[1][2]
-
5-Bromouridine (BrU): As a nucleoside, BrU can be taken up by cells and is then converted into BrUTP through the ribonucleoside salvage pathway before being incorporated into RNA.[2][6] This method avoids the need for harsh permeabilization techniques but may require longer labeling times for effective incorporation.[11]
What are essential controls for a 5-BrUTP labeling experiment?
To ensure the specificity and validity of your results, the following controls are crucial:
-
No BrUTP Control: An experiment where UTP is used instead of BrUTP. This should result in no signal and demonstrates the specificity of the anti-BrU antibody.[3]
-
Transcription Inhibition Control: Treat cells with a transcription inhibitor like Actinomycin D. This should abolish the signal, confirming that the observed staining is due to active transcription.[3]
-
Negative Control Cells: For transfection-based methods, treat cells with the transfection reagent alone to observe any effects of the delivery vehicle on the cells.[5]
Visualized Workflows and Pathways
References
- 1. salic.med.harvard.edu [salic.med.harvard.edu]
- 2. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell viability assays | Abcam [abcam.com]
- 10. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 11. Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
preventing RNA degradation during 5-BrUTP labeling and immunodetection
Welcome to the technical support center for 5-Bromouridine 5'-triphosphate (5-BrUTP) labeling and immunodetection of nascent RNA. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure the integrity of their RNA samples throughout the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of RNA degradation during 5-BrUTP labeling experiments?
A1: The primary cause of RNA degradation is contamination with ribonucleases (RNases). RNases are ubiquitous enzymes that rapidly degrade RNA.[1][2] Sources of RNase contamination include skin, saliva, and contaminated labware or reagents.[1] Maintaining an RNase-free environment is critical for successful experiments.
Q2: How can I create and maintain an RNase-free environment?
A2: To establish an RNase-free workspace, always wear gloves and change them frequently.[1] Clean benchtops, pipettors, and other equipment with commercially available RNase decontamination solutions.[1][2] Use certified nuclease-free tubes, pipette tips with filters, and dedicated reagents for RNA work.[1][2] It is also recommended to have a designated set of pipettors and tubes reserved specifically for RNA applications.[1]
Q3: What is the purpose of using RNase inhibitors?
A3: RNase inhibitors are proteins that bind to and inactivate a broad spectrum of RNases, including RNase A, B, and C, thereby protecting RNA from degradation.[3][4][5] They are crucial additives in reactions involving RNA, such as in vitro transcription and cDNA synthesis.[6][7]
Q4: When should I add an RNase inhibitor to my experiment?
A4: RNase inhibitors should be added to any reaction mixture containing RNA to prevent degradation.[3] For instance, in experiments involving poly(A) tailing of RNA, the inhibitor can be added to enhance RNA stability.[4] However, it is not recommended to add them to cell pellets directly as they are unlikely to permeate intact cells, or to cell lysates before RNA isolation with certain kits, as the lysis buffer may inactivate the inhibitor.[3]
Q5: Can I vortex my RNA samples?
A5: For large RNA transcripts (e.g., ≥9–10 kb), vigorous vortexing may cause mechanical shearing and degradation. It is advisable to limit vortexing to a mere pulse if necessary.[2]
Troubleshooting Guide
This troubleshooting guide addresses specific issues that may arise during 5-BrUTP labeling and immunodetection experiments.
Problem 1: Weak or No Signal
| Possible Cause | Recommended Solution |
| Inefficient 5-BrUTP Labeling | Optimize the concentration of 5-BrUTP (a starting point of 0.2 mM can be used) and the labeling time. Shorter labeling periods may be necessary if strong nucleolar staining is observed, which can indicate rapid incorporation.[8] Ensure efficient uptake of 5-BrUTP, which can be facilitated by transfection.[9] |
| Insufficient Permeabilization | The cell membrane must be adequately permeabilized for the anti-BrUTP antibody to access the nucleus. Optimize the concentration of the permeabilizing agent (e.g., Digitonin (B1670571) or Triton X-100). A good starting point is to determine the detergent concentration that permeabilizes 50%-75% of cells, which can be monitored using Trypan Blue exclusion.[8] |
| Suboptimal Primary Antibody Concentration | The concentration of the primary antibody is critical. A concentration that is too low will result in a weak signal. Perform a titration experiment to determine the optimal antibody dilution. Good starting dilutions for indirect immunofluorescence can range from 1:50 to 1:200 depending on the antibody's sensitivity.[8] |
| Short Incubation Time | The incubation time for the primary antibody may be too short. Typical incubations range from 1-2 hours at room temperature to overnight at 4°C.[10] Longer incubation times at lower temperatures can promote specific binding. |
| RNA Degradation | If the RNA is degraded, there will be no target for the antibody to bind. Ensure all solutions are RNase-free and that an RNase inhibitor is used where appropriate.[1][7] Store samples properly, for example by flash-freezing in liquid nitrogen or using a preservation reagent.[11][12] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Primary Antibody Concentration Too High | A high concentration of the primary antibody can lead to non-specific binding.[13] Reduce the final concentration of the primary antibody used for staining.[13] |
| Secondary Antibody Issues | The secondary antibody may be binding non-specifically or its concentration may be too high.[13][14] Run a control without the primary antibody to check for non-specific binding of the secondary.[15] Titrate the secondary antibody to an optimal, lower concentration.[13] Using highly cross-adsorbed secondary antibodies can minimize cross-reactivity.[14] |
| Insufficient Blocking | Inadequate blocking can lead to non-specific antibody binding. Increase the blocking incubation period (e.g., 1 hour) and consider using a different blocking agent, such as 10% normal serum from the species in which the secondary antibody was raised.[15][16] |
| Endogenous Enzyme Activity | If using an enzyme-based detection system (e.g., HRP or AP), endogenous enzymes in the tissue can cause high background.[17] Quench endogenous peroxidases with 3% H₂O₂.[13][17] For alkaline phosphatase, use an inhibitor like Levamisole (1 mM).[17] |
| Tissue Sections Drying Out | Allowing tissue sections to dry out can cause high background staining, often seen at the edges of the section.[15] Keep sections in a humidified chamber during incubations.[15] |
| Inadequate Washing | Insufficient washing between steps can leave residual antibodies or other reagents that contribute to background. Increase the duration and number of washes.[15] |
Experimental Protocols & Quantitative Data
RNase Inhibitor Usage
| Parameter | Recommendation | Reference |
| Final Concentration | 1-2 units per 1 µl of reaction mixture | [6][7] |
| Optimal Temperature | 37°C | [6][7] |
| Inactivation Conditions | 65°C for 20 minutes | [6][7] |
5-BrUTP Labeling of Nascent RNA
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation : Grow cells on coverslips in a 12-well plate to 70-90% confluency.[9]
-
Permeabilization (for in situ labeling) :
-
Labeling :
-
For labeling in vivo, add growth media containing 2 mM 5-BrUTP to the cells.[18][19]
-
For in situ labeling, gently add 1.5 ml of transcription buffer containing 5-BrUTP and incubate for the desired time (e.g., 5 minutes) at 37°C.[8]
-
The labeling time can be adjusted; for example, a 1-hour incubation is also common.[18]
-
-
Washing : Wash the cells three times with ice-cold PBS.[9]
-
Fixation : Fix the cells in 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[9]
-
Further Permeabilization (for immunodetection) : If not sufficiently permeabilized for antibody entry in step 2, permeabilize with methanol (B129727) or Triton X-100 as appropriate.[9]
Immunodetection
-
Blocking : Incubate the fixed and permeabilized cells in a blocking solution (e.g., 3-5% BSA in PBS) for 30 minutes to 1 hour to prevent non-specific antibody binding.[16]
-
Primary Antibody Incubation :
-
Washing : Wash the cells extensively with PBS to remove unbound primary antibody.[15]
-
Secondary Antibody Incubation :
-
Incubate with a fluorescently labeled secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature, protected from light.
-
-
Final Washes and Mounting : Wash the cells again with PBS and mount the coverslips onto microscope slides using an appropriate mounting medium.
Visual Guides
Experimental Workflow
Caption: Experimental workflow for 5-BrUTP labeling and immunodetection.
Troubleshooting Logic
Caption: Troubleshooting flowchart for common 5-BrUTP labeling issues.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. reddit.com [reddit.com]
- 3. Protector RNase Inhibitor Protocol [sigmaaldrich.com]
- 4. apexbt.com [apexbt.com]
- 5. RNase Inhibitor - Ribonuclease Protector - GeneON BioScience [geneon.net]
- 6. biotechrabbit | RNase Inhibitor, 40 U/µl - Reverse Transcription & RT-PCR - PCR Products - Products | leap and lead [biotechrabbit.com]
- 7. synthego.com [synthego.com]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 10. youtube.com [youtube.com]
- 11. neb.com [neb.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. IHC Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. tebubio.com [tebubio.com]
- 15. High background in immunohistochemistry | Abcam [abcam.com]
- 16. Optimization for Testing the Sensitivity and Specificity of Antibodies to Brg1 [jscimedcentral.com]
- 17. sysy-histosure.com [sysy-histosure.com]
- 18. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
Technical Support Center: 5-BrUTP Detection and Signal Amplification
Welcome to the technical support center for 5-Bromouridine 5'-triphosphate (5-BrUTP) detection. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of nascent RNA using 5-BrUTP and associated signal amplification techniques.
Frequently Asked Questions (FAQs)
Q1: What is 5-BrUTP and how is it used to detect nascent RNA?
A: 5-Bromouridine 5'-triphosphate (5-BrUTP) is a synthetic analog of uridine (B1682114) triphosphate. When introduced into cells, it is incorporated into newly synthesized (nascent) RNA transcripts by RNA polymerases.[1][2] The incorporated BrUTP can then be detected using specific antibodies, typically through immunofluorescence microscopy, allowing for the visualization of active transcription sites within the cell.[1][3][4] This method is a powerful tool for studying the spatial and temporal dynamics of gene expression.
Q2: Why is signal amplification necessary for 5-BrUTP detection?
A: The amount of 5-BrUTP incorporated into nascent RNA can be low, especially for genes with low transcription rates or when using short labeling pulses. This can result in a weak fluorescent signal that is difficult to detect above background noise. Signal amplification techniques are employed to increase the intensity of the signal at the site of BrUTP incorporation, thereby enhancing the sensitivity of detection for these low-abundance transcripts.[5][6]
Q3: What are the most common signal amplification techniques used for 5-BrUTP detection?
A: The most prevalent and widely used method is Tyramide Signal Amplification (TSA), also known as Catalyzed Reporter Deposition (CARD).[5][6] This technique utilizes the enzymatic activity of Horseradish Peroxidase (HRP) to deposit a large number of labeled tyramide molecules in close proximity to the target. Alternatives and advancements to traditional TSA include Power Styramide™ Signal Amplification (PSA™), which claims even higher sensitivity.[7][8] Other, non-enzymatic methods like branched DNA (bDNA) assays can also be used for signal amplification in in situ hybridization contexts.[9]
Q4: How much signal enhancement can I expect from these techniques?
A: The level of signal amplification can be substantial, though it varies depending on the specific technique and experimental conditions. The table below provides a summary of reported amplification levels.
| Technique | Reported Signal Amplification | References |
| Tyramide Signal Amplification (TSA) | Up to 100-fold over conventional methods | [5] |
| Power Styramide™ Signal Amplification (PSA™) | Up to 50 times greater than traditional TSA and over 100 times greater than standard immunofluorescence | [7] |
| Gold Enhancement of Gold Nanoparticles | Average signal amplification ratio of 5.9 ± 1.8 | [10] |
Troubleshooting Guides
This section addresses specific issues that users may encounter during their 5-BrUTP detection experiments.
Low or No Signal
Problem: After performing the entire protocol, I see a very weak signal or no signal at all.
| Possible Cause | Suggested Solution |
| Inefficient 5-BrUTP Labeling | Increase the incubation time with 5-BrUTP (try a range of 5, 15, 30, and 60 minutes to optimize). Increase the concentration of 5-BrUTP in your labeling buffer (up to 1 mM). Ensure the labeling is performed at 37°C for optimal enzyme activity.[3] |
| Ineffective Cell Permeabilization | Optimize the concentration of the permeabilizing agent (e.g., Triton X-100 or digitonin). The required concentration can be cell-type dependent.[11] For nuclear targets, ensure your permeabilization method allows antibody access to the nucleus. |
| Primary/Secondary Antibody Issues | Use a primary antibody concentration recommended by the manufacturer or perform a titration to find the optimal concentration. Ensure the secondary antibody is compatible with the primary antibody's host species. Confirm that the fluorophore on the secondary antibody is appropriate for your microscope's filter sets. |
| Insufficient Signal Amplification | Lengthen the incubation time with the tyramide working solution (a good starting point is 15 minutes, but this can be optimized between 5-30 minutes).[12] Titer the HRP-conjugate to determine the optimal concentration for signal amplification.[12] Consider using a more sensitive amplification system like Power Styramide™. |
| Low Target Abundance | For genes with very low expression, consider increasing the 5-BrUTP labeling time to allow for more incorporation. Employing a high-sensitivity amplification system is crucial in these cases. |
High Background
Problem: I am observing high background fluorescence, which is obscuring the specific signal.
| Possible Cause | Suggested Solution |
| Endogenous Peroxidase Activity | If using an HRP-based amplification method like TSA, it is crucial to quench endogenous peroxidase activity. This can be done by incubating the sample in 3% hydrogen peroxide (H₂O₂) or 1 mM sodium azide.[12] |
| Non-specific Antibody Binding | Increase the duration and/or concentration of the blocking solution (e.g., 3% BSA in PBS). Ensure thorough washing steps between antibody incubations to remove unbound antibodies. |
| Tyramide Reagent Issues | Optimize the concentration of the labeled tyramide; too high a concentration can lead to non-specific deposition. |
| Autofluorescence of the Sample | Some tissues or cells exhibit natural fluorescence. This can be checked by examining an unstained sample under the microscope. If autofluorescence is an issue, consider using fluorophores in a different spectral range or employing autofluorescence quenching reagents. |
Experimental Protocols
Protocol 1: 5-BrUTP Labeling of Nascent RNA in Adherent Cells
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Grow adherent cells on coverslips to 50-70% confluency.
-
Permeabilization:
-
Wash cells twice with PBS at room temperature.
-
Gently add a permeabilization buffer (containing a mild detergent like digitonin (B1670571) or Triton X-100) and incubate for 3 minutes at room temperature.[11] The optimal detergent concentration should be determined empirically for each cell type.[11]
-
-
Transcription Reaction:
-
Remove the permeabilization buffer and gently add the transcription buffer containing 5-BrUTP.
-
Incubate for 5-60 minutes at 37°C.[3] The optimal time depends on the desired level of labeling.
-
-
Fixation:
-
Remove the transcription buffer and wash once with PBS.
-
Fix the cells with 2% paraformaldehyde for 15 minutes at room temperature.[11]
-
-
Immunofluorescence Staining: Proceed with standard immunofluorescence protocols to detect the incorporated BrUTP using an anti-BrdU/BrUTP antibody.
Protocol 2: Tyramide Signal Amplification (TSA)
This protocol follows the immunodetection of the BrUTP-labeled RNA.
-
Blocking: After incubation with the primary antibody against BrUTP, block the sample to prevent non-specific binding of the secondary antibody.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Endogenous Peroxidase Quenching (if not done earlier): Incubate the sample in a solution to inhibit endogenous peroxidase activity (e.g., 3% H₂O₂).[12]
-
Tyramide Reaction:
-
Prepare the tyramide working solution by diluting the labeled tyramide in the amplification buffer. The optimal concentration of labeled tyramide should be determined experimentally (typically 1 to 10 µg/ml).[12]
-
Incubate the sample with the tyramide working solution in the dark at room temperature for 5-30 minutes.[12]
-
-
Stopping the Reaction: Stop the reaction by washing thoroughly with PBS.
-
Visualization: If a fluorescently labeled tyramide was used, the sample is now ready for imaging. If a biotin-labeled tyramide was used, an additional step of incubation with fluorescently labeled streptavidin is required.
Visualizations
Caption: Experimental workflow for 5-BrUTP labeling and detection with TSA.
Caption: Mechanism of Tyramide Signal Amplification (TSA).
Caption: Troubleshooting logic for 5-BrUTP detection experiments.
References
- 1. In vivo labeling of nascent viral RNA with BrUTP | alphavirus.org [alphavirus.org]
- 2. In situ immunofluorescence analysis: analyzing RNA synthesis by 5-bromouridine-5'-triphosphate labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. In Situ Immunofluorescence Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. biotium.com [biotium.com]
- 6. Tyramide Signal Amplification [biosyn.com]
- 7. Power Styramide™ Signal Amplification: A Superior Alternative to Tyramide Signal Amplification | AAT Bioquest [aatbio.com]
- 8. Detecting Low-Abundance Targets: Tyramide & Styramide™ Signal Amplification - Nordic Biosite [nordicbiosite.com]
- 9. benchchem.com [benchchem.com]
- 10. Chemical signal amplification in two-dimensional paper networks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ccr.cancer.gov [ccr.cancer.gov]
- 12. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Head-to-Head Comparison of 5-BrUTP and 5-Ethynyl Uridine (EU) for Nascent Transcriptome Analysis
For researchers, scientists, and drug development professionals, the accurate analysis of newly synthesized RNA is paramount to understanding the dynamic landscape of gene expression. Two powerful nucleoside analogs, 5-Bromouridine 5'-triphosphate (5-BrUTP) and 5-ethynyl uridine (B1682114) (EU), have emerged as key tools for labeling and isolating nascent RNA. This guide provides an objective, data-driven comparison of their performance, supported by experimental data and detailed protocols to inform the selection of the optimal method for your research needs.
The fundamental difference between these two molecules lies in their delivery into the cell and the subsequent detection of their incorporation into newly transcribed RNA. 5-EU is a cell-permeable nucleoside that, once inside the cell, is converted into its triphosphate form and incorporated into RNA. Its detection relies on the highly specific and efficient bioorthogonal "click chemistry". In contrast, 5-BrUTP is a cell-impermeable nucleotide triphosphate that requires cell permeabilization or microinjection for delivery. Its detection is antibody-based, relying on immunological techniques. These core differences give rise to distinct advantages and disadvantages in terms of experimental workflow, sensitivity, and potential for cellular perturbation.
Quantitative Performance Comparison
The choice between 5-BrUTP and 5-EU often comes down to a trade-off between established protocols and the advantages of newer chemical biology approaches. The following table summarizes key quantitative and qualitative parameters to guide this decision.
| Parameter | 5-Bromouridine 5'-triphosphate (5-BrUTP) | 5-ethynyl uridine (EU) | Key Considerations & References |
| Cell Permeability | No | Yes | 5-BrUTP requires cell permeabilization (e.g., with digitonin (B1670571) or Triton X-100) or microinjection, which can alter cellular physiology.[1][2] 5-EU readily crosses the cell membrane, allowing for labeling of intact, live cells.[1] |
| Detection Method | Antibody-based (Immunofluorescence, Immunoprecipitation) | Copper(I)-catalyzed azide-alkyne cycloaddition (Click Chemistry) | Antibody-based detection can be limited by antibody accessibility to the nucleus and potential for non-specific binding. Click chemistry is a highly specific and efficient covalent reaction with low background.[2] |
| Signal-to-Noise Ratio | Moderate to Good | High | Click chemistry is reported to have a very low background, leading to a high signal-to-noise ratio.[3] Antibody-based detection can have higher background due to non-specific antibody binding. |
| Cytotoxicity | Generally considered less toxic at typical working concentrations. | Can exhibit cytotoxicity at higher concentrations or with prolonged exposure.[4] | Studies on the deoxyribonucleoside analogs (BrdU vs. EdU) show that the ethynyl-modified version (EdU) can be more cytotoxic.[5][6] |
| Typical Labeling Concentration | 0.2 - 10 mM (in permeabilized cells) | 0.1 - 1 mM (in cell culture medium) | Optimal concentrations are cell-type and experiment-dependent. |
| Typical Incubation Time | 5 - 30 minutes | 15 minutes - 24 hours | Shorter incubation times are possible with 5-BrUTP in permeabilized systems due to direct availability of the triphosphate form. |
| In Vivo Applicability | Limited due to cell impermeability and the need for direct injection. | Readily applicable for in vivo studies in whole organisms. | 5-EU's cell permeability makes it suitable for labeling nascent RNA in live animals. |
Experimental Workflows and Methodologies
The distinct properties of 5-BrUTP and 5-EU necessitate different experimental approaches. Below are representative workflows and detailed protocols for their use in transcription analysis.
Visualizing the Experimental Workflow
Caption: Comparative experimental workflows for nascent RNA labeling using 5-BrUTP and 5-EU.
Experimental Protocols
Protocol 1: Nascent RNA Labeling with 5-BrUTP and Immunodetection
This protocol is adapted for labeling nascent RNA in cultured mammalian cells followed by immunofluorescent detection.
Materials:
-
Cultured mammalian cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer: 20 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 0.05% Triton X-100 or 50 µg/mL digitonin
-
Transcription buffer: 20 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 0.5 mM EGTA, 25% glycerol, 1 mM ATP, 0.5 mM CTP, 0.5 mM GTP, 0.2 mM 5-BrUTP
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Blocking solution: 5% Bovine Serum Albumin (BSA) in PBS with 0.1% Tween-20 (PBST)
-
Primary antibody: Anti-BrdU/BrU antibody
-
Secondary antibody: Fluorescently-labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Washing: Gently wash the cells twice with ice-cold PBS.
-
Permeabilization: Incubate the cells with permeabilization buffer for 5 minutes on ice. The concentration of the permeabilizing agent may need to be optimized for different cell types.
-
Labeling: Remove the permeabilization buffer and add pre-warmed transcription buffer containing 5-BrUTP. Incubate for 5-15 minutes at 37°C.
-
Fixation: Wash the cells three times with ice-cold PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBST and then block with 5% BSA in PBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-BrdU/BrU antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBST. Dilute the fluorescently-labeled secondary antibody in the blocking solution and incubate for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells three times with PBST. Stain the nuclei with DAPI for 5 minutes. Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Image the cells using a fluorescence microscope.
Protocol 2: Nascent RNA Labeling with 5-ethynyl uridine (EU) and Click Chemistry
This protocol describes the labeling of nascent RNA in live cultured mammalian cells followed by fluorescent detection using click chemistry.
Materials:
-
Cultured mammalian cells on coverslips
-
Cell culture medium
-
5-ethynyl uridine (EU) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.5% Triton X-100 in PBS
-
Click chemistry reaction buffer (e.g., from a commercial kit)
-
Fluorescent azide (B81097) (e.g., Alexa Fluor 488 azide)
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Mounting medium
Procedure:
-
Cell Culture: Grow cells to the desired confluency on sterile coverslips in a petri dish.
-
Labeling: Add EU to the cell culture medium to a final concentration of 0.1-1 mM. Incubate the cells for the desired labeling period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 15 minutes at room temperature.
-
Click Reaction: Wash the cells twice with PBS. Prepare the click chemistry reaction cocktail containing the fluorescent azide according to the manufacturer's instructions. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Counterstaining: Wash the cells three times with PBS. Stain the nuclei with Hoechst 33342 for 10 minutes.
-
Mounting: Wash twice with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Image the cells using a fluorescence microscope.
Signaling Pathways and Molecular Interactions
The underlying principles of detection for 5-BrUTP and 5-EU are fundamentally different, as illustrated in the following diagram.
Caption: Detection pathways for 5-BrUTP and 5-EU incorporated into nascent RNA.
Conclusion and Recommendations
Both 5-BrUTP and 5-EU are valuable tools for the analysis of nascent RNA. The choice between them should be guided by the specific requirements of the experiment.
-
5-BrUTP may be suitable for established in vitro transcription assays where cell permeabilization is already part of the protocol and for researchers who have optimized antibody-based detection methods. Its lower reported cytotoxicity could be an advantage in certain contexts.[4]
-
5-ethynyl uridine (EU) is the preferred choice for most modern applications, especially those involving live-cell imaging, in vivo studies, and experiments requiring high sensitivity and low background.[1][2] The simplicity of the labeling procedure in intact cells and the robustness of the click chemistry detection make it a more versatile and often more reliable method. However, researchers should be mindful of its potential for cytotoxicity, particularly in long-term experiments or at high concentrations, and optimize labeling conditions accordingly.
For researchers transitioning from older methods or embarking on new studies of transcription dynamics, the advantages offered by 5-EU in terms of ease of use, sensitivity, and applicability to a wider range of biological systems make it a compelling choice for advancing our understanding of the transcriptome.
References
- 1. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validating 5-BrUTP Labeling Specificity with Transcription Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the specificity of nascent RNA labeling is paramount for accurate interpretations of transcriptional activity. 5-Bromouridine 5'-triphosphate (5-BrUTP) is a widely used analog of UTP for labeling newly synthesized RNA. Its incorporation allows for the visualization and isolation of transcripts produced within a specific timeframe. However, validating that the observed signal is a true representation of transcription is a critical experimental step. This guide provides a comparative overview of the use of transcription inhibitors to confirm the specificity of 5-BrUTP labeling, complete with experimental data and detailed protocols.
The core principle behind this validation is straightforward: if 5-BrUTP is specifically incorporated by RNA polymerases during transcription, then inhibiting these enzymes should lead to a corresponding decrease in the 5-BrUTP signal. The two most commonly employed transcription inhibitors for this purpose are Actinomycin D and α-amanitin, each with a distinct mechanism of action.
Performance Comparison: 5-BrUTP Labeling in the Presence of Transcription Inhibitors
To quantitatively assess the specificity of nucleoside analog incorporation, studies often measure the signal intensity with and without the presence of transcription inhibitors. The following table summarizes representative data on the inhibition of a similar uridine (B1682114) analog, 5-ethynyluridine (B57126) (EU), which demonstrates the principle applicable to 5-BrUTP labeling. The data is derived from immunofluorescence analysis of cells treated with Actinomycin D.
| Treatment Condition | Concentration | Relative Signal Intensity (%) |
| Control (No Inhibitor) | - | 100 |
| Actinomycin D | 0.1 µg/mL | ~40 |
| Actinomycin D | 5 µg/mL | ~10 |
This data is adapted from studies using 5-ethynyluridine (EU) and serves as a representative example of the expected inhibition of 5-BrUTP incorporation.
The significant reduction in signal intensity upon treatment with Actinomycin D provides strong evidence for the specificity of the labeling method for newly synthesized RNA.
Experimental Workflow and Mechanisms
The validation process involves a series of defined steps, from cell treatment to signal detection. The inhibitors, Actinomycin D and α-amanitin, act at different points in the transcription process to block the incorporation of 5-BrUTP.
Experimental workflow for validating 5-BrUTP labeling specificity.
The inhibitors prevent 5-BrUTP incorporation by targeting the transcription machinery. Actinomycin D intercalates into DNA, obstructing the movement of RNA polymerase, while α-amanitin directly binds to RNA Polymerase II, and at higher concentrations, RNA Polymerase III, inhibiting their function.
Mechanism of action of transcription inhibitors.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to experimental protocols. Below are detailed methodologies for 5-BrUTP labeling and its validation using transcription inhibitors.
5-BrUTP Labeling of Nascent RNA
This protocol describes the general procedure for labeling newly synthesized RNA in cultured cells with 5-BrUTP.
Materials:
-
Cultured cells on coverslips or in culture dishes
-
5-BrUTP solution (e.g., 100 mM in microinjection buffer)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Anti-BrdU/BrU antibody
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
Procedure:
-
Cell Culture: Plate cells on sterile coverslips in a petri dish and culture until they reach the desired confluency (typically 50-70%).
-
5-BrUTP Introduction: Introduce 5-BrUTP into the cells. This can be achieved through various methods such as microinjection, transfection with liposomes, or by using cell-permeable 5-Bromouridine (BrU) which is then phosphorylated intracellularly. For direct delivery of 5-BrUTP, microinjection is a common method.
-
Labeling Incubation: Incubate the cells for a defined period (e.g., 5-60 minutes) at 37°C to allow for the incorporation of 5-BrUTP into newly transcribed RNA.
-
Washing: Gently wash the cells twice with PBS to remove unincorporated 5-BrUTP.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow antibody access to the nucleus.
-
Immunostaining:
-
Block non-specific antibody binding with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody that recognizes BrU/BrdU (e.g., mouse anti-BrdU) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG conjugated to a fluorophore) for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI or Hoechst stain.
-
Mount the coverslips onto microscope slides with an anti-fade mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence microscope. The fluorescent signal indicates the locations of nascent RNA synthesis.
Validation with Transcription Inhibitors
To validate the specificity of 5-BrUTP labeling, a parallel experiment is conducted where cells are pre-treated with a transcription inhibitor.
Materials:
-
Same as for 5-BrUTP labeling.
-
Actinomycin D (stock solution, e.g., 1 mg/mL in DMSO)
-
α-amanitin (stock solution, e.g., 1 mg/mL in water or buffer)
Procedure:
-
Inhibitor Pre-treatment:
-
For Actinomycin D: Prepare working concentrations of Actinomycin D in cell culture medium (e.g., 0.1 µg/mL to 5 µg/mL). Thirty minutes to one hour before 5-BrUTP labeling, replace the cell culture medium with the medium containing Actinomycin D.[1]
-
For α-amanitin: Prepare a working concentration of α-amanitin in cell culture medium (e.g., 1-10 µg/mL). The pre-incubation time for α-amanitin is typically longer than for Actinomycin D due to slower cellular uptake, ranging from 1 to 4 hours.
-
-
5-BrUTP Labeling: Following the pre-treatment period, perform the 5-BrUTP labeling (steps 2 and 3 from the protocol above) in the continued presence of the transcription inhibitor.
-
Washing, Fixation, and Staining: Proceed with washing, fixation, permeabilization, and immunostaining as described in steps 4-9 of the 5-BrUTP labeling protocol.
-
Comparative Analysis: Quantify the fluorescence intensity in the inhibitor-treated cells and compare it to the control cells (no inhibitor). A significant reduction in the 5-BrUTP signal in the presence of the inhibitor validates that the labeling is dependent on active transcription.
Conclusion
The validation of 5-BrUTP labeling specificity using transcription inhibitors like Actinomycin D and α-amanitin is a crucial control for experiments studying nascent RNA synthesis. By demonstrating a significant reduction in 5-BrUTP incorporation upon inhibitor treatment, researchers can confidently attribute the observed signal to the activity of RNA polymerases. The choice of inhibitor and its concentration can also allow for dissecting the contributions of different RNA polymerases to global transcription. The protocols and comparative data presented in this guide provide a framework for designing and interpreting these essential validation experiments.
References
A Head-to-Head Comparison of 5-BrUTP and 4-thiouridine (4sU) for Metabolic Labeling of RNA
For researchers, scientists, and drug development professionals, the selection of an appropriate metabolic label is a critical decision in studying RNA dynamics. This guide provides an objective comparison of two commonly used uridine (B1682114) analogs, 5-Bromouridine triphosphate (5-BrUTP) and 4-thiouridine (B1664626) (4sU), to aid in the selection of the most suitable tool for your experimental needs. We present a comprehensive analysis of their performance, supported by experimental data and detailed protocols.
Metabolic labeling of nascent RNA with modified nucleosides has become an indispensable tool for elucidating the intricacies of RNA synthesis, processing, and degradation. Among the various analogs available, 5-Bromouridine (5-BrU), the nucleoside precursor to 5-BrUTP, and 4-thiouridine (4sU) have emerged as popular choices. While both are analogs of uridine and are incorporated into newly synthesized RNA, they differ significantly in their downstream detection methods, applications, and potential cellular perturbations. This guide will delve into a detailed comparison of these two powerful molecules.
At a Glance: 5-BrUTP vs. 4-thiouridine (4sU)
| Feature | 5-Bromouridine (5-BrU) | 4-thiouridine (4sU) |
| Detection Method | Immunoprecipitation with anti-BrdU antibody | Chemical conversion and sequencing (T>C mutation) or affinity purification |
| Primary Application | Measuring RNA degradation rates (BRIC-seq) | Measuring RNA synthesis and degradation rates (SLAM-seq, TUC-seq, etc.) |
| Labeling Time | Longer (e.g., 12-24 hours) for effective incorporation[1] | Shorter (e.g., 15 min - 2 hours)[2][3] |
| Incorporation Efficiency | Lower, requires longer labeling times for substantial incorporation. | Higher, with a median incorporation rate of 0.5% to 2.3% in mammalian cells.[2][3] |
| Cytotoxicity | Generally considered to have low to no effect on cell viability with short-term use. | Can exhibit cytotoxicity and affect cellular processes at concentrations >50µM and with extended exposure.[2] |
| Downstream Analysis | Primarily sequencing of immunoprecipitated RNA. | Sequencing of total RNA with bioinformatic analysis of T>C conversions. |
In-Depth Comparison
Mechanism of Action and Detection
5-Bromouridine (5-BrU) , once taken up by cells, is converted to 5-BrUTP and incorporated into nascent RNA transcripts by RNA polymerases. The bromine atom at the C5 position of the uracil (B121893) base serves as a handle for detection. The most common method for detecting 5-BrU-labeled RNA is immunoprecipitation using an antibody that specifically recognizes 5-bromo-2'-deoxyuridine (B1667946) (BrdU), which also cross-reacts with 5-BrU.[4] This enrichment of newly synthesized RNA allows for the subsequent analysis of this RNA population, most notably in a technique called BRIC-seq (5'-Bromo-uridine Immunoprecipitation Chase-seq) to measure RNA degradation rates.
4-thiouridine (4sU) is another uridine analog that is readily taken up by cells and incorporated into newly transcribed RNA.[2] The key feature of 4sU is the substitution of the oxygen atom at the C4 position of the uracil ring with a sulfur atom. This thiol group allows for two primary detection strategies. The first involves the affinity purification of 4sU-containing RNA through thiol-specific biotinylation. The second, and more widely used method, involves the chemical modification of the sulfur atom. For instance, in a technique called SLAM-seq (thiol(SH)-linked alkylation for the metabolic sequencing of RNA), iodoacetamide (B48618) is used to alkylate the 4sU. This modification causes the reverse transcriptase to misinterpret the modified 4sU as a cytosine during cDNA synthesis, resulting in a thymine-to-cytosine (T>C) conversion in the sequencing data. This allows for the precise identification of newly synthesized transcripts without the need for physical enrichment.
Labeling Efficiency and Kinetics
A crucial difference between the two analogs lies in their incorporation efficiency and the required labeling times. 5-BrU generally requires a longer labeling period, often 12 to 24 hours, to achieve sufficient incorporation for effective immunoprecipitation.[1] In contrast, 4sU is incorporated more rapidly, with labeling times as short as 15 minutes being sufficient for some applications, though typical labeling times range from 1 to 2 hours.[2][3] In mammalian cells, 4sU has a median incorporation rate of 0.5% to 2.3% of total uridine residues.[2][3]
Cytotoxicity and Cellular Perturbation
The introduction of modified nucleosides can potentially perturb normal cellular processes. 5-BrU is generally considered to have minimal cytotoxic effects, especially with the short-term labeling protocols typically used for measuring RNA synthesis. Studies have indicated no or very low effects on cell viability during brief labeling periods.
On the other hand, 4sU has been shown to exhibit cytotoxicity at higher concentrations and with prolonged exposure.[2] Concentrations exceeding 50µM can lead to the inhibition of rRNA synthesis and processing, potentially triggering cellular stress responses.[2] Therefore, it is crucial to optimize the concentration and labeling time of 4sU for each cell type to minimize these off-target effects.
Experimental Workflows
To visualize the distinct experimental procedures for utilizing 5-BrUTP (via its precursor 5-BrU) and 4sU, the following workflows are presented.
Detailed Experimental Protocols
BRIC-seq Protocol for RNA Stability Analysis using 5-Bromouridine
This protocol is a condensed version of established BRIC-seq methods.
-
Cell Labeling and Chase:
-
Culture cells to the desired confluency.
-
Add 5-Bromouridine (BrU) to the culture medium to a final concentration of 150 µM.[1]
-
Incubate the cells for 12-24 hours to allow for sufficient incorporation of BrU into newly synthesized RNA.[1]
-
After the labeling period, remove the BrU-containing medium, wash the cells with PBS, and replace it with fresh medium containing 10 mM uridine to chase the labeled RNA.
-
Collect cells at various time points (e.g., 0, 3, 6, 9, 12 hours) after the start of the chase.
-
-
RNA Extraction and Immunoprecipitation:
-
Extract total RNA from the collected cells using a standard method (e.g., TRIzol).
-
For each time point, take an aliquot of total RNA as the input control.
-
Perform immunoprecipitation of BrU-labeled RNA using an anti-BrdU antibody conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the eluted BrU-labeled RNA and the input total RNA for each time point.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Quantify the abundance of each transcript in the BrU-labeled fractions at each time point.
-
Calculate the RNA half-life for each transcript by fitting the decay of the BrU-labeled RNA abundance over time to an exponential decay model.
-
SLAM-seq Protocol for Nascent RNA Analysis using 4-thiouridine
This protocol is a summarized version of the SLAM-seq procedure.
-
Cell Labeling:
-
Culture cells to the desired confluency.
-
Add 4-thiouridine (4sU) to the culture medium to a final concentration of 100-500 µM.
-
Incubate the cells for a defined period (e.g., 1-2 hours) to label newly synthesized RNA.
-
-
RNA Extraction and Alkylation:
-
Harvest the cells and extract total RNA.
-
Treat the total RNA with iodoacetamide (IAA) at a final concentration of 10 mM in a phosphate (B84403) buffer (pH 8.0) for 15 minutes at 50°C in the dark.
-
Quench the reaction and purify the RNA.
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the alkylated total RNA. It is crucial to use a reverse transcriptase that efficiently reads through the alkylated 4sU base.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use specialized software (e.g., SLAMdunk) to identify T>C conversions in the sequencing data.
-
Quantify the number of reads with and without T>C conversions for each transcript to determine the abundance of newly synthesized and pre-existing RNA, respectively.
-
Conclusion: Making the Right Choice
The choice between 5-BrUTP and 4sU for metabolic labeling of RNA depends heavily on the specific research question and experimental design.
Choose 5-BrUTP (via 5-BrU labeling) when:
-
The primary goal is to measure RNA degradation rates across the transcriptome.
-
A longer labeling time is feasible and not expected to significantly perturb the biological system under investigation.
-
The experimental setup is amenable to immunoprecipitation-based enrichment.
Choose 4-thiouridine (4sU) when:
-
The objective is to quantify newly synthesized RNA and determine RNA synthesis rates.
-
A shorter labeling time is required to capture rapid transcriptional changes.
-
A method that avoids physical enrichment and allows for the analysis of total RNA is preferred.
-
The experimental design can accommodate the optimization of labeling conditions to minimize potential cytotoxicity.
Both 5-BrUTP and 4sU are powerful tools that provide unique insights into the dynamic life of RNA. By carefully considering the principles, advantages, and limitations of each method, researchers can select the most appropriate approach to advance their understanding of gene regulation and cellular function.
References
- 1. Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes | PLOS One [journals.plos.org]
- 3. The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Decoding Nascent RNA: A Comparative Guide to the Cross-Reactivity of Anti-BrdU Antibodies with 5-BrUTP Labeled RNA
For researchers, scientists, and drug development professionals engaged in the analysis of newly synthesized RNA, the precise detection of nascent transcripts is paramount. The incorporation of uridine (B1682114) analogs, followed by immunodetection, is a cornerstone technique in this field. This guide provides an objective comparison of the use of anti-5-Bromo-2'-deoxyuridine (anti-BrdU) antibodies for the detection of 5-Bromouridine 5'-triphosphate (5-BrUTP) labeled RNA, offering insights into its performance, alternative methods, and supporting experimental data.
The ability of anti-BrdU antibodies to cross-react with 5-Bromouridine (5-BrU), the nucleoside form of 5-BrUTP incorporated into RNA, is a well-established principle utilized for studying RNA synthesis and metabolism.[1][2] This cross-reactivity allows for the specific detection of newly transcribed RNA, providing a snapshot of gene expression dynamics.
Performance of Anti-BrdU Antibodies with 5-BrUTP Labeled RNA
Several commercially available anti-BrdU antibodies have been shown to effectively detect 5-BrU in RNA. The sensitivity and specificity can, however, vary between different antibody clones. While direct quantitative binding affinity data for 5-BrUTP is not as extensively documented as for BrdU and its other analogs, qualitative and semi-quantitative information from various studies and manufacturers provides valuable guidance.
| Antibody/Clone | Reported Cross-Reactivity with 5-BrU/5-BrUTP | Key Applications | Manufacturer/Source (Example) |
| MBL International Anti-BrdU mAb (Clone not specified) | Explicitly stated to have cross-reactivity with BrU.[1][2] | 5-bromouridine immunoprecipitation chase (BRIC) for RNA half-life studies.[1][2] | MBL International |
| Caltag Anti-BrdU | Reported to be more sensitive than other clones for detecting BrUTP incorporation in situ.[3] | Indirect Immunofluorescence Microscopy.[3] | Caltag Laboratories |
| Roche Molecular Biochemical Anti-BrdU | Also reported as more sensitive for in situ BrUTP detection.[3] | Indirect Immunofluorescence Microscopy.[3] | Roche Molecular Biochemicals |
| Sigma Anti-BrdU (Clone Bu-33) | Usable for BrUTP detection, but may be less sensitive than other clones under certain conditions.[3][4] | Indirect Immunofluorescence Microscopy.[3][4] | Sigma-Aldrich |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are protocols for in situ detection and immunoprecipitation of 5-BrUTP labeled RNA.
In Situ Labeling and Immunodetection of Newly Synthesized RNA
This protocol is adapted from procedures for visualizing transcription sites within cells.[3]
1. Cell Preparation:
2. Permeabilization:
-
Wash cells twice with PBS at room temperature.
-
Gently add a permeabilization buffer (e.g., PBS with 0.02%-0.1% Triton X-100 or 5-40 µg/ml digitonin) and incubate for 3 minutes at room temperature.[3] The optimal detergent concentration should be determined for each cell type.[3]
3. Transcription Reaction:
-
Remove the permeabilization buffer completely.
-
Add a transcription buffer containing 0.2-1 mM 5-BrUTP and incubate for 5 minutes at 37°C.[3]
4. Fixation:
-
Remove the transcription buffer and wash gently with PBS.
-
Fix the cells with 2% paraformaldehyde in PBS for 15 minutes at room temperature.[3][4]
5. Immunostaining:
-
Wash the fixed cells with PBS.
-
If digitonin (B1670571) was used for permeabilization, permeabilize the nuclear membrane with Triton X-100 to allow antibody access to the nucleus.[3]
-
Incubate with a primary anti-BrdU antibody (e.g., Caltag 1:200, Roche 1:50, Sigma 1:100 in PBS) for 1 hour at room temperature.[3]
-
Wash with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash with PBS and mount the coverslips for microscopy.
Controls: To ensure the specificity of the labeling, perform control experiments where UTP is used instead of BrUTP, or where transcription is inhibited with α-amanitin or actinomycin (B1170597) D.[3]
5-Bromouridine RNA Immunoprecipitation (BRIC)
This method allows for the isolation and subsequent analysis of newly synthesized RNA.[5][6]
1. Cell Labeling:
-
Incubate cells with growth media containing 2 mM 5-Bromouridine (BrU) for a defined period (e.g., 1 hour) to label newly synthesized RNA.[5]
2. RNA Extraction:
-
Wash cells with Hank's buffer and harvest.
-
Extract total RNA using a standard protocol.
3. Immunoprecipitation:
-
Prepare magnetic beads (e.g., Protein G) by washing and incubating them with an anti-BrdU antibody that recognizes BrU (1.25 µg per sample) for 1 hour.[5]
-
Denature 40 µg of the extracted RNA by heating at 80°C for 2 minutes.[5]
-
Add the denatured RNA to the antibody-coated beads in an immunoprecipitation buffer.
-
Incubate for 1 hour with rotation to allow the binding of BrU-labeled RNA.[5]
4. Washing and Elution:
-
Wash the beads multiple times to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
5. Downstream Analysis:
-
The purified BrU-labeled RNA can be analyzed by RT-qPCR, microarray, or next-generation sequencing to study gene expression and RNA stability.[2]
Visualizing the Workflow
To clarify the experimental processes, the following diagrams illustrate the workflows for in situ detection and BRIC.
Workflow for in situ detection of newly synthesized RNA.
Workflow for the BRIC assay.
Comparison with Alternative Methods
While the 5-BrUTP/anti-BrdU system is robust, other methods for labeling and detecting nascent RNA exist. Each has its own set of advantages and limitations.
| Method | Principle | Advantages | Disadvantages |
| 5-Bromouridine (BrU/5-BrUTP) + Anti-BrdU Antibody | Incorporation of a uridine analog into RNA, followed by immunodetection.[1][5] | Lower toxicity compared to other analogs; well-established antibodies and protocols are available.[1] Avoids chemical reactions that could degrade RNA.[2] | Antibody performance can be variable; may require optimization of permeabilization and antibody concentration.[3] |
| 5-Ethynyl Uridine (EU) + Click Chemistry | Incorporation of a uridine analog with an alkyne group, followed by a "click" reaction with a fluorescent azide.[2][7] | Highly specific and efficient reaction; does not require harsh denaturation steps.[8] | The biotinylation step required for purification can potentially trigger RNA degradation.[2] |
| 4-Thiouridine (4sU) + Biotinylation | Incorporation of a thiol-containing uridine analog, followed by biotinylation and purification with streptavidin beads.[2] | Allows for the purification of newly synthesized RNA. | Can cause base changes in the RNA sequence (pairing with guanine (B1146940) instead of adenine), which may affect downstream analysis.[2] |
| Transcriptional Inhibitors (e.g., Actinomycin D) | Blocks transcription, and the decay of existing RNA is measured over time.[2][6] | A traditional and widely used method. | Can have significant side effects on cellular physiology, including effects on splicing and polyadenylation.[2][6] |
Conclusion
The cross-reactivity of anti-BrdU antibodies with 5-BrUTP-labeled RNA provides a powerful and relatively non-perturbing method for the analysis of nascent transcripts. While alternative techniques exist, the BrU-based approach, particularly when coupled with sensitive antibodies and optimized protocols, offers a reliable means to investigate the dynamics of RNA synthesis and degradation. The choice of method will ultimately depend on the specific experimental goals, the cell system being studied, and the downstream applications. Careful consideration of the advantages and disadvantages of each technique, as outlined in this guide, will enable researchers to select the most appropriate tool for their studies of the transcriptome.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. ccr.cancer.gov [ccr.cancer.gov]
- 4. ccr.cancer.gov [ccr.cancer.gov]
- 5. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [pubmed.ncbi.nlm.nih.gov]
- 7. Three Optimized Methods for In Situ Quantification of Progenitor Cell Proliferation in Embryonic Kidneys Using BrdU, EdU, and PCNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
A Comparative Guide to Negative Controls for 5-BrUTP Transcription Labeling Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common negative controls used in 5-bromouridine (B41414) 5'-triphosphate (5-BrUTP) transcription labeling experiments. Understanding and implementing appropriate negative controls are crucial for validating the specificity of the assay and ensuring the reliability of experimental results. We present a summary of quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable negative control for your research needs.
Comparison of Negative Controls
The selection of a negative control depends on the specific experimental question and the system being studied. The primary goal of a negative control in a 5-BrUTP labeling experiment is to demonstrate that the detected signal is a direct result of de novo transcription and the specific incorporation of 5-BrUTP into newly synthesized RNA.
| Negative Control Strategy | Principle | Expected Outcome | Advantages | Disadvantages |
| No 5-BrUTP Control | Substitution of 5-BrUTP with an equimolar concentration of unlabeled Uridine Triphosphate (UTP). This control tests the specificity of the anti-BrU antibody. | No detectable signal upon immunodetection with an anti-BrU antibody.[1] | Simple to implement; directly assesses antibody specificity. | Does not control for non-specific uptake of nucleotides or other artifacts of the labeling process. |
| Transcription Inhibitors | Pre-treatment of cells with a global transcription inhibitor, such as Actinomycin D or α-amanitin, prior to the addition of 5-BrUTP. This blocks RNA polymerase activity. | Complete or near-complete absence of 5-BrUTP incorporation and subsequent signal.[2][3][4][5] | Provides a robust control for transcription-dependent labeling. | Can have off-target effects and induce cellular stress or apoptosis with prolonged exposure.[2] The choice of inhibitor and its concentration is critical. |
| -NTPs Control (in vitro) | Omission of all nucleoside triphosphates (NTPs), including 5-BrUTP, from an in vitro transcription reaction. | No RNA synthesis, and therefore no signal.[6] | Provides a definitive baseline for in vitro transcription assays. | Not applicable to in vivo labeling experiments in cultured cells. |
| Unlabeled Cells | Comparison of signal from cells incubated with 5-BrUTP to parallel cultures that did not receive the analog. | Signal should only be present in the 5-BrUTP treated cells.[2] | Simple and effective for demonstrating the dependence of the signal on the presence of the labeled nucleotide. | Does not control for potential effects of the labeling process itself on the cells. |
Experimental Protocols
Below are detailed protocols for implementing the most common negative controls in 5-BrUTP transcription labeling experiments.
Protocol 1: No 5-BrUTP Control
-
Cell Culture: Plate and culture cells to the desired confluency under standard conditions.
-
Labeling Medium Preparation: Prepare the labeling medium. For the experimental sample, add 5-BrUTP to the final desired concentration. For the negative control, add an equimolar concentration of UTP instead of 5-BrUTP.
-
Labeling: Remove the culture medium from the cells and replace it with the prepared labeling medium (with either 5-BrUTP or UTP).
-
Incubation: Incubate the cells for the desired labeling period (e.g., 15-60 minutes) under normal culture conditions.
-
Cell Lysis and RNA Extraction: Following incubation, wash the cells with PBS and proceed with cell lysis and total RNA extraction using a standard protocol.
-
Detection: Perform immunodetection using an anti-BrU antibody (e.g., via dot blot, immunofluorescence, or immunoprecipitation followed by RT-qPCR). The signal should be absent or at background levels in the UTP-treated control.
Protocol 2: Transcription Inhibitor Control (Actinomycin D)
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of Actinomycin D in a suitable solvent (e.g., DMSO).
-
Pre-treatment: Add Actinomycin D to the culture medium of the negative control plates to a final concentration of 1-5 µg/mL. Incubate for 30-60 minutes. For the experimental sample, add an equivalent volume of the vehicle (e.g., DMSO).
-
Labeling: After pre-treatment, add 5-BrUTP to the medium of all plates to the final desired concentration.
-
Incubation: Incubate for the desired labeling period.
-
Cell Lysis and RNA Extraction: Wash the cells and proceed with RNA extraction.
-
Detection: Analyze 5-BrUTP incorporation. A significant reduction or absence of signal is expected in the Actinomycin D-treated samples.
Protocol 3: Transcription Inhibitor Control (α-amanitin)
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of α-amanitin.
-
Pre-treatment: Add α-amanitin to the culture medium of the negative control plates to a final concentration of 5-10 µg/mL. Note that the uptake of α-amanitin can be slow, so a longer pre-incubation time (e.g., 2-5 hours) may be necessary. Add vehicle to the experimental sample.
-
Labeling: Add 5-BrUTP to all plates.
-
Incubation: Incubate for the desired labeling period.
-
Cell Lysis and RNA Extraction: Proceed with RNA extraction.
-
Detection: Analyze 5-BrUTP incorporation. A significant reduction in signal is expected in the α-amanitin-treated samples.
Visualizing Experimental Workflows and Mechanisms
To further clarify the experimental design and the mechanism of negative controls, the following diagrams are provided.
Caption: Workflow of a 5-BrUTP labeling experiment with negative control points.
References
comparative analysis of BrU-seq and GRO-seq for nascent RNA profiling
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of transcriptional regulation, the ability to accurately profile newly synthesized (nascent) RNA is paramount. This guide provides a comprehensive comparative analysis of two prominent techniques for nascent RNA profiling: Bromouridine sequencing (BrU-seq) and Global Run-on sequencing (GRO-seq). By presenting a side-by-side view of their methodologies, performance metrics, and applications, this document aims to equip researchers with the knowledge to select the most appropriate method for their experimental goals.
At a Glance: BrU-seq vs. GRO-seq
| Feature | BrU-seq (Bromouridine Sequencing) | GRO-seq (Global Run-on Sequencing) |
| Principle | Metabolic labeling of nascent RNA in living cells with Bromouridine (BrU) followed by immunocapture. | In vitro transcription of nascent RNA by endogenous RNA polymerases in isolated nuclei, incorporating Br-UTP. |
| Cell State | Captures transcription in intact, living cells, reflecting a more physiological state. | Requires cell lysis and nuclei isolation, which may introduce artifacts.[1][2] |
| Resolution | Provides a snapshot of transcription over the labeling period (typically 30 minutes).[3][4] | Offers a high-resolution map of transcriptionally engaged RNA polymerases at a specific moment.[5][6] |
| Sensitivity | Can detect a wide range of transcripts, including long non-coding RNAs (lncRNAs).[7][8] | Highly sensitive for detecting unstable transcripts like enhancer RNAs (eRNAs) and promoter-proximal paused RNAs.[9][10] |
| Signal-to-Noise Ratio | Generally high, but can be influenced by the efficiency of BrU incorporation and immunocapture. | Can have a high signal-to-noise ratio, but may be affected by background from non-specific binding during immunopurification. |
| Experimental Complexity | Relatively straightforward procedure involving cell labeling, RNA isolation, and immunopurification.[11] | More complex protocol involving nuclei isolation, in vitro run-on reaction, and subsequent RNA purification.[12] |
| Cell Number Requirement | Requires a relatively large number of cells (typically in the millions) to obtain sufficient nascent RNA.[11] | Also requires a substantial number of cells (millions) for optimal results.[13] |
| Applications | Studying dynamic transcriptional changes, RNA stability (with BruChase-seq), and co-transcriptional processing.[14][15] | Mapping active transcription start sites, identifying enhancers, and studying polymerase pausing and elongation.[9][12] |
Delving Deeper: Principles and Workflows
The fundamental difference between BrU-seq and GRO-seq lies in the timing and context of nascent RNA labeling. BrU-seq introduces a labeled nucleotide analogue (Bromouridine) to living cells, allowing for the incorporation of the label into newly transcribed RNA under physiological conditions. In contrast, GRO-seq involves isolating nuclei and then allowing the engaged RNA polymerases to resume transcription in the presence of a labeled nucleotide (Br-UTP) in an in vitro environment.
BrU-seq: A Window into Cellular Transcription
BrU-seq provides a view of transcriptional activity within the natural context of the cell.[16] The metabolic labeling approach allows researchers to pulse-label nascent RNA for a defined period, offering insights into the dynamics of gene expression in response to various stimuli.[3]
GRO-seq: Mapping the Engaged Transcriptome
GRO-seq offers a high-resolution snapshot of the location and density of transcriptionally engaged RNA polymerases across the genome.[5] By performing the run-on reaction in isolated nuclei, it captures even very short-lived and unstable transcripts that might be rapidly degraded in living cells.[14]
Experimental Protocols
BrU-seq Protocol Outline
A detailed protocol for BrU-seq can be found in publications from the Ljungman lab and the ENCODE project.[11][17] The key steps are as follows:
-
Bromouridine Labeling: Cells are incubated with media containing 2mM Bromouridine for a specified period (e.g., 30 minutes).[11]
-
Cell Lysis and RNA Extraction: Cells are lysed using a reagent like TRIzol, and total RNA is extracted.[11]
-
Immunopurification of BrU-labeled RNA: Total RNA is incubated with magnetic beads conjugated to an anti-BrdU antibody to specifically capture the nascent RNA.[7]
-
Library Preparation: The captured BrU-labeled RNA is then used as input for standard RNA-seq library preparation protocols.
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform.
GRO-seq Protocol Outline
Detailed protocols for GRO-seq are available in various publications.[9][10] The general workflow is as follows:
-
Nuclei Isolation: Cells are harvested and lysed to isolate intact nuclei.[12]
-
Nuclear Run-on Reaction: The isolated nuclei are incubated in a reaction buffer containing Br-UTP, allowing the engaged RNA polymerases to extend the nascent transcripts.[12]
-
RNA Extraction: RNA is extracted from the nuclei.
-
Immunopurification of Br-labeled RNA: Similar to BrU-seq, an anti-BrdU antibody is used to enrich for the newly synthesized, Br-labeled RNA.[1]
-
Library Preparation and Sequencing: The enriched RNA is converted to a sequencing library and sequenced.
Data Analysis
The data analysis pipelines for both BrU-seq and GRO-seq share common initial steps but can diverge based on the specific biological questions being addressed.
For BrU-seq data , analysis often focuses on quantifying changes in gene expression over time or in response to treatment.[14] For GRO-seq data , the analysis is frequently geared towards identifying regions of active transcription, such as promoters and enhancers, and analyzing the distribution of RNA polymerase along gene bodies to study pausing and elongation.[9] Tools like HOMER are commonly used for analyzing GRO-seq data to identify transcripts and perform downstream analyses.[5]
Conclusion: Choosing the Right Tool for the Job
Both BrU-seq and GRO-seq are powerful techniques for profiling nascent RNA, each with its own set of strengths and limitations.
-
Choose BrU-seq when the primary goal is to study the dynamics of transcription in a physiologically relevant context, such as in response to external stimuli, or to investigate RNA stability through pulse-chase experiments (BruChase-seq).[4][15]
-
Choose GRO-seq for high-resolution mapping of transcriptionally engaged RNA polymerases, identification of unstable transcripts like eRNAs, and detailed studies of transcriptional pausing and elongation.[6][18]
Ultimately, the choice between BrU-seq and GRO-seq will depend on the specific biological question, the experimental system, and the available resources. For a comprehensive understanding of transcriptional regulation, the data from these two techniques can be highly complementary.
References
- 1. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [illumina.com]
- 2. GRO-Seq/BRIC-Seq/Bru-Seq/BruChase-Seq [emea.illumina.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. pnas.org [pnas.org]
- 5. Homer Software and Data Download [homer.ucsd.edu]
- 6. GRO-seq - Enseqlopedia [enseqlopedia.com]
- 7. Bru-Seq [illumina.com]
- 8. Bru-Seq - Enseqlopedia [enseqlopedia.com]
- 9. Computational Approaches for Mining GRO-seq Data to Identify and Characterize Active Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using GRO-seq to Measure Circadian Transcription and Discover Circadian Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encodeproject.org [encodeproject.org]
- 12. GRO Seq Services | CD Genomics Experts in Transcription Analysis - CD Genomics [rna.cd-genomics.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bru-seq - Wilson et al. [wilsonte-umich.github.io]
- 17. Bru-seq Pipeline – ENCODE [encodeproject.org]
- 18. researchgate.net [researchgate.net]
Validating RNA-Seq Data: A Comparative Guide to 5-BrUTP-based RT-qPCR and Standard RT-qPCR
For researchers, scientists, and drug development professionals, robust validation of RNA-sequencing (RNA-seq) data is a critical step in ensuring the accuracy and reliability of transcriptomic studies. While standard reverse transcription-quantitative PCR (RT-qPCR) is a widely accepted method for this purpose, the use of 5-Bromouridine triphosphate (5-BrUTP)-based RT-qPCR offers a nuanced approach by focusing on newly synthesized RNA. This guide provides an objective comparison of these two validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Executive Summary
Standard RT-qPCR measures the abundance of total messenger RNA (mRNA), providing a snapshot of the steady-state transcript level, which is a balance between RNA synthesis and degradation. In contrast, 5-BrUTP-based RT-qPCR specifically quantifies nascent RNA, or newly transcribed RNA, offering a direct measure of transcription rates. The choice between these methods depends on the biological question being addressed. For validating differential gene expression observed in RNA-seq, which typically reflects steady-state RNA levels, standard RT-qPCR is often sufficient and shows a high correlation with RNA-seq data. However, when investigating the immediate effects of a treatment or perturbation on gene transcription, 5-BrUTP-based RT-qPCR provides a more dynamic and precise measurement of transcriptional changes.
Performance Comparison
The following table summarizes the key performance characteristics of 5-BrUTP-based RT-qPCR and standard RT-qPCR for the validation of RNA-seq data.
| Feature | 5-BrUTP-based RT-qPCR | Standard RT-qPCR |
| Principle | Measures newly synthesized (nascent) RNA by incorporating 5-BrUTP into transcripts, followed by immunoprecipitation and qPCR. | Measures the abundance of total RNA (steady-state level) through reverse transcription and qPCR. |
| Correlation with RNA-seq (Fold Change) | Good to High (Conceptually provides a more direct measure of transcriptional changes that drive steady-state differences) | High (Pearson's correlation coefficients typically range from 0.8 to 0.95)[1][2][3][4][5] |
| Sensitivity | Moderate to High (Dependent on the efficiency of 5-BrUTP incorporation and immunoprecipitation)[6][7] | High (Can detect low-abundance transcripts)[6][8] |
| Reproducibility | Good (Requires consistent labeling times and immunoprecipitation efficiency)[9] | Very High (Well-established and standardized protocols)[8][10] |
| Applicability for RNA-seq Validation | Best suited for validating changes in transcription rates and for studies on the immediate effects of stimuli. | The standard and widely accepted method for validating differential gene expression from RNA-seq data. |
| Key Advantage | Provides a direct measure of transcription, distinguishing it from RNA stability.[11] | Simple, robust, and directly correlates with the total mRNA levels typically reported in RNA-seq. |
| Limitations | More complex and laborious protocol; may not be suitable for all cell types; potential for incomplete labeling or inefficient immunoprecipitation.[11][12] | Does not distinguish between changes in transcription and RNA degradation.[11] |
Experimental Protocols
5-BrUTP-based RT-qPCR Protocol
This protocol involves the metabolic labeling of nascent RNA with 5-BrUTP, followed by immunoprecipitation and quantification by RT-qPCR.
1. 5-BrUTP Labeling of Cells:
-
Culture cells to the desired confluency.
-
Add 5-BrUTP to the culture medium at a final concentration of 2 mM.
-
Incubate for a short period (e.g., 15-60 minutes) to label newly transcribed RNA. The optimal labeling time should be determined empirically for the specific cell type and experimental conditions.
2. RNA Extraction:
-
Following labeling, wash the cells with ice-cold PBS.
-
Lyse the cells and extract total RNA using a standard RNA extraction method (e.g., TRIzol reagent or a column-based kit).
3. Immunoprecipitation of BrU-labeled RNA:
-
Fragment the extracted RNA to an appropriate size (e.g., 200-500 nucleotides) by sonication or enzymatic digestion.
-
Incubate the fragmented RNA with anti-BrdU antibodies conjugated to magnetic beads.
-
Wash the beads to remove non-specifically bound RNA.
-
Elute the BrU-labeled RNA from the beads.
4. Reverse Transcription and qPCR:
-
Perform reverse transcription on the eluted BrU-labeled RNA to synthesize complementary DNA (cDNA).
-
Use the synthesized cDNA as a template for qPCR with gene-specific primers to quantify the relative abundance of the nascent transcript of interest.
Standard RT-qPCR Protocol
This protocol is a widely used method for quantifying total mRNA levels.
1. RNA Extraction:
-
Extract total RNA from cells or tissues using a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
2. Reverse Transcription:
-
Synthesize cDNA from the total RNA using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.
3. qPCR:
-
Perform qPCR using the synthesized cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
The relative expression of the target gene is typically normalized to one or more stably expressed reference genes.
Visualization of Methodologies
Caption: Workflows for 5-BrUTP-based and standard RT-qPCR.
Logical Relationship of Measured RNA Species
The relationship between nascent, total, and degraded RNA is crucial for understanding what each validation method measures.
Caption: Relationship between RNA synthesis, processing, and degradation.
Conclusion
Both 5-BrUTP-based RT-qPCR and standard RT-qPCR are valuable techniques for validating RNA-seq data. Standard RT-qPCR is a robust, straightforward, and widely accepted method that is highly correlated with RNA-seq results for steady-state gene expression.[1][2][3][4][5] It is the recommended choice for general validation of differential gene expression. 5-BrUTP-based RT-qPCR, while more technically demanding, offers unique insights into the dynamics of transcription.[11] It is the superior method when the research objective is to understand the immediate transcriptional response to a stimulus, distinguishing changes in gene synthesis from effects on RNA stability. The selection of the appropriate validation method should, therefore, be guided by the specific biological question at the heart of the RNA-seq study.
References
- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 2. Item - RT-qPCR and RNA-seq fold change values are highly correlated. - Public Library of Science - Figshare [plos.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sensitivity of different RT-qPCR solutions for SARS-CoV-2 detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitivity and reproducibility of standardized-competitive RT-PCR for transcript quantification and its comparison with real time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The effects of RT-qPCR standards on reproducibility and comparability in monitoring SARS-CoV-2 levels in wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of Termination of Transcription Using BrUTP-strand-specific Transcription Run-on (TRO) Approach - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Transcriptional Activity: A Guide to Confirming 5-BrUTP Incorporation Specificity
The Importance of Specificity
The central premise of using 5-BrUTP is its incorporation into RNA in place of uridine (B1682114) by RNA polymerases. This allows for the subsequent isolation and analysis of newly synthesized transcripts. Non-specific binding of the anti-BrdU antibody used for immunoprecipitation or the incorporation of 5-BrUTP into other molecules would lead to a significant overestimation of transcriptional activity and skewed results. Therefore, rigorous validation is not just recommended, but essential.
Core Validation Strategy: A Multi-pronged Approach
Confirming the specificity of 5-BrUTP incorporation relies on a series of control experiments and comparative analyses. The primary method involves a mock immunoprecipitation (IP) from cells that have not been treated with 5-BrUTP. This "no-label" control is critical for assessing the background signal arising from non-specific binding of RNA to the antibody or beads.
A highly specific BrU-IP should yield a very low amount of RNA from unlabeled cells compared to the amount recovered from 5-BrUTP-labeled cells. For instance, studies have shown that only a very small fraction (e.g., a small percentage) of non-labeled RNA is captured in a BrU-IP, demonstrating the high specificity of the antibody for BrU-containing RNA.[1]
Further validation can be achieved by comparing the results of 5-BrUTP labeling with other nascent RNA labeling techniques.
Comparative Analysis of Nascent RNA Labeling Methods
While 5-BrUTP is a widely used and effective tool, several alternatives exist, each with its own set of advantages and disadvantages. The choice of method can depend on the specific experimental goals, cell type, and downstream applications.
| Feature | 5-Bromouridine (BrU) | 4-thiouridine (4sU) | 5-ethynyluridine (5-EU) |
| Incorporation | Incorporated into nascent RNA in place of uridine.[1][2] | Incorporated into nascent RNA in place of uridine.[3][4] | Incorporated into nascent RNA in place of uridine.[3][5] |
| Detection/Isolation | Immunoprecipitation with anti-BrdU antibody.[1][6] | Thiol-specific biotinylation followed by streptavidin-based purification.[3] | Copper-catalyzed "click" chemistry with an azide-biotin tag, followed by streptavidin-based purification.[3][5][7] |
| Cell Permeability | 5-BrUTP is not cell-permeable and requires permeabilization or microinjection.[5] 5-Bromouridine (BrU) nucleoside is cell-permeable.[4] | Cell-permeable nucleoside.[4] | Cell-permeable nucleoside.[4][8][9] |
| Toxicity | Generally considered to have low toxicity, especially with short labeling times.[2][6] | Can be toxic to cells with longer exposure times. | Less toxic than 4sU. |
| Specificity Validation | "No-label" control IP, RNase treatment, comparison with other methods.[1][10] | "No-label" control, comparison with other methods. | "No-label" control, comparison with other methods. |
Experimental Workflows and Protocols
To ensure robust and reproducible results, adhering to detailed and optimized protocols is crucial. Below are key experimental workflows and a detailed protocol for a cornerstone validation experiment.
Logical Workflow for Specificity Confirmation
Caption: Workflow for confirming 5-BrUTP incorporation specificity.
Key Experimental Protocol: Control Immunoprecipitation with Unlabeled Cells
This protocol outlines the critical "no-label" control experiment to determine the background level of RNA binding during the BrU-immunoprecipitation procedure.
Objective: To quantify the amount of non-specifically bound RNA in a BrU-IP from cells not exposed to 5-BrUTP.
Materials:
-
Cultured cells (two groups: one for 5-BrUTP labeling, one for no labeling)
-
5-Bromouridine (BrU)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit
-
Anti-BrdU antibody
-
Protein A/G magnetic beads
-
IP buffer (e.g., RIPA buffer)
-
Wash buffers
-
Elution buffer
-
RNase-free water
-
Equipment for RNA quantification (e.g., spectrophotometer or fluorometer)
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
For the experimental group, add 5-Bromouridine to the culture medium at the desired concentration and incubate for the chosen labeling period.[11]
-
For the control group, continue to culture the cells in the standard medium without 5-BrUTP for the same duration.
-
-
RNA Extraction:
-
Harvest cells from both groups.
-
Extract total RNA from both labeled and unlabeled cells using a standard RNA extraction kit, following the manufacturer's instructions.[11]
-
Quantify the concentration and assess the purity of the extracted RNA.
-
-
Immunoprecipitation (perform for both labeled and unlabeled RNA):
-
Take an equal amount of total RNA from both the labeled and unlabeled samples.
-
Incubate the RNA with an anti-BrdU antibody to allow for the formation of RNA-antibody complexes.[1]
-
Add Protein A/G magnetic beads to the mixture to capture the antibody-RNA complexes.
-
Wash the beads several times with wash buffers to remove non-specifically bound RNA.[11]
-
Elute the bound RNA from the beads using an elution buffer.
-
-
Quantification and Analysis:
-
Quantify the amount of RNA recovered from the immunoprecipitation of both the labeled and unlabeled samples.
-
Compare the yield of RNA from the labeled sample to the unlabeled control. A significantly lower amount of RNA in the unlabeled control indicates high specificity of the immunoprecipitation.
-
For further validation, the eluted RNA can be analyzed by RT-qPCR for specific transcripts or by next-generation sequencing.[1]
-
Visualizing the Confirmation Logic
The decision-making process for confirming specificity can be represented as a logical flow:
Caption: Decision tree for validating 5-BrUTP incorporation.
By implementing these rigorous controls and comparative analyses, researchers can confidently ascertain the specificity of 5-BrUTP incorporation, leading to more accurate and reliable insights into the dynamic world of RNA synthesis.
References
- 1. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Nascent RNA Analyses: Tracking Transcription and Its Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring RNA transcription and turnover in vivo by using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ccr.cancer.gov [ccr.cancer.gov]
- 11. Video: Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation [jove.com]
Assessing the Potential Toxicity of 5-BrUTP Labeling in Cells: A Comparative Guide
Introduction
The incorporation of modified nucleotides is a cornerstone technique for studying RNA synthesis and metabolism. 5-Bromouridine (B41414) triphosphate (5-BrUTP) is a commonly used analog of uridine (B1682114) triphosphate (UTP) that is incorporated into newly transcribed RNA. Once integrated, the brominated nucleoside can be detected using specific antibodies, allowing for the visualization and isolation of nascent RNA. However, the introduction of any modified nucleotide raises concerns about potential cellular toxicity, which could confound experimental results. This guide provides a comparative analysis of the potential toxicity of 5-BrUTP labeling, offering a review of available data, a comparison with alternative methods, and detailed experimental protocols to assess cytotoxicity.
Comparative Analysis of RNA Labeling Reagents
The choice of an RNA labeling reagent involves a trade-off between labeling efficiency and cellular perturbation. While 5-BrUTP is an effective tool, it is essential to consider its potential cytotoxic effects in the context of other available reagents.
Quantitative Cytotoxicity Data
Direct, head-to-head comparative studies detailing the half-maximal inhibitory concentration (IC50) or lethal dose (LD50) for 5-BrUTP in direct comparison to other common RNA labeling precursors like 5-ethynyluridine (B57126) (5-EU) and 4-thiouridine (B1664626) (4-TU) are limited in publicly available literature. However, studies on the precursor molecule, 5-bromouridine (5-BrU), provide valuable insights into its cytotoxic profile.
| Compound | Cell Line | Metric | Value | Exposure Time | Citation |
| 5-Bromouridine (BrU) | HL-60 | LD50 | 10 µM | 72 hours | [1] |
| 5-Bromouridine (BrU) | MOLT-4 | LD50 | 20 µM | 72 hours | [1] |
| 5-Bromouridine (BrU) | HL-60 & MOLT-4 | LD90 | 100 µM | 72 hours | [1] |
Studies have indicated that 5-bromodeoxyuridine (BrdU), a related halogenated pyrimidine (B1678525) analog used for DNA labeling, can also impact cell cycle progression, although it may not induce apoptosis or necrosis at concentrations effective for labeling.[2] In a comparative study of thymidine (B127349) analogs, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) was found to induce more significant chromosomal aberrations and endoreduplication compared to BrdU.[3] While these compounds are incorporated into DNA, these findings suggest that the ethynyl (B1212043) group in EU might confer different cytotoxic properties compared to the bromo group in BrU.
Mechanisms of Toxicity
The toxicity of nucleoside analogs like 5-BrUTP is often linked to their interference with nucleic acid metabolism and function.
Impact on Cell Cycle and Apoptosis
Incorporation of 5-BrU has been shown to suppress cell proliferation by perturbing the S and G2/M phases of the cell cycle.[1] At concentrations of 30 µM and higher, 5-BrU suppressed the S phase traverse in MOLT-4, HL-60, and normal lymphocytes.[1] The G2/M phase was also affected, though at varying concentrations depending on the cell type.[1] Furthermore, apoptosis has been observed in HL-60 cells and lymphocytes at 5-BrU concentrations of 50 µM and above after 24 hours of incubation.[1] In MOLT-4 cells, a mixed mode of cell death with features of both apoptosis and necrosis was reported.[1]
The following diagram illustrates a generalized pathway of apoptosis that can be triggered by cellular stress, including the incorporation of potentially toxic nucleotide analogs.
Experimental Protocols for Assessing Cytotoxicity
To empirically determine the toxicity of 5-BrUTP labeling in a specific cell system, a panel of cytotoxicity and apoptosis assays should be performed. The following diagram outlines a general workflow for these assessments.
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
5-BrUTP and other labeling reagents (e.g., 5-EU)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of 5-BrUTP, 5-EU, or other compounds to be tested. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired labeling period (e.g., 1, 4, 24, 48, 72 hours).
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.
Materials:
-
Cells of interest
-
Complete culture medium
-
5-BrUTP and other labeling reagents
-
96-well plates
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit or 1% Triton X-100)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Prepare three types of controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells lysed with lysis buffer 45 minutes before the end of the incubation.
-
Medium background: Medium without cells.
-
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (prepared according to the kit instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Reading: Add 50 µL of stop solution (if required by the kit) and measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = 100 * (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release).
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
5-BrUTP and other labeling reagents
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with the desired concentrations of labeling reagents for the chosen duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
While 5-BrUTP is a valuable tool for studying RNA biology, researchers must be cognizant of its potential to induce cytotoxicity, particularly at higher concentrations and over longer exposure times. The available data suggests that 5-BrU, the precursor to 5-BrUTP, can affect cell cycle progression and induce apoptosis. To ensure the validity of experimental findings, it is crucial to perform thorough toxicity assessments using a combination of viability and apoptosis assays, as detailed in this guide. By carefully titrating the concentration of 5-BrUTP and the duration of labeling, and by comparing results with alternative, potentially less toxic, labeling reagents, researchers can minimize cellular artifacts and obtain more reliable insights into RNA metabolism.
References
- 1. The cell cycle effects and induction of apoptosis by 5-bromouridine in cultures of human leukaemic MOLT-4 and HL-60 cell lines and mitogen-stimulated normal lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 5-BrUTP sodium salt
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensure personal safety and experimental integrity. This guide provides immediate and essential safety and logistical information for the handling and disposal of 5-Bromouridine 5'-triphosphate (5-BrUTP) sodium salt.
Chemical Identifier:
-
Product Name: 5-Bromouridine 5′-triphosphate sodium salt
-
CAS Number: 161848-60-8
Hazard Identification: 5-BrUTP sodium salt is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive assessment of the specific laboratory tasks should be conducted to determine the appropriate level of personal protective equipment.[2] However, the following table summarizes the minimum recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety glasses with side shields or safety goggles. A face shield may be necessary for splash hazards.[2] | Must be marked with "Z87" to signify adherence to ANSI Z87.1 standards.[2] |
| Hand Protection | Disposable nitrile gloves. | Minimum requirement for incidental contact.[2] For tasks with a higher risk of exposure, consider double gloving or using more robust chemical-resistant gloves.[2][3] Gloves must be changed immediately if contaminated.[2][3] |
| Body Protection | Laboratory coat. | A fire-resistant lab coat is recommended if working with flammable materials in the same procedure.[4] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask (e.g., N95) is recommended, especially when handling the powder form. | Operations should ideally be carried out in a chemical fume hood to minimize inhalation risk.[5] |
| Foot Protection | Closed-toe shoes. | Required for general laboratory safety to protect against spills and falling objects.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the work area is clean and uncluttered. Verify that a functioning eyewash station and safety shower are readily accessible.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Handling the Compound:
-
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.
-
Skin Contact: Take off contaminated clothing and wash the affected skin area with soap and water. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]
-
Disposal Plan
All chemical waste, including this compound and any contaminated materials (e.g., pipette tips, gloves, and containers), must be disposed of in accordance with local, state, and federal regulations.
-
Waste Segregation: Collect all this compound waste in a designated, clearly labeled, and sealed container.
-
Disposal Method: The recommended method of disposal is through an approved waste disposal plant. This often involves incineration by a licensed professional waste disposal service.[5]
-
Institutional Guidelines: Always consult and adhere to your institution's specific environmental health and safety (EHS) guidelines for chemical waste disposal.
Experimental Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. abmole.com [abmole.com]
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
